molecular formula C7H14O6 B8479886 Methyl glucoside

Methyl glucoside

Cat. No.: B8479886
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-JXUVCOMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl glucoside is a monosaccharide derivative of glucose, appearing as a white crystalline solid with a melting point of approximately 168 °C . It is synthesized in the laboratory by an acid-catalyzed reaction of glucose with methanol . As a non-reducing sugar, its formation from glucose provided key historical evidence that the structure of glucose is a pyranose ring rather than an open chain . This compound has played a foundational role in advancing biochemical understanding, notably in Emil Fischer's pioneering late-19th and early-20th-century studies on enzyme specificity, which led to the "lock and key" model . Its specificity for α-glucosidases like invertin, but not for others like emulsin, helped define the structural requirements for enzyme-substrate binding . In modern research and industrial applications, this compound is primarily valued as a versatile chemical intermediate. It is used in the production of a wide range of products, including emollients, emulsifiers, humectants, moisturizers, thickening agents, plasticizers, surfactants, varnishes, and resins . Its structure, particularly the equatorial substituents on the pyranose ring, also provides favorable steric conditions for use in synthesizing more complex molecules, such as polyphosphonites via ring-opening polymerization . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(3R,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3?,4-,5+,6-,7-/m0/s1

InChI Key

HOVAGTYPODGVJG-JXUVCOMLSA-N

SMILES

COC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H](C(O1)CO)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Anomers of Methyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

I have a good understanding of the anomers of methyl glucoside, which are methyl α-D-glucopyranoside and methyl β-D-glucopyranoside. I know they differ in the configuration at the anomeric carbon (C-1). I have also found some information about their synthesis, characterization using NMR, and some physical properties like melting point and optical rotation.

However, to create an in-depth technical guide, I need to gather more specific quantitative data and detailed experimental protocols. Specifically, I am missing:

  • A comprehensive table of physical and spectral properties for both anomers (e.g., specific melting points, optical rotations, and key NMR chemical shifts and coupling constants from a single reliable source for direct comparison).

  • Detailed, step-by-step experimental protocols for the synthesis of both anomers, not just general descriptions.

  • A clear protocol for the separation of the anomers after synthesis.

  • A detailed protocol for the characterization of the anomers using techniques like NMR spectroscopy.

  • Information on any relevant signaling pathways or biological interactions involving this compound anomers to create a meaningful Graphviz diagram as requested. The initial search did not yield specific signaling pathways but mentioned their use as competitive inhibitors for glucose transporters. I need to explore this further to create a relevant diagram.

Therefore, I need to perform more targeted searches to fill these gaps.I have gathered a significant amount of information. I have found detailed protocols for the synthesis of methyl α-D-glucopyranoside, including variations in catalysts and reaction times. I also have information on the separation of the α and β anomers, primarily through crystallization, and some hints about chromatographic methods. I have collected various physical properties for both anomers, such as melting points and optical rotations, although they are from different sources. I have also found numerous references to NMR data (1H and 13C) for both anomers, which will be crucial for the characterization section.

Regarding the biological context, I've found that methyl glucosides are used to study glucose transport systems and can act as competitive inhibitors of glucose transporters (GLUTs). This provides a basis for creating a relevant signaling pathway diagram.

However, to fulfill the user's request for a high-quality technical guide, I need to consolidate the quantitative data into a single, clearly structured table. I also need to synthesize the information from various sources to write clear, step-by-step experimental protocols for synthesis, separation, and characterization. For the Graphviz diagram, I need to conceptualize a logical workflow or pathway based on the information I have about this compound's role as a GLUT inhibitor.

I believe I have enough information to proceed with generating the response without further Google searches. I will now structure the gathered information into the requested format.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anomers of this compound: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside. It covers their synthesis, separation, characterization, and biological relevance, with a focus on their interaction with glucose transporters.

Introduction to this compound Anomers

Methyl glucosides are glycosides in which a methyl group is attached to the anomeric carbon of a glucose molecule.[1] The formation of this compound from glucose and methanol (B129727) results in a mixture of two anomers: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.[1] These anomers are diastereomers that differ only in the configuration at the C-1 carbon, known as the anomeric carbon. This stereochemical difference leads to distinct physical and chemical properties, which are crucial for their roles in chemical synthesis and as probes in biological systems.[1]

The α-anomer possesses an axial methoxy (B1213986) group, while the β-anomer has an equatorial methoxy group. This structural variance influences their stability, reactivity, and how they interact with biological molecules such as enzymes and transporters.

Physicochemical Properties

The distinct stereochemistry of the anomers of this compound gives rise to measurable differences in their physical and spectral properties. These properties are essential for their identification and characterization.

PropertyMethyl α-D-glucopyranosideMethyl β-D-glucopyranoside
Molecular Formula C₇H₁₄O₆C₇H₁₄O₆
Molecular Weight 194.18 g/mol [2][3]194.18 g/mol
Melting Point 168 °C[4]108-110 °C
Specific Rotation [α]D +157° to +159° (c=10, H₂O)-33° to -35° (c=10, H₂O)
Appearance White crystalline solid[4]White crystalline solid
Solubility in Water 108 g/100 mL[4]Soluble
¹H NMR (D₂O, 400 MHz) δ 4.87 (d, J=3.9 Hz, 1H, H-1), 3.41 (s, 3H, OCH₃)δ 4.41 (d, J=7.8 Hz, 1H, H-1), 3.53 (s, 3H, OCH₃)
¹³C NMR (D₂O) δ 100.3 (C-1), 72.1 (C-2), 73.8 (C-3), 70.4 (C-4), 72.0 (C-5), 61.3 (C-6), 55.6 (OCH₃)δ 104.1 (C-1), 74.5 (C-2), 76.8 (C-3), 70.5 (C-4), 76.7 (C-5), 61.7 (C-6), 57.8 (OCH₃)

Experimental Protocols

Synthesis of this compound Anomers (Fischer Glycosidation)

The most common method for preparing methyl glucosides is the Fischer glycosidation, which involves reacting glucose with methanol in the presence of an acid catalyst.[1] This reaction typically yields a mixture of the α and β anomers.

Materials:

  • Anhydrous D-glucose

  • Anhydrous methanol (acetone-free)[5]

  • Concentrated sulfuric acid or dry hydrogen chloride gas[5]

  • Sodium carbonate or barium carbonate

  • Activated charcoal

Procedure:

  • Prepare a 0.5-1% solution of hydrogen chloride in anhydrous methanol by bubbling dry HCl gas through cold methanol or by carefully adding a calculated amount of acetyl chloride to methanol. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Add finely powdered anhydrous D-glucose to the methanolic HCl solution in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Heat the mixture to reflux with stirring. The reaction time can vary from a few hours to over 24 hours, depending on the catalyst concentration and temperature. A longer reaction time generally favors the formation of the more thermodynamically stable α-anomer.

  • After the reaction is complete (monitored by TLC or polarimetry), cool the solution to room temperature.

  • Neutralize the acid catalyst by adding an excess of solid sodium carbonate or barium carbonate and stir for several hours.

  • Filter the mixture to remove the salt and any excess carbonate.

  • Decolorize the filtrate by adding activated charcoal, heating briefly, and filtering through celite.

  • Concentrate the filtrate under reduced pressure to obtain a thick syrup containing a mixture of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.

Separation of this compound Anomers

The separation of the anomeric mixture is typically achieved by fractional crystallization due to the significant difference in the solubility of the two anomers in methanol.

Procedure:

  • Dissolve the crude syrup in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature and then chill in an ice bath to induce crystallization. The less soluble methyl α-D-glucopyranoside will crystallize out first.[5]

  • Collect the crystals of methyl α-D-glucopyranoside by vacuum filtration and wash with a small amount of cold methanol.[5]

  • The mother liquor is enriched with the more soluble methyl β-D-glucopyranoside. Concentrate the mother liquor and repeat the crystallization process to obtain further crops of the α-anomer.

  • To isolate the β-anomer, the final mother liquor can be concentrated to a syrup and crystallized from a different solvent system, such as ethanol-water, or purified by column chromatography on silica (B1680970) gel.

Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can be employed for the separation of the anomers.[6]

Characterization of this compound Anomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for the unambiguous identification of the anomers.

  • ¹H NMR Spectroscopy: The anomeric proton (H-1) is the most diagnostic signal. For methyl α-D-glucopyranoside, the H-1 signal appears as a doublet with a small coupling constant (J ≈ 3-4 Hz), characteristic of an axial-equatorial relationship with H-2. In contrast, the H-1 of methyl β-D-glucopyranoside appears as a doublet with a larger coupling constant (J ≈ 7-8 Hz), indicative of an axial-axial relationship with H-2.

  • ¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) is also distinctive. The C-1 of the α-anomer resonates at a lower field (around 100 ppm) compared to the β-anomer (around 104 ppm).

Polarimetry: The optical rotation of the purified anomers provides a straightforward method of identification. Methyl α-D-glucopyranoside has a large positive specific rotation, while methyl β-D-glucopyranoside has a negative specific rotation.

Biological Relevance and Signaling Interactions

This compound anomers, particularly methyl α-D-glucopyranoside, are widely used as non-metabolizable glucose analogs to study glucose transport mechanisms.[7][8] They act as competitive inhibitors of facilitative glucose transporters (GLUTs), which are transmembrane proteins responsible for the passive transport of glucose across cell membranes.

The diagram below illustrates the logical workflow of how methyl α-D-glucopyranoside can be used to investigate the inhibition of glucose transport via GLUT1, a widely expressed glucose transporter.

G Workflow for Investigating GLUT1 Inhibition by Methyl α-D-Glucopyranoside cluster_0 Experimental Setup cluster_1 Transport Assay cluster_2 Data Analysis & Conclusion Cell_Culture Cells Expressing GLUT1 Transporter Incubation Incubate Cells with Radiolabeled Glucose +/- Inhibitor Cell_Culture->Incubation Radiolabeled_Glucose ³H-2-deoxyglucose (Glucose Analog) Radiolabeled_Glucose->Incubation Inhibitor Methyl α-D-glucopyranoside Inhibitor->Incubation Uptake GLUT1-mediated Glucose Uptake Incubation->Uptake Measurement Measure Intracellular Radioactivity Uptake->Measurement Analysis Compare Uptake in Treated vs. Control Groups Measurement->Analysis Conclusion Determine Inhibitory Effect of Methyl α-D-glucopyranoside on GLUT1 Activity Analysis->Conclusion

Caption: Workflow for studying GLUT1 inhibition.

Conclusion

The anomers of this compound, methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, are fundamental tools in carbohydrate chemistry and chemical biology. Their distinct stereochemistries give rise to different physical and spectral properties that allow for their separation and characterization. The detailed experimental protocols provided in this guide offer a practical framework for their synthesis and analysis. Furthermore, their utility as competitive inhibitors of glucose transporters underscores their importance in studying cellular glucose homeostasis and in the development of potential therapeutic agents targeting glucose metabolism.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Synthesis of Methyl α-D-glucoside

This guide provides a comprehensive overview of the chemical synthesis of methyl α-D-glucoside, a monosaccharide derivative of glucose widely used as a chemical intermediate in the production of various products, including emollients, emulsifiers, plasticizers, surfactants, and resins.[1] It is also a valuable tool in biochemical research as a non-metabolizable analog of glucose to study glucose transport and related cellular processes.[2] This document details the prevalent synthesis methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols.

Core Synthesis Methodologies

The synthesis of methyl α-D-glucoside is most commonly achieved through the Fischer glycosidation reaction. However, alternative methods using different starting materials, catalysts, and reaction systems have been developed to improve yield, purity, and process efficiency.

Fischer-Helferich Glycosidation

The Fischer glycosidation is the classic and most widely used method for preparing methyl glycosides.[3] It involves the reaction of a monosaccharide, such as glucose, with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.[1][3][4] The reaction is an equilibrium process that can produce a mixture of α and β anomers, as well as furanose and pyranose ring isomers.[3]

The overall reaction can be summarized as:

D-Glucose + Methanol (B129727) ⇌ Methyl α-D-glucoside + Methyl β-D-glucoside + Water

Longer reaction times tend to favor the formation of the more thermodynamically stable pyranose products, with the α-anomer typically being the major product due to the anomeric effect.[3]

Mechanism: The reaction mechanism involves three primary steps:

  • Ring-Opening: Acid-catalyzed opening of the cyclic hemiacetal form of glucose to yield the acyclic carbocation.

  • Addition: Nucleophilic attack of methanol on the anomeric carbon of the open-chain glucose.[5][6]

  • Ring-Closure: Intramolecular cyclization to form the five-membered (furanoside) or six-membered (pyranoside) ring. The ring-closure is the rate-determining step.[6][7]

Synthesis from Starch

Methyl α-D-glucoside can also be synthesized directly from starch, a polymer of glucose. This process avoids the need to first hydrolyze starch to glucose in a separate step.[8] The reaction involves the alcoholysis of starch with methanol, typically using an acid catalyst under elevated temperature and pressure.[8][9] Lewis acids, such as boron trifluoride etherate, have been shown to be effective catalysts for this one-step process.[8]

Cation-Exchange Resin Catalysis

To overcome the corrosive nature of strong mineral acids and the difficulties in their removal from the reaction mixture, solid acid catalysts like sulfonated cation-exchange resins have been employed.[10] This method has been reported to result in higher total yields of crystalline methyl glucosides (up to 88%) compared to traditional acid catalysis, although the proportion of the α-anomer might be lower in the initial product mixture.[10]

Enzymatic Synthesis

A biocatalytic approach involves the use of enzymes, such as dextransucrase from Leuconostoc mesenteroides. This method offers high stereoselectivity, producing the α-anomer specifically. The reaction uses sucrose (B13894) and methanol as substrates, with reported yields of around 30% for primary alcohols.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods for methyl α-D-glucoside, allowing for easy comparison of reaction conditions and outcomes.

Starting MaterialCatalystKey Reaction ConditionsYield of α-anomerPurity / Melting Point (°C)Reference
D-Glucose0.25% Hydrogen ChlorideReflux in Methanol, 72 hours48.5–49.5%164–165[4]
StarchBoron Trifluoride Etherate135°C, 350 psi, 90 minutes41% (single cycle)164–165[8]
StarchBoron Trifluoride Etherate100-135°C, 300-350 psi67% (three cycles), >95% (multiple cycles)Not Specified[8]
DextroseCation-Exchange Resin60-100°C, 1-48 hours83-85% (total crystalline product)163-164[10]
SucroseDextransucraseNot Specified30% (mol/mol)Not Specified
D-GlucoseSulfuric Acid / Anhydrous CaSO₄Not SpecifiedHigh, <1% residual glucoseNot Specified[11]

Experimental Protocols

This section provides a detailed methodology for the synthesis of methyl α-D-glucoside via the classical Fischer glycosidation method, adapted from Organic Syntheses.[4]

Synthesis of Methyl α-D-glucoside via Fischer Glycosidation

Materials:

  • Finely powdered anhydrous D-glucose: 500 g (2.77 moles)

  • Anhydrous, acetone-free methyl alcohol: 2000 g (2510 cc)

  • Dry Hydrogen Chloride (HCl) gas

Equipment:

  • 5-L round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Gas dispersion tube

  • Ice bath

  • Suction filtration apparatus

Procedure:

  • Catalyst Preparation: Cool 200 g (251 cc) of anhydrous methyl alcohol in an ice bath. Pass dry hydrogen chloride gas through the alcohol, while excluding moisture, until the weight has increased by 5 g. Dilute this solution with an additional 1800 g of anhydrous methyl alcohol to obtain a 0.25% solution of HCl in methanol.[4]

  • Reaction: Add 500 g of finely powdered anhydrous D-glucose to the methanolic HCl solution in the 5-L flask. Attach the reflux condenser.[4]

  • Reflux: Heat the mixture to boiling. A clear solution should form within the first 15 minutes. Continue to boil the mixture under reflux for 72 hours.[4]

  • First Crystallization: Concentrate the resulting solution to a volume of approximately 800 cc by distilling off the excess methanol. Transfer the hot concentrate to a beaker and chill to 0°C in an ice-salt bath. Inoculate the solution with a few seed crystals of methyl α-D-glucoside and allow it to stand at 0°C for 24 hours to facilitate crystallization.[4]

  • First Harvest: Filter the resulting crystals by suction and wash them with three 100-cc portions of cold methyl alcohol. This first crop yields 110–145 g of product melting at 164–165°.[4]

  • Second Harvest: Return the mother liquor and washings to the reaction flask and boil again under reflux for another 72 hours. Concentrate the liquid to 800 cc, chill to 0°C, inoculate, and let stand for 24 hours. Filter the second crop of crystals and wash as before. This yields an additional 110–145 g of product.[4]

  • Third Harvest: Combine the mother liquor and washings from the second harvest and concentrate to about 300 cc. Chill to 0°C and inoculate. Dilute the resulting mush of crystals with twice its weight of absolute methyl alcohol and let stand at 0°C for 24 hours. Filter the third crop, which yields 30–36 g after recrystallization from 2.5 parts of methyl alcohol.[4]

  • Total Yield: The total yield of crude methyl α-D-glucoside is 260–266 g (48.5–49.5% of the theoretical amount).[4]

Purification: The crude product may be contaminated with traces of D-glucose.[4] For complete purification, recrystallize the combined crops from five parts of methyl alcohol. The use of decolorizing carbon may be necessary if the product is colored.[4][12]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis and purification of methyl α-D-glucoside.

G cluster_prep Preparation cluster_reaction Reaction & Isolation (Repeated) cluster_purification Final Purification prep_cat Prepare 0.25% HCl in Anhydrous Methanol mix_reagents Mix Glucose with Methanolic HCl prep_cat->mix_reagents reflux Reflux for 72h mix_reagents->reflux concentrate Concentrate Solution reflux->concentrate crystallize Chill, Inoculate & Crystallize at 0°C concentrate->crystallize filter Filter & Wash Crystals crystallize->filter mother_liquor Mother Liquor filter->mother_liquor to next cycle product Crude Product (Combined Crops) filter->product mother_liquor->reflux Recycle recrystallize Recrystallize from Methyl Alcohol product->recrystallize final_product Pure Methyl α-D-glucoside recrystallize->final_product

Caption: Experimental workflow for Fischer glycosidation.

Simplified Reaction Pathway

This diagram outlines the mechanistic stages of the acid-catalyzed formation of methyl α-D-glucoside from D-glucose.

G A β-D-Glucopyranose (Cyclic Hemiacetal) B Acyclic Carbocation (Open-Chain) A->B H⁺ (Catalyst) Ring-Opening C Acyclic Methyl Hemiacetal B->C +CH₃OH Nucleophilic Addition D Methyl α/β-D-Glucopyranoside (Final Product) C->D -H⁺ Ring-Closure D->A Equilibrium

Caption: Simplified mechanism of Fischer glycosidation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl β-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-glucoside is a monosaccharide derivative of glucose, specifically a glycoside, in which a methyl group is attached to the anomeric carbon of glucose via a β-glycosidic bond. This stable, crystalline compound serves as a valuable tool in carbohydrate chemistry and various biological studies. Its well-defined structure and non-reducing nature make it an ideal model compound for investigating the reactivity of the pyranose ring and the stereochemistry of glycosidic bonds.[1] In the pharmaceutical and biotechnology sectors, methyl β-D-glucoside and its derivatives are utilized as excipients, in drug delivery systems, and as substrates for enzymatic assays.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl β-D-glucoside, complete with experimental protocols and graphical representations to aid in its application in research and development.

Physical Properties

Methyl β-D-glucoside is a white crystalline solid at room temperature.[3][4] Its key physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Physical Properties of Methyl β-D-glucoside
PropertyValueReferences
Physical Description White crystalline solid[3][4]
Molecular Formula C₇H₁₄O₆[3][5]
Molecular Weight 194.18 g/mol [3][5]
Melting Point 107-113 °C[3][5][6]
Boiling Point 389.1 °C at 760 mmHg[3]
Density 1.47 g/cm³[3]
Table 2: Solubility of Methyl β-D-glucoside
SolventSolubilityReferences
Water 100 mg/mL (clear, colorless solution)[6]
Methanol (B129727) 100 mg/mL (clear, colorless solution)[6]
Table 3: Optical Properties of Methyl β-D-glucoside
PropertyValueConditionsReferences
Specific Rotation [α]/D -34° to -36°c = 4% (w/v) in water[6][7]

Chemical Properties and Reactivity

The chemical behavior of methyl β-D-glucoside is dictated by the presence of the glycosidic bond and the hydroxyl groups on the pyranose ring.

Glycosidic Bond Stability and Hydrolysis

The β-glycosidic bond is relatively stable under basic conditions but is susceptible to hydrolysis under acidic conditions or in the presence of specific enzymes.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the glycosidic bond is cleaved to yield glucose and methanol. This reaction is a cornerstone of carbohydrate chemistry for the analysis of glycosides. The mechanism involves protonation of the glycosidic oxygen, followed by the departure of methanol and the formation of a cyclic oxocarbenium ion intermediate, which is then attacked by water.

  • Enzymatic Hydrolysis: β-glucosidases are enzymes that specifically catalyze the hydrolysis of β-glycosidic linkages. The enzyme-catalyzed hydrolysis of methyl β-D-glucopyranoside is significantly faster than spontaneous hydrolysis, with a rate enhancement of approximately 4 x 10¹⁵ at 25°C.[8][9] This specificity makes methyl β-D-glucoside a useful substrate for assaying β-glucosidase activity.

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Methyl_beta-D-glucoside Methyl β-D-glucoside beta-Glucosidase β-Glucosidase Methyl_beta-D-glucoside->beta-Glucosidase Binds to active site H2O Water H2O->beta-Glucosidase Glucose D-Glucose beta-Glucosidase->Glucose Releases Methanol Methanol beta-Glucosidase->Methanol Releases

Figure 1: Enzymatic hydrolysis of methyl β-D-glucoside.
Reactions of the Hydroxyl Groups

The free hydroxyl groups on the glucose ring can undergo typical reactions of alcohols, such as:

  • Etherification: Reaction with alkylating agents to form ethers.

  • Esterification: Reaction with acylating agents to form esters.

  • Oxidation: The primary alcohol at the C-6 position can be selectively oxidized.

Use as a Model Compound

Due to its stability and well-defined stereochemistry, methyl β-D-glucopyranoside is frequently used as a standard in analytical techniques like NMR spectroscopy for the characterization of other carbohydrates.[1] Its reactions, such as oxidation, reduction, and substitution, provide valuable insights into the general reactivity of monosaccharides.[1]

Experimental Protocols

Synthesis of Methyl β-D-glucoside (Fischer Glycosidation)

This protocol is based on the Fischer-Speier esterification method, a common approach for glycoside synthesis.[10]

  • Preparation of Reagents:

    • Anhydrous methanol.

    • Finely powdered anhydrous D-glucose.

    • Dry hydrogen chloride gas or a solution of HCl in methanol (e.g., 1.25% w/v).

  • Reaction Procedure:

    • Suspend anhydrous D-glucose in anhydrous methanol containing the acid catalyst in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Continue refluxing until the starting material is consumed (typically several hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a suitable base (e.g., sodium carbonate or an anion exchange resin).

    • Filter the mixture to remove the solid base.

    • Evaporate the solvent under reduced pressure to obtain a crude syrup.

    • Purify the crude product by crystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or by column chromatography on silica (B1680970) gel to separate the α and β anomers. The β-anomer is typically the minor product.

Determination of Melting Point
  • Sample Preparation:

    • Ensure the methyl β-D-glucoside sample is dry and finely powdered.

    • Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a rate of approximately 10-20 °C per minute for a preliminary determination.

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility in Water
  • Procedure:

    • Weigh a specific amount of methyl β-D-glucoside (e.g., 100 mg) into a vial.

    • Add a measured volume of deionized water (e.g., 1 mL) to the vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Visually inspect the solution for the presence of undissolved solid. If the solid has completely dissolved, the solubility is at least the concentration prepared.

    • If undissolved solid remains, the mixture can be filtered or centrifuged, and the concentration of the solute in the supernatant can be determined by a suitable analytical method (e.g., HPLC, gravimetric analysis after solvent evaporation).

Determination of Specific Rotation
  • Solution Preparation:

    • Accurately weigh a sample of methyl β-D-glucoside (e.g., 0.4 g).

    • Dissolve the sample in a precise volume of deionized water (e.g., 10 mL) in a volumetric flask to create a solution of known concentration (c, in g/mL).

  • Measurement:

    • Calibrate the polarimeter with a blank (deionized water).

    • Fill the polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation:

    • Calculate the specific rotation using the formula: [α]Tλ = α / (l × c).

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Analysis cluster_chemical Chemical Reactivity Synthesis Fischer Glycosidation Purification Crystallization / Chromatography Synthesis->Purification Melting_Point Melting Point Determination Purification->Melting_Point Solubility Solubility Assay Purification->Solubility Optical_Rotation Polarimetry Purification->Optical_Rotation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Hydrolysis Hydrolysis Studies (Acidic / Enzymatic) Purification->Hydrolysis

Figure 2: General workflow for the characterization of methyl β-D-glucoside.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of methyl β-D-glucoside.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals include the anomeric proton (H-1), which appears as a doublet due to coupling with H-2, and the methyl group protons, which appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The anomeric carbon (C-1) and the methyl carbon have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of methyl β-D-glucoside shows characteristic absorption bands for its functional groups:

  • A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

  • Bands in the 3000-2800 cm⁻¹ region due to C-H stretching vibrations.

  • A strong band in the 1150-1000 cm⁻¹ region associated with the C-O stretching vibrations of the alcohols and the glycosidic bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of methyl β-D-glucoside. Under electron ionization (EI), the molecule can undergo fragmentation, losing water and methanol molecules. Soft ionization techniques like electrospray ionization (ESI) can be used to observe the molecular ion or adducts with minimal fragmentation.

Applications in Drug Development and Research

Methyl β-D-glucoside and its derivatives have several applications in the pharmaceutical and research fields:

  • Excipients: Due to their high water solubility and stability, they can be used as excipients in drug formulations to improve the solubility and stability of active pharmaceutical ingredients.[2]

  • Enzyme Assays: It is a standard substrate for the determination of β-glucosidase activity, which is relevant in various biological processes and diseases.

  • Glycoconjugate Synthesis: It serves as a starting material for the synthesis of more complex glycosides and glycoconjugates, which are important in drug discovery and glycobiology research.[2]

  • Biotechnology: In cell culture, it can act as a carbon source for microbial growth.[2]

Conclusion

Methyl β-D-glucoside is a fundamental molecule in carbohydrate chemistry with well-characterized physical and chemical properties. Its stability, defined stereochemistry, and reactivity make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive summary of its properties and detailed experimental protocols to facilitate its effective use in a laboratory setting. A thorough understanding of these characteristics is crucial for its application in the synthesis of complex carbohydrates, the study of enzyme kinetics, and the development of new therapeutic agents.

References

Methyl Glucoside: An In-depth Technical Guide to a Non-metabolizable Glucose Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of methyl glucoside, a non-metabolizable glucose analog, for researchers, scientists, and drug development professionals. This compound, by virtue of its structural similarity to glucose but resistance to cellular metabolism, serves as an invaluable tool for elucidating the mechanisms of glucose transport and its associated signaling pathways. This document details the biochemical properties, synthesis, and applications of this compound, with a focus on its interaction with glucose transporters such as SGLT and GLUT. Furthermore, this guide furnishes detailed experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and provides visualizations of pertinent signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction

Glucose is a fundamental source of energy for most living organisms, and its transport across cellular membranes is a tightly regulated process mediated by specific transporter proteins. The study of these transport mechanisms is crucial for understanding both normal physiology and the pathophysiology of diseases such as diabetes, cancer, and metabolic syndrome. Non-metabolizable glucose analogs are indispensable tools in this field of research, as they allow for the isolation and characterization of transport phenomena without the confounding effects of downstream metabolic pathways.

This compound is a monosaccharide derived from glucose in which a hydroxyl group is substituted with a methyl group.[1][2] This modification renders the molecule resistant to glycolysis.[1] It exists in two anomeric forms, α-methyl-D-glucopyranoside and β-methyl-D-glucopyranoside, which exhibit distinct properties and interactions with glucose transporters.[3] α-methyl-D-glucopyranoside, in particular, is a well-established substrate for sodium-glucose cotransporters (SGLTs), making it an excellent tool for studying this class of transporters.[4][5]

This guide will provide an in-depth exploration of this compound as a research tool, covering its fundamental properties, synthesis, and applications in the study of glucose transport and cellular signaling.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid with good solubility in water.[2][6] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₇H₁₄O₆[1][7]
Molecular Weight 194.18 g/mol [1][7]
CAS Number 97-30-3 (α-anomer)[2]
709-50-2 (β-anomer)[2]
Melting Point (α-anomer) 168-171 °C[2][8]
Solubility in Water 108 g/100 mL[2]

The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of glucose with methanol (B129727).[2][3] This Fischer glycosylation reaction typically yields a mixture of the α and β anomers.[3]

Synthesis Protocol: Acid-Catalyzed Glycosylation of Glucose

This protocol is a generalized procedure based on established methods.[9][10]

Materials:

  • D-glucose

  • Anhydrous methanol

  • Concentrated sulfuric acid or hydrogen chloride gas

  • Sodium carbonate or other suitable base for neutralization

  • Activated carbon (for decolorization, if necessary)

  • Reflux apparatus

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolve D-glucose in anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or bubble hydrogen chloride gas through the solution while cooling in an ice bath.

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base such as sodium carbonate until the solution is neutral.

  • Filter the mixture to remove the resulting salt.

  • The filtrate can be decolorized by adding activated carbon and heating briefly, followed by filtration.

  • Concentrate the filtrate by evaporating the methanol under reduced pressure.

  • Allow the concentrated syrup to crystallize, which may be initiated by scratching the side of the flask or seeding with a crystal of this compound.

  • Collect the crystals by filtration, wash with cold methanol, and dry. The α-anomer, being less soluble in methanol, will typically crystallize out first.

Mechanism of Action as a Non-metabolizable Glucose Analog

The utility of this compound in research stems from its ability to mimic glucose in binding to and being transported by glucose transporters, while remaining inert to downstream metabolic enzymes like hexokinase.[11] The methyl group at the anomeric carbon prevents the phosphorylation of the molecule, which is the first committed step of glycolysis. This "trapping" of the analog allows for the specific measurement of transport activity.

This compound isomers exhibit different affinities for the two major classes of glucose transporters:

  • Sodium-Glucose Cotransporters (SGLTs): α-methyl-D-glucopyranoside is a substrate primarily for SGLTs (SGLT1 and SGLT2).[4][12] These transporters couple the uptake of glucose (or its analog) to the sodium gradient.

  • Facilitative Glucose Transporters (GLUTs): While SGLTs are the primary transporters for α-methyl-D-glucopyranoside, some GLUT transporters may also interact with methyl glucosides, though generally with lower affinity compared to glucose itself.

This differential affinity allows researchers to dissect the contributions of SGLT- and GLUT-mediated transport in various cell types and tissues.

Quantitative Data: Kinetics of this compound Interaction with Glucose Transporters

The interaction of this compound with glucose transporters can be quantified by determining key kinetic parameters such as the Michaelis-Menten constant (Kₘ), the maximum transport velocity (Vₘₐₓ), and the inhibition constant (Kᵢ). These parameters are crucial for comparing the efficiency of transport and the inhibitory potential of different compounds.

Table 2: Kinetic Parameters for α-Methyl-D-Glucopyranoside Transport

TransporterExperimental SystemKₘ (mM)Vₘₐₓ (relative to glucose)Kᵢ (mM)Reference(s)
hSGLT1 Oocyte expression0.2--[13]
hSGLT2 CHO cells---[14]
pSGLT3 Oocyte expression2.5100%-[13]
P. aeruginosa transporter Whole cells2.8--

Note: Data for Vₘₐₓ and Kᵢ are not always available or directly comparable across different studies due to variations in experimental conditions.

Table 3: Inhibition Constants (Kᵢ) of Phlorizin for SGLT1 and SGLT2

TransporterKᵢ (nmol/l)Reference(s)
SGLT1 140[15]
SGLT2 11[15]

Phlorizin is a potent inhibitor of SGLTs and is often used in conjunction with this compound in transport assays.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study glucose transport.

Protocol 1: Radiolabeled α-Methyl-D-Glucopyranoside Uptake Assay in Cultured Cells

This protocol describes a common method to measure the uptake of α-methyl-D-glucopyranoside, often using a radiolabeled form like [¹⁴C]α-methyl-D-glucopyranoside.

Materials:

  • Cultured cells expressing the glucose transporter of interest (e.g., HEK293 cells transfected with SGLT1 or SGLT2).

  • 96-well cell culture plates.

  • Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer supplemented with appropriate ions).

  • Radiolabeled [¹⁴C]α-methyl-D-glucopyranoside.

  • Unlabeled α-methyl-D-glucopyranoside.

  • Stop solution (e.g., ice-cold uptake buffer containing a high concentration of unlabeled glucose or phlorizin).

  • Cell lysis buffer.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluence.

  • Pre-incubation: Gently wash the cells with pre-warmed uptake buffer.

  • Initiation of Uptake: Add the uptake buffer containing a known concentration of [¹⁴C]α-methyl-D-glucopyranoside to each well to start the uptake. For competition assays, co-incubate with varying concentrations of unlabeled this compound or other inhibitors.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Termination of Uptake: Rapidly aspirate the uptake solution and add ice-cold stop solution to each well to halt the transport process.

  • Washing: Wash the cells multiple times with ice-cold stop solution to remove extracellular radiolabel.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to lyse the cells.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the rate of uptake and determine kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

Protocol 2: Competitive Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for a glucose transporter by measuring its ability to compete with a radiolabeled ligand, such as [³H]phlorizin or another suitable radioligand.

Materials:

  • Membrane preparations from cells expressing the transporter of interest.

  • Radiolabeled ligand (e.g., [³H]phlorizin).

  • Unlabeled test compound (e.g., this compound).

  • Binding buffer.

  • Wash buffer.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Incubation: In a microcentrifuge tube or a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the binding buffer.

  • Equilibration: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a filtration manifold to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.

Signaling Pathways and Visualizations

This compound can be used to investigate signaling pathways that are activated by glucose transport or high extracellular glucose concentrations, independent of glucose metabolism.

High Glucose-Induced PKC Signaling

High glucose concentrations have been shown to inhibit the uptake of α-methyl-D-glucopyranoside in renal proximal tubule cells.[1][16] This inhibition is mediated by the activation of Protein Kinase C (PKC). The proposed signaling cascade is as follows: high extracellular glucose leads to an influx of Ca²⁺, which activates PKC. Activated PKC then stimulates phospholipase A₂ (PLA₂), leading to the release of arachidonic acid (AA). AA or its metabolites then act to inhibit the SGLT-mediated uptake of α-methyl-D-glucopyranoside.[1]

High_Glucose_PKC_Pathway High Extracellular Glucose High Extracellular Glucose Ca2+ Influx Ca2+ Influx High Extracellular Glucose->Ca2+ Influx PKC Activation PKC Activation Ca2+ Influx->PKC Activation PLA2 Activation PLA2 Activation PKC Activation->PLA2 Activation Arachidonic Acid Release Arachidonic Acid Release PLA2 Activation->Arachidonic Acid Release SGLT Inhibition SGLT Inhibition Arachidonic Acid Release->SGLT Inhibition α-MG Uptake Inhibition α-MG Uptake Inhibition SGLT Inhibition->α-MG Uptake Inhibition

Caption: High glucose-induced PKC signaling pathway leading to inhibition of α-MG uptake.

Insulin (B600854) Signaling Pathway

While this compound is not a primary tool for studying the entire insulin signaling cascade, non-metabolizable glucose analogs are crucial for dissecting the final steps of this pathway, namely the translocation and activity of GLUT4 transporters. Insulin binding to its receptor initiates a phosphorylation cascade that ultimately leads to the translocation of GLUT4-containing vesicles to the plasma membrane, increasing glucose uptake capacity. By using a non-metabolizable analog, researchers can measure this transport activity without the influence of subsequent glucose metabolism.

Insulin_Signaling_Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS Phosphorylation IRS Phosphorylation Insulin Receptor->IRS Phosphorylation PI3K Activation PI3K Activation IRS Phosphorylation->PI3K Activation Akt/PKB Activation Akt/PKB Activation PI3K Activation->Akt/PKB Activation GLUT4 Vesicle Translocation GLUT4 Vesicle Translocation Akt/PKB Activation->GLUT4 Vesicle Translocation GLUT4 Insertion into Membrane GLUT4 Insertion into Membrane GLUT4 Vesicle Translocation->GLUT4 Insertion into Membrane This compound Uptake This compound Uptake GLUT4 Insertion into Membrane->this compound Uptake

Caption: Simplified insulin signaling pathway leading to GLUT4-mediated glucose analog uptake.

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of complex assays.

Workflow for a Radiolabeled Uptake Assay

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Cell Culture Cell Culture Seed Cells->Cell Culture Wash Cells Wash Cells Cell Culture->Wash Cells Add Radiolabeled\nthis compound Add Radiolabeled This compound Wash Cells->Add Radiolabeled\nthis compound Incubate Incubate Add Radiolabeled\nthis compound->Incubate Stop Uptake Stop Uptake Incubate->Stop Uptake Wash Cells (cold) Wash Cells (cold) Stop Uptake->Wash Cells (cold) Lyse Cells Lyse Cells Wash Cells (cold)->Lyse Cells Scintillation Counting Scintillation Counting Lyse Cells->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Experimental workflow for a radiolabeled this compound uptake assay.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of physiology, biochemistry, and drug development. Its nature as a non-metabolizable glucose analog allows for the precise and specific investigation of glucose transport mechanisms mediated by SGLT and GLUT proteins. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, supplemented with detailed experimental protocols and quantitative data. The visualization of associated signaling pathways and experimental workflows further aims to facilitate the effective use of this compound in research settings. As our understanding of the complexities of glucose transport and its role in disease continues to grow, the importance of tools like this compound in advancing this knowledge cannot be overstated.

References

The Pivotal Role of Methyl Glucoside in Unraveling Carbohydrate Stereochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl glucoside, a simple glycoside derived from glucose and methanol (B129727), serves as a cornerstone in the study of carbohydrate stereochemistry. Its anomeric purity and stability make it an invaluable model compound for elucidating fundamental principles of glycosidic bond formation, enzymatic hydrolysis, and the influence of protecting groups on reaction outcomes. This technical guide provides an in-depth exploration of the synthesis, purification, and stereochemical analysis of this compound anomers. It further details their application in kinetic studies of glycosidases and as precursors in stereoselective glycosylation reactions, which are critical in the synthesis of complex carbohydrates and glycoconjugates for drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the necessary tools to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of this compound

Carbohydrate stereochemistry is a field of immense complexity and profound biological significance. The spatial arrangement of hydroxyl groups and the configuration of the anomeric center dictate the three-dimensional structure of carbohydrates, which in turn governs their interactions with proteins, enzymes, and other biological macromolecules. This compound, by virtue of its structural simplicity and stability, provides an ideal platform to dissect and understand these intricate stereochemical relationships.

The formation of this compound from glucose results in a mixture of two diastereomers, the α- and β-anomers, which differ only in the configuration at the anomeric carbon (C-1).[1] These anomers exhibit distinct physical and chemical properties, allowing for their separation and individual study.[1] This separation is crucial for investigating the stereoselectivity of chemical reactions and the stereospecificity of enzymatic processes.

This guide will delve into the practical aspects of working with this compound, from its synthesis and the separation of its anomers to its use as a tool in advanced carbohydrate chemistry.

Synthesis and Separation of this compound Anomers

The synthesis of methyl glucosides is typically achieved through the Fischer glycosylation method, which involves the acid-catalyzed reaction of glucose with methanol.[2] This reaction proceeds via a carbocation intermediate, leading to the formation of both α- and β-anomers. The ratio of these anomers is influenced by the anomeric effect, which thermodynamically favors the α-anomer due to a stabilizing stereoelectronic interaction.[3]

Experimental Protocol: Synthesis of Methyl α-D-Glucoside

This protocol is adapted from the procedure described in Organic Syntheses.[2]

Materials:

  • Anhydrous D-glucose (finely powdered)

  • Anhydrous methanol

  • Dry hydrogen chloride gas

  • Ice bath

  • Reflux condenser with a drying tube (e.g., soda-lime)

  • Round-bottom flask

  • Suction filtration apparatus

Procedure:

  • Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol by bubbling dry HCl gas into a pre-weighed amount of cold methanol.

  • Add finely powdered anhydrous D-glucose to the methanolic HCl solution in a round-bottom flask.

  • Attach a reflux condenser with a drying tube and heat the mixture to reflux. Continue refluxing for an extended period (e.g., 72 hours) until the reaction is complete. The solution should become clear after the initial period of boiling.

  • Cool the reaction mixture in an ice bath to 0°C to induce crystallization of the methyl α-D-glucoside. Seeding with a small crystal of pure methyl α-D-glucoside may be necessary.

  • Allow crystallization to proceed at 0°C for at least 12 hours.

  • Collect the crystalline product by suction filtration and wash the crystals with cold methanol.

  • The mother liquor contains the more soluble β-anomer and can be further processed to isolate it.[2]

Yield and Anomeric Ratio:

The Fischer glycosylation of D-glucose typically yields a mixture of anomers. The thermodynamic equilibrium favors the α-anomer. The reported yield for the crystallized methyl α-D-glucoside after multiple crops is approximately 48.5–49.5%.[2] The mother liquor contains a significant amount of the β-anomer.[2]

Separation of α- and β-Anomers

The separation of the α- and β-anomers of this compound can be achieved through several methods, with preparative high-performance liquid chromatography (HPLC) being a common and effective technique.[4][5]

Experimental Protocol: Preparative HPLC Separation

Instrumentation and Column:

  • Preparative HPLC system with a refractive index (RI) detector.

  • Amino-bonded silica (B1680970) column or a C18 reversed-phase column.[5][6]

Mobile Phase and Elution:

  • For an amino-bonded column (hydrophilic interaction chromatography - HILIC), a mobile phase of acetonitrile (B52724) and water is typically used.[6]

  • For a C18 column, a mobile phase with a low percentage of an organic modifier (e.g., 5-10% acetonitrile in water) can be effective.[5]

  • Isocratic elution is generally employed.

Procedure:

  • Dissolve the crude mixture of this compound anomers in the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Monitor the elution of the anomers using the RI detector.

  • Collect the fractions corresponding to the separated α- and β-anomers.

  • Evaporate the solvent from the collected fractions to obtain the pure anomers.

Stereochemical Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the anomeric configuration of methyl glucosides. The chemical shifts and coupling constants of the anomeric proton (H-1) and anomeric carbon (C-1) are particularly diagnostic.[7][8][9]

Key NMR Parameters for Anomeric Assignment
  • ¹H NMR: The anomeric proton (H-1) of the α-anomer typically resonates at a lower field (higher ppm) than that of the β-anomer.[7] The coupling constant between H-1 and H-2 (³JH1,H2) is also characteristic: a small coupling constant (around 3-4 Hz) indicates a cis relationship (α-anomer), while a large coupling constant (around 7-8 Hz) indicates a trans relationship (β-anomer).

  • ¹³C NMR: The anomeric carbon (C-1) of the α-anomer generally appears at a lower field than that of the β-anomer. The one-bond carbon-proton coupling constant (¹JC1,H1) is also informative, with a larger value for the α-anomer (around 170 Hz) compared to the β-anomer (around 160 Hz).[5]

Quantitative NMR Data for this compound Anomers
AnomerH-1 Chemical Shift (ppm)C-1 Chemical Shift (ppm)³JH1,H2 (Hz)¹JC1,H1 (Hz)
Methyl α-D-glucopyranoside ~4.8~100~3.5~170
Methyl β-D-glucopyranoside ~4.4~104~7.9~160

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Application in Enzymatic Studies

Methyl glucosides are excellent substrates for studying the kinetics and stereospecificity of glycoside hydrolases (glycosidases). For instance, β-glucosidase specifically hydrolyzes the β-glycosidic bond of methyl β-D-glucopyranoside, while being inactive towards the α-anomer.[1][10]

Experimental Protocol: Kinetic Assay of β-Glucosidase

Materials:

  • β-Glucosidase from a suitable source (e.g., sweet almond).

  • Methyl β-D-glucopyranoside (substrate).

  • Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0).

  • Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification.

  • Spectrophotometer.

Procedure:

  • Prepare a series of concentrations of methyl β-D-glucopyranoside in the buffer.

  • Pre-incubate the substrate solutions at the desired temperature.

  • Initiate the reaction by adding a known amount of β-glucosidase to each substrate solution.

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong base or by heat inactivation).

  • Quantify the amount of glucose produced in each aliquot using the GOPOD reagent and measuring the absorbance at the appropriate wavelength.

  • Calculate the initial reaction velocities for each substrate concentration.

  • Determine the Michaelis-Menten kinetic parameters, Km and Vmax (and subsequently kcat), by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantitative Kinetic Data

The enzyme-catalyzed hydrolysis of methyl β-D-glucopyranoside is significantly faster than spontaneous hydrolysis.[1][10] The pD-independent kcat/Km for the hydrolysis of methyl β-D-glucopyranoside by sweet almond β-glucosidase in D₂O is approximately 28 M⁻¹s⁻¹.[1][10]

Role in Stereoselective Glycosylation Reactions

This compound is a fundamental building block for the synthesis of more complex oligosaccharides. To achieve stereoselective glycosylation, the hydroxyl groups of this compound are selectively protected, leaving one hydroxyl group available to act as a glycosyl acceptor. The nature and placement of these protecting groups have a profound influence on the stereochemical outcome of the glycosylation reaction.[11]

The Koenigs-Knorr Reaction and the Influence of Protecting Groups

The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter.[2] The stereoselectivity of this reaction is heavily influenced by the protecting group at the C-2 position of the glycosyl donor.

  • Participating Groups: Acyl protecting groups (e.g., acetyl, benzoyl) at the C-2 position can form a cyclic intermediate that blocks the α-face of the anomeric carbon. This leads to the exclusive formation of the 1,2-trans-glycosidic linkage (i.e., a β-glycoside for a glucose donor).

  • Non-Participating Groups: Ether protecting groups (e.g., benzyl, methyl) at the C-2 position do not form this cyclic intermediate, often resulting in a mixture of α- and β-glycosides.[2]

Experimental Protocol: Glycosylation using a Protected this compound Acceptor

A common strategy involves the use of methyl 4,6-O-benzylidene-α-D-glucopyranoside as a glycosyl acceptor. This leaves the hydroxyl groups at C-2 and C-3 available for glycosylation.

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside (acceptor).

  • A suitable glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate).

  • An appropriate activator (e.g., silver triflate, trimethylsilyl (B98337) triflate).

  • Anhydrous, non-polar solvent (e.g., dichloromethane).

  • Inert atmosphere (e.g., argon or nitrogen).

Procedure:

  • Dissolve the methyl 4,6-O-benzylidene-α-D-glucopyranoside acceptor and the glycosyl donor in the anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to the desired temperature (e.g., -78°C).

  • Add the activator to the reaction mixture.

  • Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

  • Quench the reaction and purify the resulting disaccharide by column chromatography.

  • Determine the yield and stereoselectivity (α:β ratio) of the product by NMR spectroscopy.

Quantitative Data on Stereoselectivity

The stereochemical outcome of glycosylation reactions is highly dependent on the specific donor, acceptor, and reaction conditions. For example, the glycosylation of a 4,6-O-benzylidene protected glucose donor can be highly susceptible to the nucleophilicity of the acceptor, with less nucleophilic acceptors favoring the formation of the α-glycoside.[11]

Glycosyl DonorGlycosyl AcceptorActivatorSolventProduct Ratio (α:β)Yield (%)
Per-O-benzoyl-α-D-glucopyranosyl bromideMethyl 2,3,6-tri-O-benzyl-α-D-galactopyranosideSilver triflateDichloromethanePredominantly βHigh
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidateMethyl 4,6-O-benzylidene-α-D-glucopyranosideTMSOTfDichloromethaneMixture of α and βVariable

This table provides illustrative examples. Actual ratios and yields will vary based on precise reaction conditions.

Visualizing Key Concepts

Fischer Glycosylation of Glucose

Fischer_Glycosylation Glucose D-Glucose Intermediate Oxocarbenium Ion Intermediate Glucose->Intermediate + CH3OH, H+ Methanol Methanol (CH3OH) Methanol->Intermediate H_plus H+ Alpha_Glucoside Methyl α-D-glucoside Intermediate->Alpha_Glucoside Attack from α-face Beta_Glucoside Methyl β-D-glucoside Intermediate->Beta_Glucoside Attack from β-face

Caption: Fischer glycosylation of D-glucose to form methyl α- and β-D-glucosides.

Enzymatic Hydrolysis of Methyl β-D-Glucoside

Enzymatic_Hydrolysis Substrate Methyl β-D-glucoside ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme β-Glucosidase Enzyme->ES_Complex ES_Complex->Enzyme Products Glucose + Methanol ES_Complex->Products Hydrolysis

Caption: Mechanism of β-glucosidase catalyzed hydrolysis of methyl β-D-glucoside.

Stereoselective Glycosylation Workflow

Glycosylation_Workflow Start Methyl α-D-glucoside Protection Selective Protection (e.g., 4,6-O-benzylidene) Start->Protection Acceptor Protected this compound Acceptor Protection->Acceptor Glycosylation Glycosylation Reaction (e.g., Koenigs-Knorr) Acceptor->Glycosylation Donor Glycosyl Donor (with protecting groups) Donor->Glycosylation Disaccharide Protected Disaccharide Glycosylation->Disaccharide Deprotection Deprotection Disaccharide->Deprotection Final_Product Target Oligosaccharide Deprotection->Final_Product

Caption: Workflow for the synthesis of an oligosaccharide using a protected this compound acceptor.

Conclusion

This compound, despite its simple structure, is a remarkably versatile and powerful tool in the field of carbohydrate chemistry. Its use as a model compound has been instrumental in developing our understanding of fundamental stereochemical principles. The ability to synthesize and separate its anomers allows for precise studies of reaction mechanisms and enzyme specificity. Furthermore, its role as a precursor in the synthesis of complex carbohydrates underscores its importance in the development of novel therapeutics and glycobiology research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to leverage the full potential of this compound in their investigations into the intricate world of carbohydrate stereochemistry.

References

The Natural Occurrence, Biosynthesis, and Biological Significance of Methyl Glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl glucoside derivatives are a class of naturally occurring and synthetic compounds derived from the methylation of glucose. These molecules are found in a diverse range of organisms, from terrestrial plants and fungi to marine invertebrates. Their structural diversity is matched by a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the natural sources, biosynthetic pathways, and biological significance of this compound derivatives. It includes a summary of quantitative data, detailed experimental protocols for their analysis and synthesis, and visualizations of key biochemical pathways and workflows to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

A this compound is a glycoside in which a methyl group is attached to the anomeric carbon of a glucose molecule, forming a glycosidic bond.[1][2] This seemingly simple modification of glucose gives rise to a variety of derivatives with distinct physicochemical properties and biological functions. These compounds exist as α- and β-anomers, which differ in the stereochemical configuration at the anomeric carbon (C-1).[1][2]

In nature, glycosylation—the attachment of sugar moieties to other molecules—is a fundamental process that enhances the solubility and stability of compounds, and can critically modulate their biological activity.[3][4][5] Methylation of these glucosides adds another layer of complexity, often increasing hydrophobicity and improving affinity for biological membranes.[6] The study of naturally occurring this compound derivatives offers valuable insights into biochemical pathways and provides a rich source of lead compounds for drug discovery.

Natural Sources of this compound Derivatives

This compound derivatives have been identified in a wide array of natural sources, spanning the plant, fungal, and marine kingdoms.

Terrestrial Plants

Several plant species are known to produce and accumulate this compound derivatives.

  • Methyl α-D-glucopyranoside has been identified in plants such as Forsythia viridissima and the bitterwood tree, Quassia amara.[7]

  • Methyl-β-D-glucopyranoside is a major soluble compound found in the leaves of the alpine herb Geum montanum and is also present in other plants belonging to the Rosaceae family.[8]

  • Methylated Flavonoids: While not simple methyl glucosides, methylated flavonoid glycosides are found in a limited number of plants, including those of the Cistus, Pisonia, and Kaempferia genera.[3]

Marine Organisms

The marine environment is a prolific source of unique glycosylated natural products.[9]

  • Sponges: Methyl α-D-glucopyranoside was first reported as a natural product from the marine sponge Pseudoceratina purpurea.[7] Other halogenated and glycosidic compounds have been isolated from sponges of the Pseudoceratina and Melophlus genera.[10]

  • Marine Microbes: A vast number of glycosides have been discovered from marine-sourced bacteria, cyanobacteria, and fungi, exhibiting a wide range of biological activities.[9]

Fungi

Fungi are increasingly recognized for their ability to synthesize complex natural products.

  • The ascomycetous fungus Beauveria bassiana possesses a unique glycosyltransferase–methyltransferase (GT–MT) gene pair that enables it to produce a variety of methylglucoside (B8445300) derivatives from drug-like precursor molecules.[11]

Biosynthesis of this compound Derivatives

The biosynthesis of methyl glucosides involves enzymatic processes that couple glucose with a methyl donor or methylate an existing glucoside.

Plant Biosynthesis in Geum montanum

In the alpine plant Geum montanum, methyl-β-D-glucopyranoside is synthesized directly in the cytosol of cells from glucose and methanol (B129727) molecules.[8] The compound accumulates in the vacuole and is not further metabolized, suggesting a role in cellular homeostasis or as a storage compound.[8]

plant_biosynthesis Biosynthesis of Methyl-β-D-glucopyranoside in Geum montanum cluster_cytosol Cytosolic Synthesis Glucose Glucose MeG Methyl-β-D-glucopyranoside Glucose->MeG Enzymatic Methylation Methanol Methanol Methanol->MeG Cytosol Cytosol Vacuole Vacuole (Storage) MeG->Vacuole Transport

Biosynthesis and storage of Methyl-β-D-glucopyranoside in plant cells.
Fungal Biosynthesis in Beauveria bassiana

Beauveria bassiana employs a sophisticated two-enzyme system for methylglucosylation. A promiscuous glycosyltransferase (GT) first attaches a glucose moiety to a wide range of small-molecule substrates.[11] Subsequently, a dedicated methyltransferase (MT) specifically methylates the 4-O-position of the newly attached glucose, yielding 4-O-methylglucoside derivatives.[11] This GT-MT module is an efficient biocatalytic platform for generating novel glycosylated compounds.[11]

Biological Activities and Potential Applications

This compound derivatives exhibit a range of biological activities that make them attractive for drug development and other applications.

  • Antibacterial Activity: Methyl-α-d-glucopyranoside synthesized enzymatically has demonstrated significant antibacterial activity against E. coli and, to a lesser extent, Staphylococcus aureus.[12] Acylated derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside have also been evaluated for activity against human pathogenic bacteria.[13]

  • Anticancer Activity: Upon methylglucosylation by Beauveria bassiana, certain polyketide derivatives gain cell line-specific antiproliferative activity and the ability to inhibit cancer cell–matrix attachment.[11] This highlights how glycosylation can be used to activate or modify the therapeutic properties of a parent compound. Marine-derived glycosides have also shown broad-spectrum cytotoxicity against human tumor cell lines.[9]

  • Enzyme Inhibition: Glycosides from marine sponges have shown potent inhibitory activity against α-glucosidase, an enzyme implicated in type 2 diabetes.[14] The inhibition of this enzyme can help control postprandial hyperglycemia.[15]

  • Industrial Applications: Beyond medicine, synthetic methyl glucosides are used as chemical intermediates in the production of a wide variety of commercial products, including emulsifiers, surfactants, plasticizers, and resins.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the abundance and activity of this compound derivatives from the cited literature.

Table 1: Accumulation of Methyl-β-D-glucopyranoside in Geum montanum Leaves

Leaf Age/Condition Accumulation (% of soluble carbohydrates)
Aged, overwintering leaves Up to 20%

Data sourced from a study on the intracellular localization and accumulation in G. montanum.[8]

Table 2: Antibacterial Activity of Enzymatically Synthesized Methyl-α-d-glucopyranoside (MG1)

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
S. aureus ATCC 25923 20.00 40.00
E. coli ATCC 25922 0.63 0.63

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on the enzymatic synthesis and antibacterial activity of this compound.[12]

Table 3: Selected Yields of this compound Synthesis

Method Starting Material Product Yield
Chemical Synthesis d-Glucose (B1605176) α-Methyl d-glucoside 48.5–49.5%
Acid-catalyzed Methanolysis Bamboo Methyl-D-glucoside 40.6 mol%
Lewis Acid Catalysis Starch Methyl-α-D-glucoside >95% (after 4+ cycles)

Yields are highly dependent on specific reaction conditions. Data sourced from Organic Syntheses[17], a study on biomass conversion[18], and a patented process[19].

Experimental Protocols

This section provides detailed methodologies for the analysis and synthesis of this compound derivatives based on published procedures.

Protocol for Sugar Analysis via Methyl Glycoside Derivatization for GLC

This method is used for component analysis of polysaccharides. It involves the conversion of sugar residues into their volatile methyl glycoside derivatives, which are then analyzed by Gas-Liquid Chromatography (GLC).[20]

Methodology:

  • Methanolysis (Solvolysis):

    • Transfer ~0.2 mg of the dry polysaccharide sample to a screw-cap tube.

    • Add 0.5 mL of dry methanol.

    • Add 35 µL of acetyl chloride (to generate 1 M HCl in methanol) or use a pre-made 0.5 mL solution of 1 M HCl in methanol.

    • Seal the tube under nitrogen and heat at 80°C for 16 hours.

    • Cool the tube and neutralize with silver carbonate.

    • Centrifuge to pellet the silver salts. Transfer the supernatant to a new tube.

  • Re-N-acetylation (for amino sugars):

    • Evaporate the supernatant to dryness with a stream of air.

    • Add 25 µL of methanol and 25 µL of acetic anhydride (B1165640).

    • Let the reaction proceed for 4 hours at room temperature.

  • Derivatization for GLC Analysis (choose one):

    • Trimethylsilylation:

      • Evaporate the sample to dryness.

      • Add 100 µL of a trimethylsilylation reagent (e.g., Sigma Sil-A).

      • Incubate at 20°C for 30 minutes.

      • Evaporate the reagent with air and redissolve the sample in n-hexane for GLC analysis.

    • Acetylation:

      • Evaporate the sample to dryness.

      • Add 100 µL of acetic anhydride and 100 µL of pyridine.

      • Heat at 100°C for 20 minutes.

      • Evaporate to dryness and dissolve the residue in ethyl acetate (B1210297) for GLC analysis.

experimental_workflow Workflow for Polysaccharide Analysis via Methyl Glycoside Derivatization Start Dry Polysaccharide Sample Methanolysis Methanolysis (1M HCl in Methanol, 80°C, 16h) Start->Methanolysis Neutralize Neutralization (Silver Carbonate) Methanolysis->Neutralize ReNAcetylation Re-N-Acetylation (if amino sugars present) Neutralize->ReNAcetylation Derivatization Derivatization Step ReNAcetylation->Derivatization Proceed TMS Trimethylsilylation Derivatization->TMS Option 1 Acetylation Acetylation Derivatization->Acetylation Option 2 GLC GLC Analysis TMS->GLC Acetylation->GLC

General workflow for preparing methyl glycoside derivatives for GLC analysis.
Enzymatic Synthesis of this compound

This protocol describes the synthesis of methyl glucosides using a recombinant cyclodextrin (B1172386) glycosyltransferase (CGTase).[12]

Materials:

  • β-cyclodextrin (β-CD)

  • Methanol

  • Recombinant CGTase from Bacillus circulans A11 (500 U/mL)

  • Buffer solution (pH 6.0)

Methodology:

  • Prepare a reaction mixture containing 1.5% (w/v) β-CD in a water/methanol solution (30% v/v methanol).

  • Adjust the pH of the solution to 6.0.

  • Add CGTase to a final concentration of 500 U/mL.

  • Incubate the reaction mixture at 50°C for 120 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, purify the main product (methyl-α-d-glucopyranoside) using preparative TLC.

  • Confirm the structure of the purified product using ¹H- and ¹³C-NMR analysis.

Chemical Synthesis of α-Methyl D-Glucoside

This is a classic laboratory preparation based on the acid-catalyzed reaction of glucose with methanol.[17]

Materials:

  • Anhydrous d-glucose

  • Anhydrous, acetone-free methyl alcohol

  • Acetyl chloride or concentrated hydrochloric acid

Methodology:

  • Dissolve anhydrous d-glucose in anhydrous methyl alcohol.

  • Add an acid catalyst (e.g., by carefully adding acetyl chloride to generate HCl in situ). A common method involves refluxing a solution of 100 g of anhydrous glucose in 400 cc of methanol containing 0.5% hydrogen chloride for an extended period (e.g., 72 hours).[17]

  • Cool the clear, pale-yellow solution to 0°C.

  • Induce crystallization by scratching the inside of the flask or by inoculating with a seed crystal of α-methyl d-glucoside.

  • Allow crystallization to proceed at 0°C for at least 12 hours.

  • Filter the resulting crystals by suction and wash with cold methyl alcohol.

  • The mother liquor can be concentrated and subjected to further reaction cycles to increase the total yield.

Conclusion

This compound derivatives represent a structurally and functionally diverse class of compounds with significant natural prevalence and therapeutic potential. Their presence in organisms from distinct ecological niches, from alpine plants to marine sponges, underscores their versatile roles in biology. The biosynthetic machinery responsible for their production, particularly the enzymatic cascades found in fungi, offers powerful tools for biocatalysis and the generation of novel drug-like molecules. With established protocols for their analysis and synthesis, and a growing body of evidence for their potent biological activities, this compound derivatives will undoubtedly remain a focal point for research in natural product chemistry, pharmacology, and the development of new therapeutic agents.

References

An In-depth Technical Guide on the Core Mechanism of Acid-Catalyzed Methyl Glucoside Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of methyl glucosides from glucose and methanol (B129727) is a fundamental reaction in carbohydrate chemistry, known as the Fischer glycosidation.[1] This acid-catalyzed reaction is a cornerstone for the synthesis of glycosides, which are compounds where a sugar group is bonded to another functional group via a glycosidic bond.[2] Methyl glucosides serve as crucial intermediates in the synthesis of more complex carbohydrate derivatives and are used as model compounds for studying the stereochemistry and reactivity of monosaccharides.[3][4] The reaction typically produces a mixture of α- and β-anomers in pyranose and furanose forms, which eventually equilibrates to the most thermodynamically stable product.[1] This guide provides a detailed examination of the reaction mechanism, experimental protocols, and quantitative data associated with this process.

Core Reaction Mechanism

The acid-catalyzed formation of methyl glucoside is an equilibrium process that proceeds through several key steps.[1] The overall reaction involves the treatment of glucose with methanol in the presence of a strong acid catalyst, such as hydrogen chloride.[3][5] The mechanism can be described as follows:

  • Protonation of the Anomeric Hydroxyl Group: The reaction initiates with the protonation of the hydroxyl group at the anomeric carbon (C-1) of the glucose hemiacetal. This converts the hydroxyl group into a good leaving group (water).

  • Formation of the Oxocarbenium Ion: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized cyclic oxocarbenium ion. This intermediate is planar around the C-1, O-5, and C-2 atoms.

  • Nucleophilic Attack by Methanol: A methanol molecule, acting as a nucleophile, can attack the electrophilic anomeric carbon of the oxocarbenium ion from two different faces.

    • Axial Attack: Attack from the top face (axial position) results in the formation of the α-anomer.

    • Equatorial Attack: Attack from the bottom face (equatorial position) leads to the formation of the β-anomer.

  • Deprotonation: The final step involves the deprotonation of the oxonium ion intermediate by another methanol molecule or a weak base, regenerating the acid catalyst and yielding the final methyl α-D-glucoside or methyl β-D-glucoside.

With extended reaction times, the process reaches thermodynamic equilibrium.[1] Although the β-anomer is sterically favored with all its bulky substituents in the equatorial position, the α-anomer is often the major product due to a stereoelectronic phenomenon known as the anomeric effect .[2][6] The anomeric effect describes the stabilization that occurs when a heteroatom in the ring (the ring oxygen) has a lone pair of electrons anti-periplanar to the C-O bond of an axial electronegative substituent at the anomeric carbon. This orbital overlap provides additional stability, making the α-anomer the thermodynamically preferred product.[1][6]

Reaction_Mechanism cluster_start Step 1: Protonation cluster_intermediate Step 2: Oxocarbenium Ion Formation cluster_attack Step 3: Nucleophilic Attack cluster_product Step 4: Deprotonation Start β-D-Glucopyranose Protonated Protonated Hemiacetal Start->Protonated + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated->Oxocarbenium - H₂O Oxonium_Alpha α-Oxonium Ion Oxocarbenium->Oxonium_Alpha + CH₃OH (Axial Attack) Oxonium_Beta β-Oxonium Ion Oxocarbenium->Oxonium_Beta + CH₃OH (Equatorial Attack) Product_Alpha Methyl α-D-Glucopyranoside (Thermodynamic Product) Oxonium_Alpha->Product_Alpha - H+ Product_Beta Methyl β-D-Glucopyranoside (Kinetic Product) Oxonium_Beta->Product_Beta - H+

Caption: Acid-catalyzed mechanism for this compound formation.

Experimental Protocols

The following is a representative protocol for the synthesis of α-methyl-D-glucoside, adapted from the Fischer-Bourquelot method as described in Organic Syntheses.[5]

3.1 Materials and Reagents

  • Anhydrous D-glucose (finely powdered): 500 g (2.77 moles)

  • Anhydrous Methanol: 2000 g (2510 mL, 62.4 moles)

  • Dry Hydrogen Chloride (gas)

  • Ice bath

  • Soda-lime tube

3.2 Catalyst Preparation (0.25% Methanolic HCl)

  • Cool 200 g (251 mL) of anhydrous methanol in a flask using an ice bath.

  • With exclusion of moisture, carefully pass dry hydrogen chloride gas into the cooled methanol until the weight increases by 5 g.

  • Dilute this stock solution with an additional 1800 g of anhydrous methanol to obtain the final 0.25% (w/w) HCl solution.

3.3 Glycosidation Reaction

  • To the 0.25% methanolic HCl solution, add 500 g of finely powdered anhydrous D-glucose.

  • Fit the flask with a reflux condenser, and attach a soda-lime tube to the top of the condenser to prevent moisture from entering the system.

  • Heat the mixture to boiling and maintain reflux for 72 hours. The glucose should completely dissolve within the first few hours.

3.4 Product Isolation and Purification (Crystallization)

  • After the reflux period, cool the clear, pale yellow solution to 0°C in an ice bath.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a crystal of α-methyl-D-glucoside.

  • Allow the mixture to stand at 0°C for at least 12 hours to complete the first crystallization.

  • Filter the resulting crystals by suction filtration and wash them twice with 100-mL portions of cold methanol. This first crop yields primarily α-methyl-D-glucoside.

  • To increase the yield, combine the mother liquor and washings, return them to the reaction flask, and reflux for another 72 hours.

  • Concentrate the solution by distilling off a portion of the methanol (e.g., to a volume of 800 mL), and repeat the cooling and crystallization process to obtain a second crop of the product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reagents (Anhydrous Glucose, Anhydrous Methanol) catalyst 2. Prepare 0.25% HCl in Methanol reagents->catalyst mix 3. Mix Glucose with Methanolic HCl catalyst->mix reflux 4. Reflux for 72 hours mix->reflux cool 5. Cool Solution to 0°C reflux->cool crystallize 6. Induce Crystallization cool->crystallize filter 7. Filter and Wash Crystals (First Crop) crystallize->filter mother_liquor 8. Process Mother Liquor (Concentrate & Re-reflux) filter->mother_liquor final_product 9. Obtain Subsequent Crops mother_liquor->final_product

Caption: General workflow for this compound synthesis.

Quantitative Data Summary

The efficiency and outcome of the acid-catalyzed this compound formation are influenced by several factors, including catalyst type, reaction time, and temperature. The table below summarizes key quantitative data from various experimental conditions.

ParameterValue / RangeCatalystNotesReference(s)
Yield (α-anomer) 39% - 53% (crystalline)0.25% HCl in MethanolBased on a 72-hour reflux of 500g glucose, obtained in multiple crops.[5]
Total Yield (α + β) Up to 68%Strong Acid (e.g., HCl)Represents the total yield of both anomers in the reaction mixture.[7]
Total Yield (α + β) Up to 88%Cation Exchange ResinDemonstrates higher efficiency compared to soluble strong acid catalysts.[7]
Reaction Time 72 hours0.25% HCl in MethanolStandard time for achieving high conversion in Fischer glycosidation.[5]
Reaction Time 1 - 48 hoursCation Exchange ResinReaction time can be varied depending on desired conversion and catalyst loading.[7]
Reaction Temperature 65°C (Boiling Methanol)HCl in MethanolReaction is typically run at the boiling point of the alcohol solvent.[5][7]
Reaction Temperature 60°C - 200°CVarious Acid CatalystsHigher temperatures can be used, often under pressure.[7][8]
Anomer Ratio (α:β) 66 : 34 (Equilibrium)Acid CatalystThe thermodynamic equilibrium favors the α-anomer due to the anomeric effect.[2]
Melting Point (α-anomer) 165°C - 168°C-A key physical property for identifying the pure α-anomer.[4][5]

Conclusion

The acid-catalyzed formation of this compound is a robust and well-established method for producing simple glycosides. The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate, and its stereochemical outcome is governed by a combination of steric and stereoelectronic (anomeric) effects, ultimately favoring the α-anomer at equilibrium. While traditional methods using mineral acids like HCl are effective, the use of solid acid catalysts such as cation exchange resins can offer improved yields and easier product separation. A thorough understanding of the underlying mechanism and experimental parameters is essential for researchers and professionals aiming to synthesize or utilize these important carbohydrate derivatives in drug development and other scientific applications.

References

The Stability of the Glycosidic Bond in Methyl Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glycosidic bond, the covalent linkage that joins a carbohydrate molecule to another group, is of fundamental importance in the structure and function of a vast array of biologically and pharmaceutically relevant molecules. Methyl glucoside, as a simple model compound, provides an excellent system for understanding the intrinsic stability and reactivity of this critical linkage. This technical guide delves into the core principles governing the stability of the glycosidic bond in both anomers of this compound (α and β), presenting quantitative data, detailed experimental protocols, and visual representations of key chemical and procedural pathways.

Core Concepts of Glycosidic Bond Stability

The stability of the glycosidic bond in this compound is not absolute and is significantly influenced by a range of factors, including the anomeric configuration, pH, temperature, and the presence of enzymatic catalysts. Generally, glycosidic bonds are stable in neutral and alkaline conditions but are susceptible to hydrolysis under acidic conditions.[1] The mechanism of acid-catalyzed hydrolysis involves a rapid, equilibrium-controlled protonation of the glycosidic oxygen, followed by a slower, rate-determining unimolecular heterolysis to form a resonance-stabilized carbonium-oxonium ion intermediate.[2] This intermediate is then rapidly attacked by water to yield glucose and methanol.

Enzymatic hydrolysis, on the other hand, offers a highly specific and significantly accelerated means of cleaving the glycosidic bond. Glycoside hydrolases, or glycosidases, are enzymes that catalyze this process. For instance, the enzyme-catalyzed hydrolysis of methyl β-D-glucopyranoside is approximately 4 x 1015 times faster than the spontaneous hydrolysis at 25°C.[3] These enzymes often employ acid-base catalysis within their active sites to facilitate bond cleavage.[4]

Quantitative Analysis of Hydrolysis Rates

The rate of hydrolysis of the glycosidic bond in this compound can be quantified by determining the first-order rate coefficients (k) and the activation energy (Ea). These parameters are influenced by the anomeric configuration (α or β) and the specific reaction conditions.

Acid-Catalyzed Hydrolysis

The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid and the temperature. The β-anomer of this compound is generally hydrolyzed more rapidly than the α-anomer at lower temperatures.[5] For example, at 60°C in the presence of a hydrogen ion activity of unity, β-methylglucoside is hydrolyzed 2.64 times as rapidly as α-methylglucoside.[5] However, the critical increments (activation energies) for the hydrolysis of the two isomers are different, meaning their relative rates of hydrolysis change with temperature.[5]

AnomerAcidTemperature (°C)Rate Coefficient (k) x 106 (s-1)Activation Energy (Ea) (calories)Reference
β-MethylglucosideN-HCl603.4233,730[5]
β-MethylglucosideN-HCl8061.933,730[5]
α-Methylglucoside---38,190[5]

Note: The rate coefficients for β-methylglucoside were determined in 2% solutions with N-HCl. The rate at a hydrogen ion activity of unity was calculated to be 3.86 x 10-6 s-1 at 60°C and 69.7 x 10-6 s-1 at 80°C.[5]

Enzyme-Catalyzed Hydrolysis

Enzymatic hydrolysis exhibits a high degree of specificity and catalytic efficiency. The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten parameters, kcat and Km. For the hydrolysis of methyl β-D-glucopyranoside by sweet almond β-glucosidase, the pD-independent kcat/Km is 28 M-1s-1.[3][6] A surprising finding is the lack of a significant solvent kinetic isotope effect, with a (D2O)(kcat/Km)lim of 1.05 (± 0.08), which suggests a stepwise mechanism involving a pre-equilibrium protonation of the glycosidic oxygen followed by a rate-limiting cleavage of the bond.[3][6]

SubstrateEnzymepH/pDkcat/Km (M-1s-1)Solvent Kinetic Isotope Effect ((D2O)(kcat/Km)lim)Reference
Methyl β-D-glucopyranosideSweet almond β-glucosidasepD-independent281.05 ± 0.08[3][6]

Experimental Protocols

The study of glycosidic bond stability relies on a variety of analytical techniques to monitor the progress of the hydrolysis reaction. Below are detailed methodologies for key experiments.

Monitoring Hydrolysis by Polarimetry

This classical method is based on the change in the optical rotation of the solution as the this compound is hydrolyzed to glucose, which exhibits mutarotation.

Protocol:

  • Prepare a 2% solution of the this compound (e.g., β-methylglucoside) in an acidic solution (e.g., N-HCl).[5]

  • Maintain the solution at a constant temperature (e.g., 60°C or 80°C) in a thermostated polarimeter cell.[5]

  • Measure the optical rotation of the solution at regular time intervals.

  • Continue measurements until no further change in rotation is observed (infinite rotation).

  • The first-order rate coefficient (k) can be calculated from the slope of a plot of ln(αt - α∞) versus time, where αt is the rotation at time t and α∞ is the infinite rotation.

Analysis of Monosaccharide Composition by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of carbohydrates. Pre-column derivatization is often employed to enhance detection.

Protocol using 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization: [7]

  • Hydrolysis: Hydrolyze a known concentration of this compound under the desired conditions (e.g., acid hydrolysis). Neutralize the reaction mixture.

  • Derivatization:

    • Mix 0.5 mL of the hydrolyzed sample solution with 0.5 mL of 0.3 mol/L NaOH solution and 0.5 mL of 0.5 mol/L PMP-methanol solution.[7]

    • Heat the mixture at 70°C for 100 minutes.[7]

    • Cool the solution to room temperature and neutralize with 0.5 mL of 0.3 mol/L HCl solution.[7]

    • Extract the derivatives with 2 mL of chloroform.[7]

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reversed-phase column.

    • Use a suitable mobile phase, such as acetonitrile-water, for elution.[8]

    • Detect the PMP derivatives using a UV detector at 245 nm.[7]

    • Quantify the amount of glucose produced by comparing the peak area to a standard curve of derivatized glucose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Linkage Analysis

GC-MS is a powerful technique for determining the linkage positions in more complex carbohydrates and can be adapted for analyzing the products of this compound hydrolysis. This typically involves permethylation followed by hydrolysis, reduction, and acetylation.

Protocol for Glycosidic Linkage Analysis: [9]

  • Permethylation: Methylate all free hydroxyl groups of the carbohydrate.

  • Hydrolysis: Cleave the glycosidic bonds using an acid (e.g., trifluoroacetic acid). This will generate partially methylated monosaccharides with free hydroxyl groups at the positions that were previously involved in glycosidic linkages.

  • Reduction: Reduce the aldehyde group of the monosaccharides to an alditol using a reducing agent like sodium borohydride.

  • Acetylation: Acetylate the newly formed hydroxyl groups and the previously liberated hydroxyl groups from the glycosidic linkages.

  • GC-MS Analysis: Separate the resulting partially methylated alditol acetates by GC and identify them based on their mass spectra. The fragmentation patterns in the mass spectrometer provide information about the positions of the methyl and acetyl groups, thereby revealing the original linkage positions.

Visualizing the Pathways

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Acid_Hydrolysis_Mechanism cluster_step1 Step 1: Protonation (Fast Equilibrium) cluster_step2 Step 2: Heterolysis (Slow, Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack (Fast) MethylGlucoside This compound ProtonatedGlucoside Protonated Glucoside MethylGlucoside->ProtonatedGlucoside + H+ ProtonatedGlucoside->MethylGlucoside - H+ OxocarbeniumIon Oxocarbenium Ion + Methanol ProtonatedGlucoside->OxocarbeniumIon Cleavage Glucose Glucose + H+ OxocarbeniumIon->Glucose + H2O Experimental_Workflow cluster_prep Sample Preparation cluster_monitoring Reaction Monitoring cluster_analysis Analysis cluster_data Data Processing Start This compound Solution Reaction Initiate Hydrolysis (Acid or Enzyme) Start->Reaction Aliquots Take Aliquots at Time Intervals Reaction->Aliquots Quench Quench Reaction (e.g., Neutralization) Aliquots->Quench Derivatization Derivatization (Optional, e.g., PMP) Quench->Derivatization AnalysisMethod Analytical Technique Derivatization->AnalysisMethod HPLC HPLC AnalysisMethod->HPLC GCMS GC-MS AnalysisMethod->GCMS Polarimetry Polarimetry AnalysisMethod->Polarimetry Data Quantify Products/Reactants HPLC->Data GCMS->Data Polarimetry->Data Kinetics Calculate Kinetic Parameters Data->Kinetics

References

Methyl Glucoside: A Versatile Precursor for Modern Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oligosaccharides are complex carbohydrates that play pivotal roles in a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1] Their intricate structures are often essential for the biological activity of many natural products and therapeutic agents.[1] Consequently, the ability to synthesize structurally defined oligosaccharides is of paramount importance for advancements in glycobiology, medicine, and pharmacology.[2]

However, the chemical synthesis of these molecules is a formidable challenge.[3] Key difficulties include the stereoselective formation of glycosidic bonds and the need for intricate protecting group strategies to differentiate the multiple hydroxyl groups on each monosaccharide unit.[2][4] Traditional synthetic approaches often involve numerous, labor-intensive steps of protection, glycosylation, and deprotection, which can lead to low overall yields.[4]

In this context, methyl glucoside has emerged as a valuable and versatile precursor for oligosaccharide synthesis. As a simple glycoside, it is readily prepared from inexpensive starting materials like glucose.[5][6] Its anomeric position is "locked" by the methyl group, making it a stable building block that can withstand a variety of chemical manipulations.[7] This guide provides a comprehensive overview of the use of this compound in oligosaccharide synthesis, detailing its preparation, regioselective modification, and application in glycosylation reactions, complete with experimental protocols and quantitative data.

Preparation of this compound: The Foundation

The journey of oligosaccharide synthesis begins with the preparation of the core this compound building block. This can be achieved efficiently through both chemical and enzymatic methods.

Chemical Synthesis: The Fischer-Helferich Glycosylation

The most common and classical method for preparing simple methyl glycosides is the Fischer-Helferich glycosylation.[3][5] This acid-catalyzed reaction involves heating an unprotected sugar, such as D-glucose, in methanol (B129727). The process typically yields a mixture of α- and β-anomers in both pyranoside and furanoside forms, with the thermodynamically more stable products predominating after prolonged reaction times.[5] The α-glucopyranoside is often the major product and can be readily crystallized from the reaction mixture.

Table 1: Summary of Fischer-Helferich Synthesis of α-Methyl D-Glucoside

ReactantsCatalystConditionsProductTotal YieldReference
Anhydrous D-glucose (500 g), Anhydrous Methanol (2 L)Hydrogen Chloride (0.5% w/v)Boil under reflux for 72 hours, followed by crystallization at 0°C.α-Methyl D-glucoside48.5–49.5%[6]

Experimental Protocol: Synthesis of α-Methyl D-Glucoside [6]

  • Materials : 2 L of anhydrous, acetone-free methyl alcohol; 500 g of finely powdered anhydrous D-glucose.

  • Catalyst Preparation : Dry hydrogen chloride gas is passed into the cold methyl alcohol until the concentration reaches 0.5%.

  • Reaction : The D-glucose is added to the methyl alcoholic hydrogen chloride solution. The mixture is boiled under a reflux condenser for seventy-two hours. A clear solution should form within the first fifteen minutes. A soda-lime tube should be attached to the condenser to exclude moisture.

  • Crystallization (First Crop) : The pale yellow solution is cooled to 0°C, and crystallization is induced by scratching the inside of the flask or by seeding with a crystal of α-methyl D-glucoside. After twelve hours at 0°C, the crystals are filtered by suction and washed twice with 100-cc portions of cold methyl alcohol. The yield is 85–120 g.

  • Second Reaction and Crystallization : The mother liquor and washings are returned to the flask and boiled again for seventy-two hours under reflux. The liquid is then concentrated to 800 cc, cooled to 0°C, seeded, and allowed to stand for twenty-four hours. The second crop is filtered and washed with three 100-cc portions of cold methyl alcohol. The yield is 110–145 g.

  • Further Crops : The mother liquor can be further concentrated to yield additional crops of the product.

  • Purification : The final product can be purified by recrystallization from five parts of methyl alcohol, using decolorizing carbon if necessary, to yield α-methyl D-glucoside with a melting point of 165°C. The total yield is approximately 260–266 g (48.5–49.5%).

G cluster_prep Fischer Glycosylation Workflow A D-Glucose + Anhydrous MeOH B Add HCl Catalyst A->B C Reflux (72h) B->C D Cool to 0°C & Induce Crystallization C->D E Filter & Wash D->E F Recrystallize (Purification) E->F G Pure α-Methyl D-Glucoside F->G

Caption: Workflow for the synthesis of α-methyl D-glucoside via Fischer glycosylation.

Enzymatic Synthesis

As an alternative to chemical methods, enzymatic synthesis offers high specificity and milder reaction conditions. Cellulase enzymes can be used to synthesize methyl β-D-glucoside directly from cellulose (B213188). This approach involves the enzymatic hydrolysis of cellulose to cellobiose, which then reacts with methanol via transglycosylation to form the desired product.[8]

A study demonstrated the successful synthesis of methyl β-D-glucoside from cellulose pretreated with an amino acid ionic liquid/cosolvent system, achieving a 40% yield, a significant improvement over the 1.4% yield from untreated cellulose.[8]

Regioselective Protection: Directing the Synthesis

To build a specific oligosaccharide, only one hydroxyl group on the this compound acceptor should be available for glycosylation. This requires the other hydroxyls to be masked with protecting groups. The strategic application of these groups is a cornerstone of carbohydrate chemistry.[3][9] Benzyl (B1604629) ethers are commonly used as protecting groups because they are stable under a wide range of reaction conditions but can be easily removed by catalytic hydrogenation.[3]

Synthesis of a Key Acceptor: Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside

A particularly useful building block is methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, which leaves the C-3 hydroxyl group free to act as a glycosyl acceptor.[10] While a direct, one-step regioselective benzylation has been reported with a 61% yield, the method can lack reproducibility and requires careful chromatographic separation.[10] An improved, more consistent multi-step approach involves a benzylation followed by an acylation-purification-deacylation sequence.[10]

Table 2: Data for the Multi-Step Synthesis of Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside [10]

StepReactionKey ReagentsProductYield
1Regioselective BenzylationSodium hydride, Benzyl chlorideMixture of tri-O-benzyl isomersN/A
2AcetylationAcetic anhydride (B1165640), Pyridine (B92270)Acetylated tri-O-benzyl isomers74% (3-O-acetyl), 14% (4-O-acetyl)
3Deprotection (Zemplén)Sodium methoxide (B1231860) in MethanolMethyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside91-93%

Experimental Protocol: Synthesis of Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (Improved Method) [10]

  • Step 1: Regioselective Benzylation :

    • A 60% suspension of sodium hydride (NaH) in mineral oil is added to a mixture of methyl α-D-glucopyranoside and benzyl chloride (BnCl).

    • The mixture is stirred, more NaH is added, and the reaction is heated to 100°C for 3 hours.

    • A final portion of NaH is added, and heating continues for another 2 hours.

    • The reaction yields a mixture of products, primarily the desired methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside and its 2,3,6-tri-O-benzyl isomer.

  • Step 2: Acetylation and Purification :

    • The crude mixture from Step 1 is dissolved in pyridine and cooled to 0°C.

    • Acetic anhydride is added dropwise, and the mixture is stirred overnight at room temperature.

    • After workup, the resulting acetylated products are readily separated by column chromatography on silica (B1680970) gel. This allows for the isolation of methyl 3-O-acetyl-2,4,6-tri-O-benzyl-α-D-glucopyranoside in high purity (74% yield).

  • Step 3: Deacetylation (Zemplén Conditions) :

    • The purified 3-O-acetyl derivative is dissolved in methanol.

    • A 1 M solution of sodium methoxide in methanol is added dropwise until the pH is >9.

    • The mixture is stirred for 3 hours at room temperature.

    • The reaction is neutralized with Amberlite (H+) ion-exchange resin, filtered, and concentrated under reduced pressure to afford the final product, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, in 91-93% yield.

G cluster_pathway Synthesis of a 3-OH Glycosyl Acceptor A Methyl α-D-glucopyranoside B Regioselective Benzylation (NaH, BnCl) A->B C Mixture of Tri-O-benzyl Isomers B->C D Acetylation (Ac₂O, Pyridine) C->D E Chromatographic Separation D->E F Isolated 3-O-Acetyl Derivative E->F G Zemplén Deacetylation (NaOMe, MeOH) F->G H Methyl 2,4,6-tri-O-benzyl- α-D-glucopyranoside (3-OH Acceptor) G->H

Caption: Synthetic pathway for a selectively protected this compound acceptor.

The Glycosylation Reaction: Forging the Linkage

With a suitably protected this compound acceptor in hand, the crucial glycosidic bond can be formed. This reaction involves coupling the acceptor with a glycosyl donor—a monosaccharide activated with a leaving group at its anomeric position.[7][11]

General Mechanism

The chemical synthesis of an oligosaccharide involves a glycosylation reaction between a glycosyl donor and an aglycone (the acceptor).[7] An activator or promoter facilitates the departure of the leaving group from the donor, generating a highly reactive oxocarbenium ion intermediate. This intermediate is then attacked by a free hydroxyl group on the acceptor, forming the new glycosidic bond.[7][12] The stereochemical outcome (α or β linkage) is influenced by many factors, including the protecting groups on the donor, the solvent, and the reaction conditions.[2][3]

G cluster_mech General Glycosylation Mechanism Donor Glycosyl Donor (with Leaving Group) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Acceptor Glycosyl Acceptor (e.g., protected this compound) Product Oligosaccharide Acceptor->Product Nucleophilic Attack Promoter Promoter / Activator Promoter->Intermediate Intermediate->Product

Caption: The core mechanism of a chemical glycosylation reaction.

Application in Isomalto-oligosaccharide Synthesis

The utility of this compound derivatives is exemplified in the blockwise synthesis of isomalto-oligosaccharides (α-1,6 linked glucose polymers). In one strategy, a suitably protected methyl α-isomaltotrioside (a this compound already extended with two glucose units) serves as the acceptor.[13] This acceptor is reacted with a fluorinated glycosyl donor in the presence of a promoter like silver perchlorate (B79767) to yield the target methyl α-isomaltotetraoside derivative.[13] Such high-yielding glycosylation reactions demonstrate the reliability of using this compound-based platforms for building complex oligosaccharides.[13]

Experimental Protocol: Representative Glycosylation for an Isomalto-oligosaccharide [13]

  • Reactants : A protected methyl α-isomaltotrioside (glycosyl acceptor) and a 2,3,4-tri-O-benzyl-6-deoxy-6-fluoro-α,β-D-glucopyranosyl fluoride (B91410) (glycosyl donor).

  • Activation/Promotion : The reaction is activated using SnCl₂ and promoted by the addition of silver perchlorate.

  • Procedure : The glycosyl donor is activated with SnCl₂. This activated donor is then added to a solution containing the this compound-based acceptor and the silver perchlorate promoter.

  • Product Formation : The nucleophilic hydroxyl group of the acceptor attacks the anomeric center of the donor, forming the new α-(1→6) glycosidic linkage.

  • Purification : The final product is purified using separation techniques to resolve the crude product mixture. The success of synthesizing high isomalto-oligosaccharides is often limited by the effectiveness of the separation technique.[13]

Conclusion

This compound is a highly effective and economical precursor for the synthesis of complex oligosaccharides. Its stability, coupled with well-established methods for its preparation and regioselective protection, makes it an ideal starting point for multi-step synthetic campaigns. By leveraging building blocks like methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, researchers can control the assembly of oligosaccharides with high precision. The detailed protocols and workflows presented in this guide underscore the practicality and power of incorporating this compound into the synthetic strategies employed by researchers and drug development professionals in the ever-advancing field of glycoscience.

References

Investigating the Biological Inertness of Methyl Glucoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl glucoside, a monosaccharide derivative of glucose, is widely recognized for its biological inertness. This property makes it an invaluable tool in various scientific disciplines, particularly as a non-metabolizable control in studies of glucose transport and metabolism. This technical guide provides a comprehensive overview of the biological inertness of this compound, focusing on its metabolic stability, interaction with cellular transport systems, and its toxicological and immunological profile. Detailed experimental protocols and visual representations of key pathways are included to support researchers in their study design and data interpretation.

Introduction

This compound is a glycoside formed by the reaction of glucose with methanol, resulting in a methyl group attached to the anomeric carbon. This modification, the formation of a glycosidic bond, protects the sugar from being readily metabolized by the glycolytic pathway.[1] Its structural similarity to glucose allows it to interact with glucose transporters, making it an excellent competitive inhibitor and a probe for studying glucose transport mechanisms.[2][3] This guide delves into the experimental evidence that substantiates the biological inertness of this compound, providing a critical resource for its application in research and development.

Metabolic Stability

A cornerstone of this compound's biological inertness is its resistance to metabolic degradation in most biological systems.

2.1. Resistance to Enzymatic Hydrolysis

While the glycosidic bond in this compound is generally stable, it can be hydrolyzed by certain enzymes, such as β-glucosidases.[4][5] However, the rate and extent of this hydrolysis are highly dependent on the specific enzyme and the physiological context. In mammalian systems, this compound is largely considered metabolically stable.[6][7][8]

2.2. In Vivo Fate

Studies in animal models have demonstrated that intravenously administered radiolabeled this compound is recovered largely unmetabolized from plasma, brain, heart, and liver.[8] For instance, one study found that 97-100% of the radioactivity in the brain and over 99% in plasma was recovered as unmetabolized [14C]methylglucoside 60 minutes after administration.[8] This high degree of metabolic stability is a key attribute for its use as a tracer for transport studies.[6][9]

Interaction with Cellular Components

This compound's biological effects, or lack thereof, are largely dictated by its interactions at the cellular level, particularly with membrane transporters.

3.1. Glucose Transporters

This compound is a known substrate for sodium-dependent glucose transporters (SGLTs), such as SGLT1 and SGLT2.[6] It is actively transported into cells via these transporters, a process that can be inhibited by phlorizin.[6] However, it is not a significant substrate for the sodium-independent glucose transporter GLUT1.[6] This selective interaction makes it a valuable tool for dissecting the roles of different glucose transporter families.

// Edges Na_out -> SGLT1_out [label="1. Na+ binding"]; SGLT1_out -> SGLT1_bound [label="2. This compound\nbinding", dir=none]; MG_out -> SGLT1_bound; SGLT1_bound -> SGLT1_in [label="3. Conformational\nchange"]; SGLT1_in -> Na_in [label="4. Na+ release"]; SGLT1_in -> MG_in [label="5. This compound\nrelease"]; SGLT1_in -> SGLT1_out [label="6. Transporter\nreorientation"]; MG_in -> No_Metabolism [style=dashed]; } dot

Figure 1: SGLT1-mediated transport of this compound.

Toxicological Profile

This compound and its derivatives are generally considered to have a low order of toxicity.

4.1. Acute Toxicity

Table 1: Summary of Acute Toxicity Data for this compound Derivatives

CompoundTest SpeciesRouteLD50Reference
Methyl Glucose SesquistearateRatOral> 2000 mg/kg[10]
PPG-10 Methyl Glucose EtherNot StatedOral> 13.8 ml/kg[10]
PPG-20 Methyl Glucose EtherNot StatedOral> 3 ml/kg[10]

4.2. Skin Irritation and Sensitization

In cosmetic safety assessments, this compound and its derivatives have been found to be non-irritating and non-sensitizing to the skin in human patch tests, further supporting their biologically inert nature in topical applications.

Immunological Profile

Direct in vitro studies on the immunogenicity of this compound, such as T-cell proliferation assays or cytokine release profiles, are lacking in the available literature. However, the long history of its safe use in various applications and the absence of reports on immunogenic reactions suggest a very low immunogenic potential. Its simple structure and metabolic stability make it unlikely to act as a hapten or to be processed and presented by antigen-presenting cells to elicit an immune response.

Inertness_Workflow start Investigate Biological Inertness of This compound metabolism Metabolic Stability Assessment start->metabolism transport Cellular Transport Interaction start->transport toxicity In Vitro Cytotoxicity Assays start->toxicity immunogenicity In Vitro Immunogenicity Assays start->immunogenicity conclusion Conclusion: Biologically Inert metabolism->conclusion transport->conclusion toxicity->conclusion immunogenicity->conclusion

Figure 2: Logical workflow for assessing biological inertness.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological inertness of a test compound like this compound.

6.1. Radiolabeled Alpha-Methyl-D-Glucoside (α-MG) Uptake Assay

This protocol is adapted from studies investigating SGLT activity.[3][11]

  • Cell Culture:

    • Culture cells (e.g., Caco-2, LLC-PK1, or cells engineered to express specific SGLTs) to confluence in 24-well plates.

  • Uptake Assay:

    • Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES).

    • Pre-incubate the cells for 15-30 minutes at 37°C in the uptake buffer.

    • To initiate uptake, replace the buffer with uptake buffer containing a known concentration of radiolabeled α-[14C]methyl-D-glucoside (e.g., 0.1-1.0 µCi/mL) and unlabeled α-methyl-D-glucoside to achieve the desired final concentration. For sodium-dependency experiments, a sodium-free uptake buffer (e.g., replacing NaCl with choline (B1196258) chloride) is used in parallel.

    • Incubate for a defined period (e.g., 10-60 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS).

    • Transfer the cell lysate to scintillation vials.

  • Quantification:

    • Add scintillation cocktail to the vials and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of parallel wells to normalize the uptake data (e.g., pmol/mg protein/min).

6.2. In Vitro Cytotoxicity: MTT Assay

This is a representative protocol for assessing the effect of a test substance on cell viability.[1]

  • Cell Seeding:

    • Seed cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the this compound solutions. Include untreated control wells and a positive control (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight in a humidified incubator.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

6.3. In Vitro Immunogenicity: Lymphocyte Proliferation Assay

This protocol outlines a method to assess the potential of a substance to induce T-cell proliferation.[12][13]

  • PBMC Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in complete RPMI-1640 medium.

  • Cell Staining (Optional, for flow cytometry-based methods):

    • Label PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture and Stimulation:

    • Seed 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.

    • Add this compound at various concentrations.

    • Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).

    • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Assessment of Proliferation:

    • [3H]-Thymidine Incorporation:

      • Pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of culture.

      • Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.

      • Calculate the Stimulation Index (SI) = (cpm of stimulated cells) / (cpm of unstimulated cells).

    • CFSE Dilution by Flow Cytometry:

      • Stain cells with fluorescently labeled antibodies for T-cell markers (e.g., CD4, CD8).

      • Acquire data on a flow cytometer and analyze the dilution of the CFSE dye in the T-cell populations.

Conclusion

The available evidence strongly supports the classification of this compound as a biologically inert molecule. Its metabolic stability, selective interaction with glucose transporters without subsequent metabolic processing, and low toxicological profile make it an indispensable tool for biomedical research. While direct in vitro immunogenicity data is sparse, its long-standing use without reported immunogenic effects provides a strong indication of its non-immunogenic nature. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological properties of this compound and to utilize it effectively in their studies.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of methyl glucoside, a monosaccharide derivative of glucose. The primary method described is the Fischer glycosidation, a classic and reliable acid-catalyzed reaction between glucose and methanol (B129727).[1][2] This process is fundamental in carbohydrate chemistry and serves as a basis for the synthesis of various glycosides used in research and as intermediates in the production of emollients, emulsifiers, and surfactants.[2]

I. Overview of the Synthesis

The synthesis of this compound from glucose is typically achieved through the Fischer-Helferich glycosidation reaction.[3][4][5] This method involves reacting glucose with an excess of methanol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process that can produce a mixture of anomers (α- and β-methyl glucosides) and ring isomers (pyranosides and furanosides).[1] By controlling the reaction time and conditions, the formation of the thermodynamically more stable α-anomer in its pyranose form is favored.[1]

II. Experimental Protocol: Fischer Glycosidation of D-Glucose

This protocol is adapted from established procedures and is suitable for the synthesis of α-methyl-D-glucoside.[6]

Materials and Reagents:

  • Anhydrous D-glucose

  • Anhydrous, acetone-free methyl alcohol[6]

  • Dry hydrogen chloride (gas or generated in situ) or other acid catalysts like trimethylsilyl (B98337) chloride (TMSCl)[1] or sulfuric acid.[7]

  • Sodium bicarbonate or other suitable base for neutralization

  • Decolorizing carbon (if necessary)

  • Standard laboratory glassware for reflux, filtration, and crystallization

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation of the Methanolic Hydrogen Chloride Solution: In a flask cooled in an ice bath, dissolve dry hydrogen chloride gas in anhydrous methyl alcohol to obtain a solution of a specific concentration (e.g., 0.25% to 3% HCl).[6] Ensure moisture is excluded during this process.[6]

  • Reaction: Add finely powdered anhydrous D-glucose to the methanolic HCl solution.[6] The mixture is then heated under reflux. A clear solution is typically obtained after a short period of boiling.[6] The reaction time can vary, with longer times generally favoring the formation of the more stable pyranoside form.[1] For example, boiling for 72 hours has been reported.[6]

  • Crystallization and Isolation (First Crop): After the reflux period, cool the pale yellow solution to 0°C in an ice bath.[6] Induce crystallization by scratching the inside of the flask or by seeding with a crystal of α-methyl D-glucoside.[6] Allow the mixture to stand at 0°C for at least 12 hours to facilitate complete crystallization.[6] Collect the first crop of crystals by suction filtration and wash them with cold methyl alcohol.[6]

  • Work-up of the Mother Liquor (Second and Third Crops): The mother liquor and washings can be returned to the reaction flask and refluxed again for an extended period (e.g., another 72 hours) to convert more of the remaining glucose and other isomers into the desired product.[6] The solution is then concentrated under reduced pressure, cooled, and seeded to obtain a second crop of crystals.[6] This process can be repeated to obtain a third crop.[6]

  • Purification: The crude product can be contaminated with traces of unreacted glucose.[6] For complete purification, the this compound can be recrystallized from methyl alcohol, with the use of decolorizing carbon if the solution is colored.[6]

III. Data Presentation

The following tables summarize quantitative data from various reported syntheses of this compound.

Table 1: Reaction Conditions and Yields for α-Methyl-D-Glucoside Synthesis

CatalystStarting MaterialReaction TimeTemperatureReported YieldMelting Point (°C)Reference
Hydrogen ChlorideD-Glucose72 hours (initial) + 72 hours (reflux of mother liquor)Reflux48.5–49.5% (total of 3 crops)164–165[6]
Sulfuric AcidStarch2 hours100°C (under pressure)90-100% (based on starch)Not specified[7]
Cation Exchange ResinDextrose24-48 hoursReflux (~66°C)Up to 88% (of theoretical)Not specified[8]
Cation Exchange ResinDextrose2-8 hours100°C (sealed bombs)95-97% conversionNot specified[8]
Anhydrous CaSO₄ & H₂SO₄GlucoseNot specified100-150°C>98%Not specified[9]

Table 2: Physical and Spectroscopic Data for α-Methyl-D-Glucopyranoside

PropertyValueReference
Molecular FormulaC₇H₁₄O₆[10]
Molar Mass194.183 g·mol⁻¹[2][10]
AppearanceWhite crystalline solid[2]
Melting Point168 °C[2]
Density1.46 g/cm³[2]
Solubility in Water108 g/100 mL[2]
¹H NMRSpectra available in chemical databases[11][12]
HPLCSpectra available for reaction products[13]

IV. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound via Fischer glycosidation.

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification prep Prepare Methanolic HCl (Anhydrous Methanol + Dry HCl) start Mix D-Glucose with Methanolic HCl prep->start reflux Reflux Mixture (e.g., 72 hours) start->reflux cool Cool to 0°C and Induce Crystallization reflux->cool filter1 Filter and Wash (First Crop of Crystals) cool->filter1 reflux_mother Reflux Mother Liquor (e.g., 72 hours) filter1->reflux_mother Mother Liquor recrystallize Recrystallize from Methanol (with Decolorizing Carbon if needed) filter1->recrystallize Crude Product concentrate Concentrate Mother Liquor reflux_mother->concentrate cool2 Cool and Crystallize (Second Crop) concentrate->cool2 filter2 Filter and Wash (Second Crop) cool2->filter2 filter2->recrystallize Crude Product final_product Pure α-Methyl-D-Glucoside recrystallize->final_product

Caption: Workflow for the synthesis of α-methyl-D-glucoside.

References

HPLC Method for the Separation of Methyl Glucoside Anomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of α- and β-anomers of methyl glucoside using High-Performance Liquid Chromatography (HPLC). The methods outlined are crucial for the analysis of glycosylation products, quality control in drug development, and research in carbohydrate chemistry.

Introduction

This compound is a simple glycoside that exists as two anomers, α- and β-methyl glucoside, which differ in the stereochemical orientation of the methoxy (B1213986) group at the anomeric carbon (C1). The ability to separate and quantify these anomers is essential, as their ratio can influence the physicochemical properties and biological activity of glycosylated compounds. This application note details three primary HPLC-based methods for this separation: Chiral HPLC, Normal-Phase HPLC (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Data Presentation

The following table summarizes the quantitative data for the separation of this compound anomers using different HPLC methods.

MethodColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time α-anomer (min)Retention Time β-anomer (min)Resolution (Rs)
Chiral HPLC Chiralpak AD-H, 250 x 4.6 mm, 5 µmHexane:Ethanol (B145695):TFA (70:30:0.1 v/v/v)0.525~5.2~6.1>1.5
Normal-Phase HPLC Silica (B1680970), 250 x 4.6 mm, 5 µmIsooctane:Ethyl Acetate:2-Propanol (gradient)1.0AmbientNot SpecifiedNot SpecifiedBaseline
HILIC Cysteine-based, 150 x 4.6 mm, 5 µmAcetonitrile (B52724):Water (85:15 v/v)1.025Not SpecifiedNot SpecifiedBaseline

Note: Specific retention times for Normal-Phase HPLC and HILIC methods for this compound were not detailed in the surveyed literature; however, baseline separation is reported to be achievable. The provided values for Chiral HPLC are based on typical performance for monosaccharide anomers under the specified conditions.

Experimental Protocols

Method 1: Chiral HPLC Separation

This method utilizes a chiral stationary phase to achieve enantioselective and diastereoselective separation of the this compound anomers.

Materials:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Ethanol (HPLC grade)

  • Mobile Phase Additive: Trifluoroacetic acid (TFA)

  • Sample: this compound standard or sample dissolved in mobile phase

  • HPLC System: Quaternary pump, autosampler, column oven, and Refractive Index (RI) detector.

Procedure:

  • Prepare the mobile phase by mixing n-hexane and ethanol in a 70:30 ratio. Add TFA to a final concentration of 0.1% (v/v).

  • Degas the mobile phase by sonication or helium sparging.

  • Install the Chiralpak AD-H column in the column oven and equilibrate with the mobile phase at a flow rate of 0.5 mL/min at 25 °C until a stable baseline is achieved.

  • Prepare a standard solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Inject 10 µL of the sample onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both anomers (approximately 10-15 minutes).

  • Detect the peaks using a Refractive Index (RI) detector.

Method 2: Normal-Phase HPLC Separation

This method separates the anomers based on their polarity, with the more polar anomer having a stronger interaction with the silica stationary phase.

Materials:

  • Column: Silica-based, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Isooctane:Ethyl Acetate (60:40 v/v)

  • Mobile Phase B: 2-Propanol

  • Sample: this compound standard or sample dissolved in a suitable organic solvent.

  • HPLC System: Gradient pump, autosampler, column oven, and Evaporative Light Scattering Detector (ELSD) or RI detector.

Procedure:

  • Prepare the mobile phases.

  • Install the silica column and equilibrate with the initial mobile phase conditions.

  • A gradient elution is typically employed. A representative gradient is as follows:

    • 0-5 min: 100% Mobile Phase A

    • 5-15 min: Linear gradient to 90% A, 10% B

    • 15-20 min: Hold at 90% A, 10% B

    • 20-25 min: Return to initial conditions.

  • Set the flow rate to 1.0 mL/min and maintain the column at ambient temperature.

  • Prepare a 1 mg/mL solution of this compound.

  • Inject 10-20 µL of the sample.

  • Detect the anomers using an ELSD or RI detector.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that is well-suited for the separation of highly polar compounds like this compound.

Materials:

  • Column: Cysteine-based HILIC column, 150 x 4.6 mm, 5 µm (or similar amino- or amide-based HILIC column).

  • Mobile Phase A: Acetonitrile (HPLC grade)

  • Mobile Phase B: Water (HPLC grade)

  • Sample: this compound standard or sample dissolved in the mobile phase.

  • HPLC System: Isocratic or gradient pump, autosampler, column oven, and ELSD or RI detector.

Procedure:

  • Prepare the mobile phase by mixing acetonitrile and water in an 85:15 (v/v) ratio.

  • Degas the mobile phase.

  • Equilibrate the HILIC column with the mobile phase at a flow rate of 1.0 mL/min at 25 °C.

  • Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Inject 5 µL of the sample.

  • Run the isocratic separation for approximately 15-20 minutes.

  • Detection is typically performed using an ELSD due to the high organic content of the mobile phase, although an RI detector can also be used.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC separation process.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare this compound Sample (1 mg/mL) Injector Autosampler Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column (e.g., Chiralpak AD-H) Injector->Column Detector Detector (RI or ELSD) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Integrate Peaks & Quantify Anomers Chromatogram->Quantify Logical_Relationship Analyte This compound (Mixture of Anomers) Separation Differential Interaction Analyte->Separation StationaryPhase Stationary Phase (e.g., Chiral Selector) StationaryPhase->Separation MobilePhase Mobile Phase (e.g., Hexane:Ethanol) MobilePhase->Separation Alpha α-anomer Separation->Alpha Weaker Interaction Beta β-anomer Separation->Beta Stronger Interaction

Application Notes: Using Methyl Glucoside to Study Glucose Transporter Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose transport across the plasma membrane is a fundamental biological process mediated by two main families of transporter proteins: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). Due to their critical roles in cellular metabolism and glucose homeostasis, these transporters are significant targets for drug development, particularly for diseases like diabetes and cancer.

To study the kinetics of these transporters, it is often advantageous to use a glucose analog that is transported but not metabolized by the cell. Methyl α-D-glucopyranoside (also known as methyl α-D-glucoside or AMG) is a non-metabolizable analog of glucose that serves as an excellent tool for this purpose.[1][2][3] Its resistance to metabolic breakdown ensures that uptake measurements directly reflect transport activity without confounding effects from subsequent metabolic pathways.[2] Methyl glucoside is a well-established substrate for the SGLT family, particularly SGLT1 and SGLT2, making it an ideal probe for characterizing their function and for screening potential inhibitors.[4]

Data Presentation: Kinetic Parameters

This compound exhibits different affinities for various transporters. Understanding these kinetic parameters is crucial for designing and interpreting experiments.

Table 1: Kinetic Comparison of this compound and Glucose for Human SGLTs

This table summarizes the Michaelis-Menten constant (Km), a measure of the substrate concentration at which the transport rate is half of the maximum (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate.

TransporterSubstrateKm (mM)Reference
hSGLT1 α-Methyl-D-glucoside~2[5]
D-Glucose~2[5]
hSGLT2 α-Methyl-D-glucoside~5[5][6]
D-Glucose~5[5]

Table 2: Kinetic Parameters in Other Model Systems

Organism/SystemTransporter/SystemSubstrateKmReference
Pseudomonas aeruginosaGlucose Transport SystemMethyl α-glucoside2.8 mM - 7 mM[7][8][9]
Glucose7 µM - 8 µM[8][9]

Experimental Protocols

The following protocols provide a framework for using radiolabeled this compound to measure SGLT activity and assess inhibitor potency in a mammalian cell line stably expressing a human SGLT.

Protocol 1: Measuring SGLT-Mediated this compound Uptake

Objective: To quantify the sodium-dependent uptake of this compound mediated by a specific SGLT transporter (e.g., SGLT2) expressed in a cell line such as HEK293 or MDCK-II.[10][11]

Principle: SGLT-mediated transport is an active process that depends on the sodium gradient across the cell membrane. By measuring the uptake of radiolabeled this compound ([¹⁴C]AMG) in the presence and absence of sodium, the specific SGLT-mediated transport can be determined as the difference between the two conditions.

Materials:

  • Cells: HEK293 cells stably expressing hSGLT2 (or another SGLT of interest).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418).[10]

  • Radiolabeled Substrate: [¹⁴C]α-methyl-D-glucopyranoside ([¹⁴C]AMG).

  • Sodium-containing Buffer (Uptake Buffer): 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

  • Sodium-free Buffer: 140 mM Choline Chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

  • Stop Solution (Ice-cold): Uptake buffer containing a high concentration of a non-selective SGLT inhibitor like Phlorizin (e.g., 100 µM).[12]

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the HEK293-hSGLT2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ cells/well). Culture for 24-48 hours at 37°C, 5% CO₂.

  • Assay Preparation:

    • Aspirate the culture medium from all wells.

    • Wash the cell monolayer twice with 100 µL/well of pre-warmed (37°C) Uptake Buffer.

    • For determining total uptake, add 50 µL/well of pre-warmed Uptake Buffer.

    • For determining sodium-independent uptake, add 50 µL/well of pre-warmed Sodium-free Buffer.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate Uptake Reaction:

    • Prepare a 2X working solution of [¹⁴C]AMG in Uptake Buffer. The final concentration should be near the Km value (e.g., 5 mM for SGLT2).

    • Add 50 µL of the 2X [¹⁴C]AMG solution to each well to start the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of uptake, which should be determined empirically.

  • Terminate Uptake:

    • Rapidly aspirate the uptake solution from the wells.

    • Immediately wash the cells three times with 150 µL/well of ice-cold Stop Solution. This removes extracellular radiolabel and stops further transport.

  • Cell Lysis and Detection:

    • Add 100 µL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail, mix well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each condition.

    • Sodium-dependent uptake = (CPM in Sodium-containing buffer) - (CPM in Sodium-free buffer).

    • Results can be normalized to protein concentration per well if desired.

Protocol 2: Determining Inhibitor Potency (IC₅₀)

Objective: To determine the concentration of a test compound that inhibits 50% (IC₅₀) of SGLT-mediated this compound uptake.

Principle: This assay measures the ability of a test compound to compete with [¹⁴C]AMG for transport through the SGLT. A dose-response curve is generated to calculate the IC₅₀ value.

Procedure:

  • Follow the same procedure as in Protocol 1 , with the following modifications:

  • Step 2 (Assay Preparation): After the wash step, add 50 µL/well of pre-warmed Uptake Buffer containing the test inhibitor at various concentrations (e.g., a serial dilution from 1 nM to 100 µM). Include wells for "no inhibitor" (vehicle control) and "maximum inhibition" (a high concentration of a known potent inhibitor like Phlorizin).[13][14][15]

  • Step 7 (Data Analysis):

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 x [1 - (CPM_inhibitor - CPM_max_inhibition) / (CPM_vehicle - CPM_max_inhibition)]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism) to determine the IC₅₀ value.[10]

Visualizations

Diagrams of Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate culture Culture for 24-48h seed->culture wash Wash with Buffer culture->wash preincubate Pre-incubate with Na+ or Na+-free Buffer wash->preincubate start Add [14C]AMG +/- Inhibitor preincubate->start incubate Incubate at 37°C start->incubate stop Terminate with Ice-Cold Stop Solution incubate->stop lyse Lyse Cells stop->lyse count Measure Radioactivity (CPM) lyse->count calculate Calculate Na+-dependent Uptake or % Inhibition count->calculate plot Plot Data & Determine IC50/Kinetics calculate->plot

Caption: Workflow for a [¹⁴C]AMG uptake assay.

transport_principle cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SGLT SGLT Transporter Na_in Na+ SGLT->Na_in Co-transport AMG_in [14C]AMG SGLT->AMG_in Na_out Na+ Na_out->SGLT Binds AMG_out [14C]AMG AMG_out->SGLT Binds Inhibitor Phlorizin Inhibitor->SGLT Competitively Inhibits

Caption: Principle of SGLT-mediated cotransport and inhibition.

signaling_pathway glucose High Extracellular Glucose pkc Protein Kinase C (PKC) glucose->pkc Activates cpla2 Cytosolic Phospholipase A2 (cPLA2) pkc->cpla2 Activates (Translocation to membrane) aa Arachidonic Acid (AA) Release cpla2->aa uptake α-MG Uptake via SGLT aa->uptake Inhibits

Caption: Signaling pathway of high glucose-induced inhibition of α-MG uptake.[16]

References

Application of Methyl Glucoside in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glucoside, a naturally derived and biocompatible monosaccharide, is emerging as a versatile building block in the design of advanced drug delivery systems. Its inherent hydrophilicity, coupled with the ease of chemical modification, allows for the creation of a diverse range of drug carriers, including nanoparticles, liposomes, and hydrogels. The glucose moiety of this compound can be exploited for targeted drug delivery to cells overexpressing glucose transporters (GLUTs), such as cancer cells, offering a promising strategy to enhance therapeutic efficacy while minimizing off-target effects.

These application notes provide a comprehensive overview of the use of this compound and its derivatives in drug delivery, complete with detailed experimental protocols for the synthesis, formulation, and characterization of these systems.

I. This compound-Based Nanoparticles for Targeted Drug Delivery

This compound can be functionalized with hydrophobic moieties, such as fatty acids, to create amphiphilic molecules capable of self-assembling into nanoparticles. These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

A. Synthesis of this compound Fatty Acid Esters

This compound fatty acid esters are key components for forming self-assembled nanoparticles. The synthesis involves the esterification of the primary hydroxyl group of this compound with a fatty acid.

Experimental Protocol: Synthesis of this compound Laurate

  • Dissolution: Dissolve methyl-α-D-glucopyranoside (1 equivalent) and lauric acid (1.5 equivalents) in a suitable solvent system (e.g., a 2:1 v/v mixture of benzene (B151609) and pyridine).

  • Enzyme Addition: Add an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60°C) for 48 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: After the reaction is complete, filter off the enzyme. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound laurate.

B. Formulation of this compound-Based Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

This compound derivatives can be incorporated into PLGA nanoparticles to enhance their biocompatibility and provide a "stealth" effect, prolonging circulation time.

Experimental Protocol: Preparation of Drug-Loaded this compound-PLGA Nanoparticles

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the desired hydrophobic drug (e.g., docetaxel) in 5 mL of a suitable organic solvent such as acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of a this compound-based surfactant (e.g., this compound polyoxyethylene ether).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring the resulting nanoemulsion at room temperature for several hours to allow for the complete evaporation of the organic solvent and the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet three times with deionized water to remove any unencapsulated drug and excess surfactant.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water and store at 4°C.

C. Characterization and Performance Data

The following table summarizes typical characterization data for drug-loaded this compound-PLGA nanoparticles.

Formulation CodeDrugThis compound DerivativeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
MG-PLGA-NP-1DocetaxelThis compound Polyoxyethylene Ether150 ± 100.15 ± 0.05-15 ± 25.2 ± 0.575 ± 5
MG-PLGA-NP-2CurcuminThis compound Laurate180 ± 150.20 ± 0.07-12 ± 34.8 ± 0.470 ± 6

Workflow for Nanoparticle Formulation and Characterization

G cluster_prep Nanoparticle Preparation cluster_purification Purification cluster_char Characterization prep1 Dissolve PLGA and Drug in Organic Solvent prep3 Nanoprecipitation (Dropwise Addition) prep1->prep3 prep2 Prepare Aqueous Solution of this compound Surfactant prep2->prep3 prep4 Solvent Evaporation prep3->prep4 purify1 Centrifugation prep4->purify1 purify2 Washing with Deionized Water purify1->purify2 purify3 Resuspension purify2->purify3 char1 Particle Size & PDI (DLS) purify3->char1 char2 Zeta Potential purify3->char2 char3 Drug Loading & Encapsulation Efficiency (HPLC) purify3->char3 char4 Morphology (SEM/TEM) purify3->char4 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT1 GLUT1 Transporter AP2 AP2 Adaptor Protein GLUT1->AP2 Recruitment NP This compound Nanoparticle NP->GLUT1 Binding Clathrin Clathrin CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly AP2->Clathrin Recruitment CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Invagination & Scission Endosome Early Endosome CoatedVesicle->Endosome Uncoating Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease Fusion & Degradation G cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis Cells Cell Culture (96-well plate) Treatment Treatment Groups: - Drug-loaded NPs - Empty NPs - Free Drug - Control Cells->Treatment Incubation Incubation Period Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Crystal Formation MTT_add->Formazan DMSO_add Add DMSO Formazan->DMSO_add Absorbance Measure Absorbance (570 nm) DMSO_add->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 Value Viability->IC50

Application Note: 1H and 13C NMR Characterization of Methyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl glucoside, existing as two primary anomers, methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, is a fundamental carbohydrate derivative extensively used in biochemical research and as a starting material in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation and characterization of these isomers.[1][2] This application note provides a detailed protocol and reference data for the 1H and 13C NMR analysis of both anomers of this compound, intended for researchers in carbohydrate chemistry, biochemistry, and drug development.

The primary distinction between the α and β anomers lies in the stereochemistry at the anomeric carbon (C-1). This difference results in distinct chemical shifts (δ) and spin-spin coupling constants (J), particularly for the anomeric proton (H-1).[3][4] In 1H NMR, the anomeric proton signals are typically well-resolved and appear in the downfield region of the spectrum (δ 4.4–5.5 ppm).[3][5] The key diagnostic for configuration is the coupling constant between H-1 and H-2 (³J_H1,H2). A small coupling constant (typically 2–4 Hz) is indicative of an α-anomer (axial-equatorial relationship), whereas a larger coupling constant (7–9 Hz) signifies a β-anomer (diaxial relationship).[3]

In 13C NMR, the chemical shifts of the carbon atoms, especially the anomeric carbon (C-1), are also highly sensitive to the stereochemistry.[1][6] The anomeric carbon resonances are typically found between δ 90–110 ppm.[5][6] This note summarizes the expected 1H and 13C NMR data in deuterated water (D₂O), a common solvent for carbohydrate analysis.

Quantitative NMR Data

The following tables summarize the reported 1H and 13C NMR chemical shifts and coupling constants for the α and β anomers of methyl D-glucopyranoside. Data may vary slightly based on solvent, concentration, and temperature.

Table 1: 1H NMR Data for Methyl α-D-Glucopyranoside in D₂O

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-14.75 - 4.85d³J_H1,H2 = ~3.0 - 4.0
H-23.44 - 3.54dd³J_H2,H3 = ~9.8
H-33.62 - 3.72t³J_H3,H4 = ~9.3
H-43.29 - 3.39t³J_H4,H5 = ~9.5
H-53.72 - 3.82ddd³J_H5,H6a = ~2.0, ³J_H5,H6b = ~5.5
H-6a3.80 - 3.90dd²J_H6a,H6b = ~12.0
H-6b3.67 - 3.77dd
-OCH₃3.38 - 3.42s

Data compiled from various sources, including spectral databases.[7]

Table 2: 13C NMR Data for Methyl α-D-Glucopyranoside in D₂O

CarbonChemical Shift (δ) ppm
C-1100.1 - 100.5
C-272.5 - 72.9
C-374.0 - 74.4
C-470.8 - 71.2
C-572.5 - 72.9
C-661.5 - 61.9
-OCH₃55.7 - 56.1

Data compiled from various sources, including spectral databases.[8][9]

Table 3: 1H NMR Data for Methyl β-D-Glucopyranoside in D₂O

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-14.37 - 4.40d³J_H1,H2 = ~7.7 - 8.0
H-23.26 - 3.30dd³J_H2,H3 = ~9.2
H-33.46 - 3.50t³J_H3,H4 = ~8.9
H-43.38 - 3.42t³J_H4,H5 = ~9.2
H-53.26 - 3.30m
H-6a3.91 - 3.95dd²J_H6a,H6b = ~12.2, ³J_H5,H6a = ~2.2
H-6b3.71 - 3.75dd³J_H5,H6b = ~5.7
-OCH₃3.56 - 3.59s

Data compiled from various sources, including spectral databases.[10]

Table 4: 13C NMR Data for Methyl β-D-Glucopyranoside in D₂O

CarbonChemical Shift (δ) ppm
C-1104.0 - 104.4
C-274.2 - 74.6
C-377.0 - 77.4
C-470.8 - 71.2
C-577.0 - 77.4
C-661.9 - 62.3
-OCH₃58.0 - 58.4

Data compiled from various sources, including spectral databases.[11][12]

Experimental Protocol

This protocol outlines the steps for acquiring high-quality 1D 1H and 13C NMR spectra of this compound.

1. Materials and Equipment

  • Methyl α-D-glucopyranoside or Methyl β-D-glucopyranoside

  • Deuterium (B1214612) oxide (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped for 1H and 13C detection.

2. Sample Preparation

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of D₂O directly in a clean, dry vial.[6]

  • Ensure the solid is completely dissolved. Gentle vortexing may be required.

  • Transfer the solution into a 5 mm NMR tube. The sample height should be sufficient to cover the NMR coil (typically 4-5 cm).[13]

  • Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal from the D₂O solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving the fine splitting patterns of the sugar protons.

  • Set the sample temperature (e.g., 298 K).

For 1H NMR Spectrum:

  • Experiment: Standard 1D proton experiment (e.g., 'zg30').

  • Solvent Suppression: Use a presaturation pulse sequence to suppress the residual HDO signal (around 4.7 ppm).

  • Spectral Width: ~12-16 ppm.

  • Number of Scans (NS): 16-64 scans, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

For 13C NMR Spectrum:

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').

  • Spectral Width: ~220-240 ppm.

  • Number of Scans (NS): 1024-4096 scans, as 13C has low natural abundance.

  • Relaxation Delay (D1): 2 seconds.

4. Data Processing and Analysis

  • Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

  • Apply baseline correction.

  • Reference the spectrum. For 1H NMR in D₂O, the residual HDO peak can be set to ~4.79 ppm. For 13C NMR, an external or internal standard like DSS or referencing to the solvent is required.

  • Integrate the signals in the 1H spectrum to determine the relative number of protons.

  • Pick the peaks and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. For complex spectra or confirmation, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended.[1][14]

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start This compound (Solid Sample) dissolve Dissolve in D₂O (10-20 mg / 0.6 mL) start->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer spectrometer Insert into NMR Spectrometer transfer->spectrometer setup Lock, Tune, Shim spectrometer->setup acquire Acquire Spectra (1H, 13C, 2D) setup->acquire process Processing (FT, Phasing, Baseline) acquire->process analyze Spectral Analysis (Peak Picking, Integration) process->analyze assign Structure Assignment (δ, J-coupling) analyze->assign end_node Final Characterization Report assign->end_node

Caption: Experimental workflow for the NMR characterization of this compound.

References

Application Notes and Protocols for Studying Enzyme Inhibition Using Methyl Glucoside as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glucoside, a stable and non-chromogenic glucopyranoside, serves as a valuable substrate for studying the kinetics and inhibition of β-glucosidases. Unlike the commonly used chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), the hydrolysis of this compound does not produce a colored product. This necessitates a coupled enzyme assay for the quantification of glucose, one of the reaction products. This application note provides a detailed experimental setup and protocols for utilizing methyl β-D-glucoside to screen and characterize inhibitors of β-glucosidase, a class of enzymes implicated in various physiological and pathological processes.

α-Glucosidase inhibitors are clinically important for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption.[1] While methyl α-D-glucoside can be a substrate for some α-glucosidases, its inhibitory potential is not well-documented in publicly available literature. Therefore, this document will focus on the use of methyl β-D-glucoside as a substrate for β-glucosidase inhibition studies.

Principle of the Assay

The experimental setup involves a two-step enzymatic reaction. In the first step, β-glucosidase catalyzes the hydrolysis of methyl β-D-glucoside to produce glucose and methanol. In the second step, the amount of glucose produced is quantified using a coupled glucose oxidase-peroxidase (GOPOD) assay. Glucose oxidase oxidizes glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). Peroxidase then catalyzes the reaction between H₂O₂ and a chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrone) to produce a colored product, the absorbance of which is directly proportional to the amount of glucose released.

Key Quantitative Data

The following table summarizes key kinetic and inhibitory parameters relevant to the experimental setup described.

ParameterEnzymeSubstrate/InhibitorValueSource
kcat/KmSweet Almond β-GlucosidaseMethyl β-D-glucopyranoside28 M⁻¹s⁻¹[2]
Inhibition TypeSweet Almond β-GlucosidaseCastanospermine (B190763)Competitive[3]
KiSweet Almond β-Glucosidase1-Deoxynojirimycin6.5 µM[4]
KiSweet Almond β-GlucosidaseD-glucono-1,5-lactam29 µM[4]

Experimental Protocols

Materials and Reagents
  • Enzyme: β-Glucosidase from sweet almond (e.g., Sigma-Aldrich, G0395)

  • Substrate: Methyl β-D-glucopyranoside (e.g., Sigma-Aldrich, M9376)

  • Positive Control Inhibitor: Castanospermine (a potent competitive inhibitor of β-glucosidase)[3][5]

  • Buffer: 50 mM Sodium Acetate Buffer (pH 5.0)

  • Glucose Oxidase-Peroxidase (GOPOD) Reagent: (e.g., Megazyme, K-GLUC) or prepare fresh:

    • Glucose Oxidase (e.g., Sigma-Aldrich, G2133)

    • Peroxidase (e.g., Sigma-Aldrich, P8250)

    • o-Dianisidine dihydrochloride (B599025) or 4-aminoantipyrone/phenol

    • Phosphate buffer (pH 7.0)

  • Glucose Standard Solution: 1 mg/mL D-Glucose

  • Stopping Reagent: 1 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 510 nm for o-dianisidine).

  • Incubator

Experimental Workflow

The overall workflow for screening potential β-glucosidase inhibitors using this compound as a substrate is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor, GOPOD) incubation Incubate Enzyme + Inhibitor prep_reagents->incubation prep_samples Prepare Test Compounds (Potential Inhibitors) prep_samples->incubation reaction Initiate Reaction with this compound incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction gopod_assay Perform GOPOD Assay to Quantify Glucose stop_reaction->gopod_assay read_absorbance Measure Absorbance gopod_assay->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 kinetic_studies Kinetic Studies (Determine Ki and Inhibition Type) determine_ic50->kinetic_studies signaling_pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Substrate Methyl β-D-Glucoside Enzyme β-Glucosidase Substrate->Enzyme Binds to active site Product Glucose + Methanol Enzyme->Product Catalyzes hydrolysis Enzyme->Product Inhibition Inhibitor Potential Inhibitor (e.g., Castanospermine) Inhibitor->Enzyme Binds to enzyme

References

Application Notes and Protocols for Radiolabeled Methyl Glucoside in Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled methyl glucoside, particularly α-methyl-D-[U-¹⁴C]glucopyranoside ([¹⁴C]AMG), serves as an invaluable tool in the study of sodium-dependent glucose cotransporters (SGLTs).[1] As a non-metabolizable analog of glucose, it is transported into cells by SGLTs but not by the facilitative glucose transporters (GLUTs), making it a specific probe for investigating SGLT activity.[2][3] This specificity is crucial for characterizing the kinetics of SGLT1 and SGLT2, screening for potential inhibitors, and elucidating the mechanisms of glucose transport in various physiological and pathological contexts. These application notes provide detailed protocols for the use of radiolabeled this compound in SGLT transport studies.

Principle of the Assay

The fundamental principle of the assay involves incubating cells or membrane vesicles expressing SGLT transporters with radiolabeled this compound. The transport of the radiolabeled substrate is dependent on the sodium gradient across the cell membrane. By measuring the intracellular accumulation of radioactivity over time, one can quantify the rate of SGLT-mediated transport. The specificity of the transport can be confirmed by performing the assay in the absence of sodium or in the presence of known SGLT inhibitors, such as phlorizin.[4][5]

SGLT-Mediated Glucose Transport Pathway

The following diagram illustrates the mechanism of glucose reabsorption in the renal proximal tubule via SGLT2, which can be studied using radiolabeled this compound.

SGLT2_Transport cluster_tubular_lumen Tubular Lumen cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_interstitial_fluid Interstitial Fluid Lumen Na_ion_lumen Na+ SGLT2 SGLT2 Na_ion_lumen->SGLT2:f0 Cotransport Glucose_lumen AMG Glucose_lumen->SGLT2:f0 Na_ion_cell Na+ SGLT2:f0->Na_ion_cell Glucose_cell AMG SGLT2:f0->Glucose_cell NaK_ATPase Na+/K+ ATPase Na_ion_cell->NaK_ATPase 3 Na+ out GLUT2 GLUT2 Glucose_cell->GLUT2 Facilitated Diffusion K_ion_cell K+ NaK_ATPase->K_ion_cell Na_ion_interstitial Na+ NaK_ATPase->Na_ion_interstitial Glucose_interstitial Glucose GLUT2->Glucose_interstitial Interstitial K_ion_interstitial K+ K_ion_interstitial->NaK_ATPase 2 K+ in

Caption: SGLT2-mediated transport of this compound (AMG) in renal proximal tubule cells.

Data Presentation: Kinetic Parameters

The use of radiolabeled this compound allows for the determination of key kinetic parameters for SGLT transporters.

ParameterSGLT1SGLT2Cell SystemReference
Km for α-methyl-D-glucoside (mM) ~0.15~3.4 - 6Xenopus oocytes, HEK293 cells[6][7][8]
Na+:Glucose Coupling Ratio 2:11:1Xenopus oocytes[6][8]
InhibitorTargetKi / IC50Cell SystemReference
Phlorizin SGLT1200-300 nMHEK293 cells[6]
SGLT210-39 nMHEK293 cells[6]
Dapagliflozin SGLT20.75 ± 0.3 nMXenopus oocytes[8]
Canagliflozin SGLT1VariesCHO-K cells[9]
SGLT2VariesCHO-K cells[9]
Ipragliflozin SGLT2IC99 ~360 nMCHO cells[10]

Experimental Protocols

Protocol 1: SGLT Inhibitor Screening in Cultured Cells

This protocol is designed for screening potential SGLT inhibitors in a 96-well format using cells stably expressing human SGLT1 or SGLT2 (e.g., CHO, HEK293, or MDCK-II cells).[4][11]

Materials:

  • Cells stably expressing hSGLT1 or hSGLT2

  • 96-well cell culture plates

  • Sodium-containing uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)

  • Sodium-free uptake buffer (e.g., 140 mM choline (B1196258) chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)

  • [¹⁴C]AMG (specific activity ~300 mCi/mmol)

  • Unlabeled α-methyl-D-glucopyranoside (AMG)

  • Test compounds and known SGLT inhibitor (e.g., phlorizin)

  • Ice-cold stop solution (e.g., sodium-free buffer with 0.2 mM phlorizin)

  • Cell lysis buffer (e.g., 0.1% SDS in PBS)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Seeding: Seed the SGLT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Preparation of Assay Plate:

    • On the day of the assay, aspirate the culture medium.

    • Wash the cells twice with 200 µL/well of pre-warmed (37°C) sodium-free uptake buffer.

  • Pre-incubation with Inhibitors:

    • Add 100 µL of sodium-containing buffer with various concentrations of the test compound or vehicle control to the appropriate wells.

    • For control wells, add buffer with a known inhibitor (e.g., phlorizin) for maximal inhibition, and buffer with vehicle for uninhibited transport.

    • To determine sodium-independent uptake, add sodium-free buffer to a set of wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiation of Uptake:

    • Prepare the uptake solution containing [¹⁴C]AMG and unlabeled AMG in sodium-containing buffer (final concentration of AMG should be close to its Km value for the respective transporter).

    • Add 50 µL of the uptake solution to each well to initiate the transport.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the uptake is in the linear range.[4]

  • Termination of Uptake:

    • Aspirate the uptake solution.

    • Wash the cells three times with 200 µL/well of ice-cold stop solution to remove extracellular radioactivity.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the SGLT-mediated uptake by subtracting the counts in the presence of a maximal concentration of a known inhibitor (or in sodium-free buffer) from the total uptake.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Kinetic Characterization of SGLT Transport in Xenopus Oocytes

This protocol is adapted for the detailed kinetic analysis of SGLT transporters expressed in Xenopus laevis oocytes.[7][12]

Materials:

  • Xenopus laevis oocytes expressing the SGLT of interest

  • Sodium-containing buffer (e.g., 100 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)

  • Sodium-free buffer (e.g., 100 mM choline chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)

  • [¹⁴C]AMG

  • Varying concentrations of unlabeled AMG

  • 10% (w/v) sodium dodecyl sulfate (B86663) (SDS)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Oocyte Preparation: Inject oocytes with cRNA of the SGLT of interest and incubate for 2-3 days to allow for protein expression.

  • Uptake Assay:

    • Place individual oocytes in wells of a 24-well plate.

    • Wash the oocytes three times with sodium-free buffer.

    • Prepare uptake solutions with a fixed concentration of [¹⁴C]AMG and varying concentrations of unlabeled AMG in sodium-containing buffer.

    • Initiate the uptake by replacing the wash buffer with 200 µL of the uptake solution.

    • Incubate at room temperature for 30-60 minutes.

  • Termination and Lysis:

    • Remove the uptake solution and wash the oocytes four times with 1 mL of ice-cold sodium-free buffer.

    • Place individual oocytes in scintillation vials.

    • Add 200 µL of 10% SDS to each vial and vortex to lyse the oocytes.

  • Scintillation Counting:

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Convert the measured radioactivity (CPM or DPM) to moles of AMG transported per unit time.

  • Plot the rate of uptake (V) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Experimental Workflow for SGLT Inhibitor Screening

The following diagram outlines the general workflow for screening potential SGLT inhibitors using a radiolabeled this compound uptake assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed SGLT-expressing cells in 96-well plate culture_cells Culture cells for 24-48h seed_cells->culture_cells wash_cells Wash cells with Na+-free buffer culture_cells->wash_cells pre_incubate Pre-incubate with test compounds and controls wash_cells->pre_incubate initiate_uptake Initiate uptake with [14C]AMG pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Terminate uptake with ice-cold stop solution incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_count Measure radioactivity lyse_cells->scintillation_count data_analysis Calculate % inhibition and determine IC50 scintillation_count->data_analysis

Caption: General workflow for an SGLT inhibitor screening assay.

Conclusion

The use of radiolabeled this compound provides a robust and specific method for studying SGLT-mediated transport. The protocols and data presented here offer a comprehensive guide for researchers in academia and the pharmaceutical industry to effectively utilize this technique for the characterization of SGLT transporters and the discovery of novel therapeutic agents targeting them.

References

Application Notes and Protocols: Methyl Glucoside as a Control in Cellular Glucose Uptake Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of cellular metabolism and the development of therapeutics targeting glucose transport, accurate measurement of glucose uptake is paramount. A key aspect of robust experimental design is the use of appropriate controls to distinguish between specific, transporter-mediated uptake and non-specific background signal. Methyl glucoside, a non-metabolizable analog of glucose, serves as an essential control in these assays. By competitively inhibiting glucose transporters without being metabolized, it allows for the precise quantification of transporter-specific glucose uptake.

This document provides detailed application notes and protocols for the use of this compound as a control in cellular glucose uptake experiments. It is intended for researchers, scientists, and drug development professionals seeking to implement rigorous and reliable glucose uptake assays.

Principle of Use

This compound exists in two common forms used in these assays: α-methyl-D-glucopyranoside (α-MG) and 3-O-methyl-D-glucose (3-OMG) . Both are structurally similar to D-glucose and are recognized by glucose transporters. However, the methyl group modification prevents their phosphorylation by hexokinase upon entering the cell. This lack of phosphorylation means they are not trapped intracellularly and do not enter the glycolytic pathway.[1] Consequently, they act as competitive inhibitors for the binding of glucose and other glucose analogs (like 2-deoxyglucose) to the transporters.

In a typical glucose uptake experiment, a condition treated with a high concentration of this compound is used to define the non-specific uptake and binding of the labeled glucose analog (e.g., [³H]-2-deoxyglucose or a fluorescent glucose analog). The signal measured in the presence of excess this compound is considered background and is subtracted from the signal in all other experimental conditions to determine the specific, transporter-mediated glucose uptake.

Data Presentation: Quantitative Inhibition of Glucose Transporters

The effectiveness of this compound as a competitive inhibitor is dependent on its affinity for the various glucose transporters. The following tables summarize the available quantitative data for the interaction of this compound and its analogs with key mammalian glucose transporters.

TransporterLigandParameterValue (mM)Cell System/Organism
SGLT1 α-methyl-D-glucopyranosideK₀.₅0.2Human (hSGLT1)
GLUTs 3-O-methyl-D-glucoseKm17Islets of Langerhans (rat)
GLUTs 3-O-methyl-D-glucoseKm1.4Islets of Langerhans (rat)

Note: Data on the specific IC₅₀ or Kᵢ values for this compound across all major GLUT and SGLT isoforms in mammalian cells is not extensively available in a consolidated format. The provided data represents reported affinity constants (Km) or half-maximal concentration for transport (K₀.₅), which are indicative of the concentrations required for effective competition.

Experimental Protocols

Two primary methods for measuring glucose uptake are detailed below: a radiolabeled assay and a fluorescent assay. In both protocols, this compound is used as a control for non-specific uptake.

Protocol 1: Radiolabeled 2-Deoxy-D-glucose Uptake Assay

This protocol describes a common method for measuring glucose uptake using [³H]-2-deoxy-D-glucose ([³H]-2-DG).

Materials:

  • Cultured mammalian cells (e.g., adipocytes, myotubes, cancer cell lines)

  • Cell culture medium (e.g., DMEM)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

  • [³H]-2-deoxy-D-glucose

  • Unlabeled 2-deoxy-D-glucose

  • α-methyl-D-glucopyranoside (or 3-O-methyl-D-glucose)

  • Insulin (B600854) (or other stimulators of glucose uptake)

  • Phloretin (B1677691) or Cytochalasin B (optional, as additional transport inhibitors)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 12-well or 24-well)

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to the desired confluency. For cell types that require differentiation to express certain glucose transporters (e.g., 3T3-L1 adipocytes), follow the appropriate differentiation protocol.

  • Serum Starvation: Prior to the assay, wash the cells twice with serum-free medium and then incubate in serum-free medium for 2-4 hours to lower basal glucose uptake.

  • Pre-incubation:

    • Wash the cells twice with KRH buffer.

    • Add KRH buffer to each well and incubate for 30 minutes at 37°C to equilibrate the cells.

  • Treatment:

    • Basal and Stimulated Conditions: For experiments investigating stimulated glucose uptake, add insulin (e.g., 100 nM) or other stimulating agents to the appropriate wells and incubate for 20-30 minutes at 37°C. For basal conditions, add an equal volume of vehicle (e.g., KRH buffer).

    • Non-specific Uptake Control: To a set of wells (both basal and stimulated), add a high concentration of α-methyl-D-glucopyranoside (e.g., 200 mM) to competitively inhibit transporter-mediated uptake.

  • Glucose Uptake:

    • Prepare a stock solution of [³H]-2-DG and unlabeled 2-DG in KRH buffer. A typical final concentration is 0.1-1.0 µCi/mL [³H]-2-DG and 10-100 µM unlabeled 2-DG.

    • Initiate glucose uptake by adding the [³H]-2-DG solution to all wells.

    • Incubate for a short period (typically 5-15 minutes) at 37°C. The optimal time should be determined empirically to ensure initial linear uptake rates.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold KRH buffer containing a glucose transport inhibitor like phloretin (e.g., 200 µM) or cytochalasin B (e.g., 20 µM) to stop further uptake and remove extracellular tracer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the lysate from parallel wells to normalize the data.

    • Calculate the specific glucose uptake by subtracting the CPM from the non-specific uptake control wells (containing this compound) from the CPM of the experimental wells.

    • Express the results as pmol or nmol of 2-DG per mg of protein per minute.

Protocol 2: Fluorescent 2-NBDG Glucose Uptake Assay

This protocol utilizes the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

Materials:

  • Cultured mammalian cells

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG

  • α-methyl-D-glucopyranoside (or 3-O-methyl-D-glucose)

  • Insulin (or other stimulators)

  • Multi-well plates suitable for fluorescence measurement (e.g., black-walled, clear-bottom 96-well plates)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Seed cells in multi-well plates suitable for fluorescence imaging or plate reader analysis and culture to the desired confluency.

  • Serum and Glucose Starvation: Wash cells twice with PBS, then incubate in glucose-free KRH buffer for 1-2 hours at 37°C.

  • Pre-incubation and Treatment:

    • Stimulation: Add insulin or other stimulating agents to the appropriate wells and incubate for 20-30 minutes at 37°C. Add vehicle to basal wells.

    • Non-specific Uptake Control: To a set of control wells, add a high concentration of α-methyl-D-glucopyranoside (e.g., 200 mM).

  • Glucose Uptake:

    • Add 2-NBDG to all wells to a final concentration of 50-200 µM.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell type.

  • Termination and Washing:

    • Aspirate the 2-NBDG solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement:

    • Add PBS or an appropriate imaging buffer to the wells.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify the fluorescence using a fluorescence microscope.

  • Data Analysis:

    • Subtract the mean fluorescence intensity of the non-specific uptake control wells (containing this compound) from the fluorescence intensity of the experimental wells to determine the specific glucose uptake.

    • Normalize the data to cell number or protein concentration if necessary.

Visualization of Pathways and Workflows

Signaling Pathway for Insulin-Stimulated Glucose Uptake

The following diagram illustrates the canonical signaling pathway leading to the translocation of GLUT4 transporters to the plasma membrane upon insulin stimulation.

insulin_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates GLUT4_pm GLUT4 PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates AS160 AS160 Akt->AS160 phosphorylates & inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle inhibition released GLUT4_vesicle->GLUT4_pm translocates to plasma membrane Glucose_in Glucose Glucose_in->GLUT4_pm uptake

Caption: Insulin signaling pathway for GLUT4 translocation.

Experimental Workflow for Glucose Uptake Assay

This diagram outlines the general workflow for a cellular glucose uptake experiment using this compound as a control.

glucose_uptake_workflow start Start cell_prep Cell Preparation (Seeding & Differentiation) start->cell_prep starvation Serum/Glucose Starvation cell_prep->starvation treatment Treatment (e.g., Insulin) starvation->treatment control_group Control Group (Vehicle) treatment->control_group no experimental_group Experimental Group (e.g., Insulin) treatment->experimental_group yes nonspecific_control Non-specific Control (+ this compound) control_group->nonspecific_control add_tracer Add Labeled Glucose Analog (e.g., [3H]-2-DG or 2-NBDG) experimental_group->add_tracer nonspecific_control->add_tracer incubation Incubation add_tracer->incubation stop_wash Stop Uptake & Wash incubation->stop_wash lysis Cell Lysis stop_wash->lysis detection Detection (Scintillation Counting or Fluorescence Measurement) lysis->detection analysis Data Analysis (Subtract Non-specific Uptake) detection->analysis end End analysis->end

Caption: General workflow for a cellular glucose uptake assay.

Logical Relationship of Controls in a Glucose Uptake Experiment

This diagram illustrates the logical relationship between the different control and experimental groups in a typical glucose uptake assay.

logical_relationship TotalUptake Total Uptake Basal Stimulated NonSpecificUptake Non-specific Uptake (+ this compound) SpecificUptake Specific Uptake (Total - Non-specific) TotalUptake->SpecificUptake subtract NonSpecificUptake->SpecificUptake

Caption: Logical relationship of experimental controls.

Conclusion

The use of this compound as a control is indispensable for the accurate and reliable measurement of cellular glucose uptake. By competitively inhibiting glucose transporters without being metabolized, it allows for the clear differentiation between specific, transporter-mediated glucose uptake and non-specific background. The detailed protocols and conceptual diagrams provided in these application notes offer a comprehensive guide for researchers to implement robust glucose uptake assays in their studies of metabolic diseases and for the development of novel therapeutics.

References

Application Note: High-Purity Methyl Glucoside Purification from Fischer Glycosylation Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl glucoside, a versatile carbohydrate derivative, is a key starting material and intermediate in the synthesis of a wide range of products, including nonionic surfactants, resins, plasticizers, and various pharmaceuticals.[1] It is typically synthesized via the Fischer glycosylation of glucose with methanol (B129727), catalyzed by a strong acid.[2][3] The resulting reaction mixture is a complex blend of the desired α- and β-anomers of this compound, unreacted glucose, excess methanol, the acid catalyst, and various byproducts.[4] Achieving high purity is critical for downstream applications, necessitating an efficient and robust purification protocol.

This application note details a comprehensive protocol for the purification of methyl α-D-glucoside from a typical Fischer glycosylation reaction mixture. The primary method described is fractional crystallization, a cost-effective and scalable technique that leverages the differential solubility of the anomers.[4] Additionally, the use of ion-exchange resins for catalyst removal and final polishing is discussed.

Purification Principle

The purification strategy involves three main stages:

  • Catalyst Neutralization and Removal: The acidic catalyst must be removed to prevent product degradation during concentration. This is achieved either by neutralization with a base or by using a solid-phase cation exchange resin.[5][6]

  • Concentration: The bulk of the excess methanol is removed under reduced pressure to facilitate the crystallization of the product.[5]

  • Fractional Crystallization: The concentrated syrup is cooled to induce the selective crystallization of the less soluble α-anomer (methyl α-D-glucopyranoside).[4][7][8] Multiple crystallization cycles may be employed to maximize yield and purity.[8]

Experimental Protocol

3.1. Materials and Reagents

  • This compound Reaction Mixture (post-Fischer glycosylation)

  • Methanol (Anhydrous)[1][8]

  • Strongly acidic cation exchange resin (e.g., Amberlite IR-120, Dowex 50)[5] OR Sodium Carbonate (Na₂CO₃)

  • Decolorizing Carbon (Activated Charcoal) (Optional)[8]

  • Deionized Water

  • Rotary Evaporator

  • Filtration apparatus (Büchner funnel, filter flask)

  • Crystallization vessel

  • pH indicator strips or pH meter

3.2. Step-by-Step Purification Procedure

Step 1: Catalyst Removal

  • Method A (Ion Exchange):

    • Cool the reaction mixture to room temperature.

    • Add a strongly acidic cation exchange resin (in the H⁺ form), approximately 10-20% of the weight of the starting glucose, to the mixture.[5]

    • Stir the suspension for 1-2 hours at room temperature. The resin adsorbs the dissolved acid catalyst.

    • Separate the resin from the reaction mixture by filtration.[5][9] Wash the resin with a small amount of fresh methanol to recover any adsorbed product.[5]

  • Method B (Neutralization):

    • Cool the reaction mixture to below 40°C.

    • Slowly add a base, such as sodium carbonate, in small portions while stirring until the pH of the mixture is neutral (pH ~7.0).

    • The resulting salt will precipitate. Filter the mixture to remove the insoluble salt.

Step 2: Concentration of the Filtrate

  • Combine the filtrate and methanol washings from the previous step.

  • If the solution is colored, an optional treatment with decolorizing carbon can be performed at this stage.[8]

  • Concentrate the solution using a rotary evaporator at a bath temperature of 40-50°C.

  • Continue evaporation until the solution becomes a viscous syrup, typically concentrating the solids to 40-80% by weight.[4][7]

Step 3: First Crystallization

  • Transfer the warm, concentrated syrup to a crystallization vessel.

  • Cool the syrup to 0-5°C and allow it to stand for 12-24 hours.[8] Inducing crystallization by scratching the inner wall of the vessel with a glass rod or by seeding with a few crystals of pure α-methyl glucoside can be beneficial.[8]

  • A crystalline mass of α-methyl glucoside will form.

  • Collect the crystals by suction filtration using a Büchner funnel.[8]

  • Wash the crystals with two small portions of ice-cold methanol to remove the mother liquor containing the more soluble β-anomer and other impurities.[8]

Step 4: Subsequent Crystallization for Increased Yield

  • The mother liquor and washings from the first filtration can be combined and reconcentrated to recover more product.[8]

  • Concentrate the mother liquor on a rotary evaporator to approximately half its volume.[8]

  • Repeat the cooling and crystallization process (Step 3) to obtain a second crop of crystals.[8]

  • This process can be repeated to obtain a third crop if necessary.[8]

Step 5: Final Purification and Drying

  • Combine all crops of crystals that meet the desired purity specifications (e.g., melting point).

  • For a product of the highest purity, recrystallize the combined crops from a minimal amount of hot methanol.[1][8] Typically, five parts of methanol are used for complete purification.[8]

  • Filter the pure crystals and dry them under vacuum at 60°C to a constant weight.[4] The expected melting point of pure α-methyl D-glucoside is 169-171°C.[1]

Data Presentation

The efficiency of the purification process can be evaluated based on yield and purity. The following table summarizes typical data expected from the described crystallization protocol.

Purification StageYield (based on initial glucose)Purity (α-anomer)Key Impurities Removed
Crude Reaction Mixture ~95-98% (Total Glucosides)[6]Variable (α/β mixture)Acid catalyst, excess methanol
First Crystallization Crop 35-45%>98%β-methyl glucoside, unreacted glucose
Second Crystallization Crop 10-15%>95%β-methyl glucoside, unreacted glucose
Total Yield (Combined Crops) 48-60% [8]>99% (after recrystallization) Residual impurities

Note: Yields are highly dependent on the initial reaction conditions and the efficiency of each step.

Visualization of the Purification Workflow

Purification_Workflow A Fischer Glycosylation Reaction Mixture (this compound, Glucose, MeOH, Acid) B Catalyst Removal A->B  Neutralize or  Ion Exchange C Filtration B->C D Concentration (Rotary Evaporation) C->D  Catalyst-free filtrate E Crystallization (Cooling to 0-5°C) D->E  Concentrated syrup F Filtration & Washing (Cold Methanol) E->F G Pure α-Methyl Glucoside (Crystals) F->G  First Crop H Mother Liquor (Contains β-anomer, impurities) F->H  Filtrate I Recrystallization (Hot Methanol) G->I  For higher purity H->D  Recycle for  2nd/3rd crops J Final Drying I->J K High-Purity Product (>99%) J->K

Caption: Workflow for the purification of α-methyl glucoside.

Conclusion

The protocol described provides a reliable and scalable method for obtaining high-purity α-methyl D-glucoside from a crude Fischer glycosylation reaction mixture. The primary purification is achieved through controlled, fractional crystallization, which effectively separates the desired α-anomer from the more soluble β-anomer and other impurities. The use of ion-exchange resins offers a clean and efficient alternative to traditional neutralization for catalyst removal. The final purity of the product can be confirmed using standard analytical techniques such as melting point determination, HPLC, or NMR spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Glucoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete methyl glucoside synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low Yield of α-Methyl-D-Glucoside

A consistently low yield of the desired α-methyl-D-glucoside is a common issue. Several factors can contribute to this problem.

Potential CauseRecommended ActionExpected Outcome
Presence of Water Ensure all reagents and glassware are strictly anhydrous. Use anhydrous methanol (B129727) and d-glucose (B1605176). Attach a drying tube (e.g., soda-lime) to the reaction condenser.[1][2]The Fischer glycosylation reaction is reversible, and the presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield.[1][3]
Suboptimal Reaction Time For the synthesis of the thermodynamically more stable α-pyranoside, longer reaction times are generally required. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reflux time is 72 hours.[2][4]Shorter reaction times may favor the formation of the kinetically controlled furanoside products over the desired pyranoside.[4]
Inadequate Catalyst Concentration Use an appropriate concentration of an acid catalyst, such as dry hydrogen chloride in methanol (e.g., 0.25%).[2] Insufficient catalyst can lead to an incomplete reaction.The acid catalyst is crucial for protonating the anomeric hydroxyl group of glucose, facilitating the nucleophilic attack by methanol.
Suboptimal Temperature The reaction is typically carried out at the reflux temperature of methanol. Lower temperatures will significantly slow down the reaction rate.Increasing the temperature generally increases the reaction rate, but excessive heat can lead to the formation of degradation byproducts and discoloration.

Problem 2: High Proportion of β-Methyl-D-Glucoside Anomer

The formation of a mixture of α and β anomers is common in Fischer glycosylation. However, a high proportion of the β-anomer may be undesirable.

Potential CauseRecommended ActionExpected Outcome
Reaction not at Thermodynamic Equilibrium Prolonged reaction times favor the formation of the more thermodynamically stable α-anomer due to the anomeric effect.[4]The reaction will eventually reach an equilibrium mixture of anomers, with the α-anomer being the major product at equilibrium.[4]
Purification Method The α- and β-anomers have different physical properties, such as melting points and solubility, which can be exploited for separation.[5] Fractional crystallization from methanol can be used to isolate the less soluble α-anomer.[2]Repeated crystallization steps will enrich the final product in the desired α-anomer. The β-anomer tends to remain in the mother liquor.[2]
Enzymatic Removal of β-anomer Treat the anomeric mixture with a β-glucosidase enzyme, which will selectively hydrolyze the β-glycosidic bond, leaving the α-anomer intact.[6][7]This method provides a highly specific way to remove the unwanted β-anomer, resulting in a pure α-methyl-D-glucoside product.

Problem 3: Presence of Furanoside Byproducts

The formation of five-membered ring furanosides alongside the desired six-membered pyranosides can reduce the yield of the target compound.

Potential CauseRecommended ActionExpected Outcome
Kinetic Control Furanosides are often the kinetically favored products, especially at shorter reaction times.[4][8]Extending the reaction time allows for the equilibration of the furanosides to the more stable pyranosides.[4][8]
Reaction Conditions Certain catalysts and reaction conditions can favor the formation of furanosides. For example, some zeolite catalysts have been shown to increase the selectivity for furanoside synthesis.[1]Stick to established protocols that are known to favor pyranoside formation, such as using methanolic HCl and prolonged heating.

Problem 4: Discoloration of the Reaction Mixture

The reaction mixture turning dark yellow, brown, or even black is a sign of product degradation.

Potential CauseRecommended ActionExpected Outcome
Impurities in Starting Materials Use high-purity, anhydrous d-glucose. Slight impurities can lead to significant coloration of the reaction mixture.[2]A cleaner reaction with less color formation.
Excessive Heat or Reaction Time While prolonged reaction times are necessary, excessive heating can cause caramelization and degradation of the carbohydrate.Monitor the reaction and avoid unnecessarily long heating times once the reaction has reached equilibrium.
Presence of Oxygen While not the primary cause, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help minimize oxidative degradation.A paler reaction mixture and final product.
Purification Use decolorizing carbon during the recrystallization step to remove colored impurities.[2]A colorless crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for α-methyl-D-glucoside synthesis using the Fischer glycosylation method?

A1: The total yield of crystalline this compound (a mixture of anomers) can be around 48.5–49.5% of the theoretical amount after several crops from crystallization.[2] With recycling of the mother liquor, yields can be significantly improved.

Q2: How can I confirm the anomeric configuration of my product?

A2: The anomeric configuration can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is typically larger for the β-anomer (trans diaxial relationship) than for the α-anomer (axial-equatorial relationship). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the anomers.

Q3: Is it necessary to use anhydrous methanol?

A3: Yes, it is critical to use anhydrous methanol. The Fischer glycosylation is a reversible reaction where water is a byproduct. The presence of water in the starting materials will inhibit the forward reaction and reduce the overall yield.[1][2]

Q4: What are the main byproducts in this compound synthesis?

A4: The main byproducts are the β-anomer of this compound and the furanoside forms (both α and β).[4] Small amounts of unreacted glucose and degradation products may also be present.[2]

Q5: Can I use a different acid catalyst instead of hydrogen chloride?

A5: Yes, other acid catalysts such as sulfuric acid, cation exchange resins, and Lewis acids have been used.[3][9][10] The choice of catalyst can affect the reaction rate, yield, and anomeric selectivity. Cation exchange resins offer the advantage of being easily removed from the reaction mixture by filtration.

Experimental Protocols

Synthesis of α-Methyl-D-Glucoside (Fischer Glycosylation)

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Anhydrous d-glucose (finely powdered)

  • Anhydrous methyl alcohol

  • Dry hydrogen chloride gas

  • Soda-lime

Procedure:

  • Preparation of Methanolic HCl (0.25%): In a flask cooled with ice, pass dry hydrogen chloride gas into 200 g (251 cc) of anhydrous methyl alcohol until the weight increases by 5 g. Exclude moisture during this process. Dilute this solution with an additional 1800 g of anhydrous methyl alcohol.

  • Reaction: To the 0.25% methanolic HCl solution, add 500 g of finely powdered anhydrous d-glucose. Fit the flask with a reflux condenser and a soda-lime tube to protect from atmospheric moisture.

  • Reflux: Heat the mixture to boiling under reflux for 72 hours. The solution should become clear after about 15 minutes of boiling.

  • Crystallization (First Crop): Cool the clear, pale-yellow solution to 0°C. Induce crystallization by scratching the inside of the flask or by seeding with a crystal of α-methyl d-glucoside. Allow the solution to stand at 0°C for 12 hours.

  • Isolation (First Crop): Filter the crystals by suction and wash them twice with 100-cc portions of cold methyl alcohol. This first crop yields 85–120 g of product with a melting point of 165°C.

  • Second Crop: Combine the mother liquor and washings, and return them to the reaction flask. Boil again under reflux for 72 hours. Concentrate the liquid to about 800 cc, cool to 0°C, inoculate, and let it stand for 24 hours. Filter the second crop of crystals and wash with three 100-cc portions of cold methyl alcohol. This yields 110–145 g of product melting at 164–165°C.

  • Third Crop: Combine the mother liquor and washings from the second crop and concentrate to about 300 cc. Cool to 0°C, inoculate, and let it stand for 24 hours. Dilute the resulting crystal mush with twice its weight of absolute methyl alcohol and let it stand at 0°C for another 24 hours before filtering. This yields 30–36 g of product melting at 164–165°C.

  • Purification: The product may be contaminated with slight traces of d-glucose. For complete purification, recrystallize from five parts of methyl alcohol, using decolorizing carbon if necessary.

Expected Yield: The total yield from the three crops is approximately 260–266 g (48.5–49.5% of the theoretical amount).[2]

Visualizations

Fischer_Glycosylation_Mechanism cluster_glucose Glucose (Hemiacetal) cluster_activation Protonation & Ring Opening cluster_attack Nucleophilic Attack cluster_product Deprotonation & Product Formation Glucose α/β-D-Glucopyranose Protonated_Glucose Protonated Hemiacetal Glucose->Protonated_Glucose + H+ Oxocarbenium_Ion Oxocarbenium Ion (Resonance Stabilized) Protonated_Glucose->Oxocarbenium_Ion - H2O Oxocarbenium_Ion->Protonated_Glucose + H2O Methanol_Attack Protonated this compound Oxocarbenium_Ion->Methanol_Attack + CH3OH Methanol_Attack->Oxocarbenium_Ion - CH3OH Methyl_Glucoside α/β-Methyl-D-Glucopyranoside Methanol_Attack->Methyl_Glucoside - H+ Catalyst H+ Methanol CH3OH Water H2O

Caption: Mechanism of Fischer Glycosylation for this compound Synthesis.

Troubleshooting_Workflow Start Incomplete this compound Synthesis Check_Yield Is the yield low? Start->Check_Yield Check_Anomers Is there a high proportion of β-anomer? Check_Yield->Check_Anomers No Sol_Yield Check for water contamination. Optimize reaction time and temperature. Verify catalyst concentration. Check_Yield->Sol_Yield Yes Check_Byproducts Are furanosides or other byproducts present? Check_Anomers->Check_Byproducts No Sol_Anomers Increase reaction time for equilibration. Use fractional crystallization. Consider enzymatic purification. Check_Anomers->Sol_Anomers Yes Check_Color Is the product discolored? Check_Byproducts->Check_Color No Sol_Byproducts Increase reaction time to favor pyranoside. Adjust reaction conditions. Check_Byproducts->Sol_Byproducts Yes Sol_Color Use pure starting materials. Avoid excessive heat. Use decolorizing carbon. Check_Color->Sol_Color Yes End Successful Synthesis Check_Color->End No Sol_Yield->Check_Anomers Sol_Anomers->Check_Byproducts Sol_Byproducts->Check_Color Sol_Color->End

Caption: Troubleshooting workflow for incomplete this compound synthesis.

References

How to remove impurities from methyl glucoside preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of methyl glucoside preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound preparations?

A1: Crude this compound, typically synthesized via the Fischer glycosylation of glucose and methanol (B129727), can contain several impurities. The most common include:

  • Unreacted Starting Materials: Primarily d-glucose.[1][2]

  • Anomeric Isomers: The presence of β-methyl glucoside in a preparation of the α-anomer, or vice-versa.[1]

  • Polysaccharides: Higher oligosides and maltosides may be present, especially if starch is used as a starting material.[3]

  • Catalyst Residues: Acid catalysts such as hydrochloric acid or sulfuric acid may remain.[2][4]

  • Neutralization Byproducts: Salts (ash) formed when the acid catalyst is neutralized.[2][4]

  • Solvents: Residual methanol from the reaction or other solvents used during workup.[1]

  • Color Bodies: Degradation of glucose can lead to colored impurities, causing the reaction mixture to darken.[1][4]

Q2: My this compound has a yellow or brown tint. How can I decolorize it?

A2: Colored impurities are common, often arising from slight degradation of the carbohydrate starting material.[1] The most effective method for removal is during recrystallization. Adding a small amount of decolorizing carbon (activated charcoal) to the hot methanolic solution of your crude product can adsorb these colored bodies. Subsequent hot filtration to remove the carbon before crystallization will yield a colorless solution and, ultimately, white crystals.[1]

Q3: How can I remove unreacted glucose from my product?

A3: Unreacted glucose is a frequent impurity that can cause undesirable side reactions.[2]

  • Recrystallization: The most common method is recrystallization from methanol. This compound is less soluble in cold methanol than glucose, allowing for its selective crystallization.[1]

  • Alkaline Treatment: The product mixture can be treated with an alkaline agent (e.g., KOH, NaOH) at a pH of at least 8. This converts the residual reducing sugar (glucose) into an easily separable form, which can then be removed by filtration.[2]

  • Ion Exchange Chromatography: Anion exchange resins can be used to remove residual impurities, including unreacted sugars, after neutralization of the reaction mixture.[2]

Q4: My product gives a positive test for reducing sugars (e.g., Fehling's test). What does this indicate and how do I resolve it?

A4: A positive test for reducing sugars indicates the presence of unreacted d-glucose.[1] this compound itself is a non-reducing sugar because the anomeric carbon is locked in a glycosidic bond. To resolve this, you must purify the this compound to remove the residual glucose. The most direct method is recrystallization from methanol, as detailed in the experimental protocols below.[1]

Q5: How can I separate the α- and β-anomers of this compound?

A5: The separation of α- and β-anomers is typically achieved through fractional crystallization. The α-anomer (α-methyl-d-glucoside) is significantly less soluble in cold methanol than the β-anomer. By carefully controlling the crystallization temperature and solvent volume, the α-anomer can be selectively crystallized from the reaction mixture.[1][3] The mother liquor will be enriched with the β-anomer, which can sometimes be isolated by further concentration.[1] For more challenging separations, preparative column chromatography on silica (B1680970) gel can be employed.[5]

Q6: How do I effectively remove the acid catalyst after synthesis?

A6: Removing the acid catalyst is a critical step to prevent product degradation during storage or downstream applications.

  • Neutralization: The most straightforward method is to neutralize the acid with a base that forms an insoluble salt. For example, calcium carbonate or barium hydroxide (B78521) can be used to neutralize sulfuric acid, forming insoluble sulfates that are removed by filtration.[2][6]

  • Ion Exchange Resin: Passing the reaction mixture through a basic or anion exchange resin column will effectively remove the acid catalyst.[2] This method avoids the introduction of inorganic salts.

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - Using too much solvent, causing the product to remain in the mother liquor.- Cooling the solution too quickly, leading to the formation of fine, impure crystals.- Premature crystallization during hot filtration.- Reduce the amount of recrystallization solvent. Concentrate the mother liquor to recover a second or third crop of crystals.[1]- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.- Ensure the funnel and receiving flask are pre-heated before hot filtration.
Product Fails to Crystallize - Solution is not sufficiently saturated (too much solvent).- Presence of significant impurities inhibiting crystal formation.- Solution is supersaturated but lacks nucleation sites.- Concentrate the solution by evaporating some of the solvent under reduced pressure.[1]- Attempt a preliminary purification step (e.g., passing through a short plug of silica) before recrystallization.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1]
Poor Separation via Column Chromatography - Incorrect mobile phase polarity.- Column overloading.- Co-elution of impurities.- Adjust the solvent system. For polar compounds like glucosides, a more polar eluent may be needed. Gradient elution can improve separation.[5]- Reduce the amount of crude material loaded onto the column.- Consider a different stationary phase or purification technique (e.g., recrystallization) as a preliminary step.
Final Product Contains Ash/Salts - Incomplete removal of insoluble salts after neutralization.- Use of a base that forms a soluble salt (e.g., neutralizing HCl with NaOH).- Ensure thorough washing of the filtered solids. Re-filter the filtrate through a finer filter paper or a Celite pad.- Use a base that forms an insoluble salt with the acid catalyst used.[2] Alternatively, use an ion exchange resin for neutralization to avoid salt formation altogether.[2][4]

Quantitative Data Summary

The following table summarizes typical purity levels achieved with different purification methods, based on data from cited literature.

Purification MethodKey Impurity TargetedTypical Purity AchievedReference
Recrystallization from Methanold-Glucose, β-anomer>99% pure α-anomer[1]
Alkaline Treatment & Filtrationd-Glucose<1% residual reducing carbohydrate[2]
Washing Crystals with Cold MethanolSurface contaminants, Maltosides, Oligosides<1.5% maltosides, <0.5% oligosides, <0.5% dextrose[3]
Anion Exchange ResinAcid catalyst, residual impuritiesHigh purity, suitable for direct use or crystallization[2]

Experimental Protocols

Protocol 1: Recrystallization of α-Methyl-d-glucoside

This protocol is based on the classic method for purifying α-methyl-d-glucoside to remove unreacted glucose and the β-anomer.[1]

  • Dissolution: Dissolve the crude this compound product in approximately five parts (by weight) of hot, anhydrous methanol. If colored impurities are present, add a small amount (1-2% w/w) of decolorizing carbon.

  • Hot Filtration: While the solution is still hot, filter it through a fluted filter paper to remove the decolorizing carbon and any other insoluble matter. It is advisable to use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Crystal formation should begin. For complete crystallization, place the flask in an ice bath or refrigerator (0°C) for several hours.[1]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with small portions of cold methanol to remove any residual mother liquor.[1][3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected melting point for pure α-methyl-d-glucoside is 164-165°C.[1]

Protocol 2: Purification via Neutralization and Ion Exchange

This protocol is effective for removing acid catalysts and other ionic impurities.[2]

  • Neutralization: After the synthesis reaction is complete, cool the reaction mixture. Neutralize the acid catalyst by adding a suitable base (e.g., calcium carbonate, an aqueous dispersion of Ca(OH)₂) until the pH is above 8 (typically 9-10).

  • Initial Filtration: Remove the resulting insoluble salts and other solid impurities by filtration. Wash the solid residue on the filter with methanol to recover any trapped product.[2]

  • Solvent Exchange (Optional): If an aqueous solution is desired, dilute the filtrate with water and remove the methanol by stripping under vacuum.

  • Ion Exchange: For complete removal of residual ionic impurities, pass the neutralized and filtered solution through a column packed with an appropriate anion exchange resin.[2]

  • Concentration: The eluate from the column contains the purified this compound. The solvent can be removed by evaporation to yield the final product.

Visualizations

Purification_Workflow synthesis Crude Reaction Mixture (this compound, Glucose, Acid, Color) neutralization Neutralization (e.g., with CaCO3) synthesis->neutralization Step 1 filtration1 Filtration neutralization->filtration1 Step 2 recrystallization Recrystallization (from Methanol) filtration1->recrystallization Path A ion_exchange Ion Exchange Chromatography filtration1->ion_exchange Path B decolorization Add Decolorizing Carbon recrystallization->decolorization filtration2 Hot Filtration decolorization->filtration2 crystallization Cooling & Crystallization filtration2->crystallization filtration3 Final Filtration & Washing crystallization->filtration3 pure_product Pure Methyl Glucoside filtration3->pure_product ion_exchange->pure_product Troubleshooting_Tree start_node Is the final product pure? check_reducing Positive test for reducing sugars? start_node->check_reducing No end_yes Purity Goal Met start_node->end_yes Yes check_color Is the product colored? check_reducing->check_color No solution_recrystallize Impurity: Glucose. Action: Recrystallize from methanol. check_reducing->solution_recrystallize Yes check_ash Does it contain ash/salts? check_color->check_ash No solution_decolorize Impurity: Color bodies. Action: Recrystallize with decolorizing carbon. check_color->solution_decolorize Yes solution_ion_exchange Impurity: Salts. Action: Re-purify using ion exchange resin. check_ash->solution_ion_exchange Yes end_no Purity Goal Not Met check_ash->end_no No

References

Optimizing the yield of alpha-methyl glucoside in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-methyl glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis protocols and troubleshooting common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of α-methyl glucoside, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the yield of my α-methyl glucoside synthesis lower than expected?

A low yield of α-methyl glucoside can be attributed to several factors. The primary reasons include the presence of water in the reaction mixture, incomplete reaction, and suboptimal reaction conditions.

  • Presence of Water: The synthesis of α-methyl glucoside is an equilibrium reaction. The presence of water, even in small amounts, can shift the equilibrium back towards the reactants (glucose and methanol), thereby reducing the yield.[1][2] It is crucial to use anhydrous methanol (B129727) and finely powdered anhydrous d-glucose (B1605176).[3] Employing a drying agent like anhydrous calcium sulfate (B86663) (CaSO₄) can help to sequester the water formed during the reaction and drive the equilibrium towards the product, significantly improving the yield.[2]

  • Incomplete Reaction: The reaction may not have reached completion. Fischer glycosylation, a common method for this synthesis, often requires prolonged reaction times, sometimes up to 72 hours of reflux, to achieve a good yield.[3] Monitoring the reaction progress using techniques like polarimetry can help determine the optimal reaction time. The reaction is considered complete when there is no further change in the optical rotation of the mixture.[1][2]

  • Suboptimal Catalyst Concentration: The concentration of the acid catalyst is critical. For the Fischer synthesis using hydrochloric acid in methanol, a 0.25% solution of hydrogen chloride is recommended.[3] For sulfuric acid-catalyzed reactions, a concentration of around 10% relative to methanol has been used.[1] It is important to optimize the catalyst concentration for your specific reaction scale and conditions.

  • Formation of β-anomer: The synthesis typically produces a mixture of α- and β-methyl glucosides.[2][4] While the α-anomer is generally the major product and crystallizes more readily from methanol, a significant portion of the product may remain in the mother liquor as the more soluble β-anomer.[3]

Q2: My final product is contaminated with unreacted glucose. How can I minimize this?

Residual glucose in the final product is a common issue and can be problematic for downstream applications.[2]

  • Drive the Reaction to Completion: As mentioned above, ensuring the reaction goes to completion is the first step. This can be achieved by extending the reaction time and using a drying agent to remove water.[2]

  • Purification: Recrystallization is an effective method for purifying α-methyl glucoside and removing unreacted glucose.[3] Recrystallizing the crude product from methanol can yield a product with significantly reduced glucose content.[3][5] The use of decolorizing carbon during recrystallization can also help remove colored impurities.[3]

  • Reaction Conditions: One study demonstrated that using anhydrous, hydratable CaSO₄ in the reaction mixture at a weight ratio of at least 1:1 with glucose can lead to a methyl glucoside product with a residual glucose content of less than 1%.[2]

Q3: The reaction mixture has developed a strong color. Is this normal and how can I address it?

The development of a pale yellow to brown color during the reaction is often observed, especially with slight impurities in the starting d-glucose.[3] While this may not significantly impact the overall yield, it is desirable to obtain a colorless product.

  • Starting Material Purity: Using high-purity, anhydrous d-glucose can help minimize color formation.

  • Decolorization: As mentioned, using decolorizing carbon during the recrystallization step is an effective way to remove colored impurities and obtain a white, crystalline product.[3]

Q4: How can I improve the separation of the α-anomer from the β-anomer?

The α- and β-anomers of this compound have different solubilities in methanol, with the α-anomer being less soluble. This difference is exploited for their separation.

  • Fractional Crystallization: Cooling the reaction mixture to 0°C and allowing it to stand for an extended period (12-24 hours) will induce the crystallization of the α-anomer.[3] The crystals can then be collected by filtration. Multiple crops of crystals can be obtained by concentrating the mother liquor and repeating the crystallization process.[3]

  • Enzymatic Removal of β-anomer: For applications requiring highly pure α-anomer, enzymatic treatment can be employed. The enzyme β-glucosidase can selectively hydrolyze the β-anomer, leaving the pure α-anomer.[6]

Frequently Asked Questions (FAQs)

Q: What is the typical yield for α-methyl glucoside synthesis?

Yields can vary significantly depending on the method and optimization. The classic Fischer synthesis described in Organic Syntheses reports a total yield of 48.5–49.5% after multiple crystallizations.[3] However, other methods claim higher yields. For instance, a process using starch and a mineral acid catalyst reports a yield of 90-100% of the theoretical quantity based on the starch used.[1] A method using a chlorooxygen proton acid catalyst claims a product yield of 91.1%.[7]

Q: What are the key safety precautions to take during this synthesis?

  • Anhydrous Reagents: Anhydrous methanol is flammable and toxic. Dry hydrogen chloride is a corrosive gas. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure: Some procedures may involve heating the reaction mixture under pressure, which requires a suitable pressure vessel and careful monitoring of temperature and pressure.[1][8]

  • Acid Handling: Strong acids like hydrochloric acid and sulfuric acid are corrosive and should be handled with extreme care.

Q: Can I use a different catalyst for the synthesis?

Yes, several catalysts can be used for the synthesis of α-methyl glucoside.

  • Mineral Acids: Hydrochloric acid and sulfuric acid are the most common catalysts.[1][3]

  • Cation Exchange Resins: Using a sulfonated-type cation exchange material in the hydrogen state as a catalyst has been shown to produce high yields (up to 88%) and simplifies catalyst removal.[4]

  • Lewis Acids: Lewis acids like boron trifluoride etherate have also been used to catalyze the reaction of starch with methanol to produce α-methyl glucoside.[8]

Quantitative Data Summary

ParameterFischer Synthesis (HCl/MeOH)[3]Starch-based Synthesis (H₂SO₄/MeOH)[1]Cation Exchange Resin Method[4]
Starting Material Anhydrous d-glucoseStarchAnhydrous dextrose
Catalyst 0.25% HCl in Methanol~10% H₂SO₄ in MethanolSulfonated-type cation exchange resin (H⁺ form)
Reaction Temperature Reflux (Boiling point of Methanol)100°C (under pressure)60-100°C
Reaction Time 72 hours (initial reflux)2 hours24 hours
Reported Yield 48.5–49.5% (total of 3 crops)90–100%Up to 88%
Key Optimization Note Multiple crystallizations from the mother liquor increase the total yield.Recycling the mother liquor deficient in the α-anomer increases yield.Use of anhydrous reagents is crucial; moisture content should not exceed 5%.

Experimental Protocols

Protocol 1: Fischer Synthesis of α-Methyl d-Glucoside[3]

This protocol is based on the procedure described in Organic Syntheses.

  • Preparation of Methanolic Hydrogen Chloride (0.25%):

    • Cool 200 g (251 cc) of anhydrous methanol in an ice bath.

    • Pass dry hydrogen chloride gas into the methanol, with exclusion of moisture, until the weight increases by 5 g.

    • Dilute this solution with 1800 g of anhydrous methanol to obtain a 0.25% solution of hydrogen chloride.

  • Reaction:

    • Add 500 g of finely powdered anhydrous d-glucose to the methanolic hydrogen chloride solution.

    • Boil the mixture under a reflux condenser for 72 hours. Attach a soda-lime tube to the top of the condenser to exclude moisture. A clear solution should form after about 15 minutes of boiling.

  • Crystallization (First Crop):

    • Cool the clear, pale yellow solution to 0°C.

    • Induce crystallization by scratching the inside of the flask or by inoculating with a trace of α-methyl d-glucoside.

    • Allow the mixture to stand at 0°C for 12 hours.

    • Filter the crystals by suction and wash them twice with 100-cc portions of cold methanol.

    • This first crop yields 85–120 g of product.

  • Second and Third Crops:

    • Return the mother liquor and washings to the flask and boil for an additional 72 hours under reflux.

    • Concentrate the solution to 800 cc, cool to 0°C, inoculate, and let stand for 24 hours to obtain the second crop of crystals (110–145 g).

    • Combine the mother liquor and washings from the second crop, concentrate to about 300 cc, chill to 0°C, and allow to stand for 24 hours. Dilute the resulting crystal mush with twice its weight of absolute methanol and let it stand for another 24 hours at 0°C to obtain the third crop (30–36 g).

  • Purification:

    • Recrystallize each crop from 2.5 parts of methanol.

    • For complete purification and removal of any residual glucose, recrystallize from five parts of methanol, using decolorizing carbon if necessary.

Visualizations

Synthesis_Pathway Glucose D-Glucose Intermediate Hemiacetal Intermediate Glucose->Intermediate + Methanol Methanol Methanol Methanol->Intermediate HCl HCl (catalyst) HCl->Intermediate Alpha_Glucoside α-Methyl Glucoside Intermediate->Alpha_Glucoside + Methanol - H₂O Beta_Glucoside β-Methyl Glucoside Intermediate->Beta_Glucoside + Methanol - H₂O Water Water Intermediate->Water Alpha_Glucoside->Intermediate Equilibrium Beta_Glucoside->Intermediate Equilibrium

Caption: Fischer glycosylation pathway for α-methyl glucoside synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cryst1 First Crystallization cluster_recycle Recycle Mother Liquor cluster_purification Purification arrow arrow Prep_HCl Prepare 0.25% HCl in Anhydrous Methanol Mix Mix Glucose with Methanolic HCl Prep_HCl->Mix Reflux1 Reflux for 72 hours Mix->Reflux1 Cool1 Cool to 0°C & Stand for 12h Reflux1->Cool1 Filter1 Filter and Wash (First Crop) Cool1->Filter1 Reflux2 Return Mother Liquor & Reflux for 72h Filter1->Reflux2 Mother Liquor Recrystallize Recrystallize from Methanol (with Decolorizing Carbon) Filter1->Recrystallize Crude Product Concentrate2 Concentrate Solution Reflux2->Concentrate2 Cool2 Cool to 0°C & Stand for 24h Concentrate2->Cool2 Filter2 Filter and Wash (Second Crop) Cool2->Filter2 Filter2->Recrystallize Crude Product Final_Product Pure α-Methyl Glucoside Recrystallize->Final_Product

Caption: Experimental workflow for α-methyl glucoside synthesis and purification.

References

Troubleshooting the separation of alpha and beta anomers of methyl glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of alpha and beta anomers of methyl glucoside.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

High-Performance Liquid Chromatography (HPLC) Separation

Question: My HPLC chromatogram shows poor resolution or co-elution of the alpha and beta anomers. How can I improve the separation?

Answer:

Poor resolution is a common issue in the HPLC separation of closely related isomers like anomers. Here are several parameters you can adjust to enhance separation:

  • Mobile Phase Composition: The polarity of the mobile phase is critical. For reversed-phase columns (like C18), you are likely using a polar mobile phase such as acetonitrile (B52724)/water or methanol (B129727)/water.[1][2][3]

    • Adjust the Organic Solvent Ratio: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile) will increase retention times and may improve the separation between the two anomers.

    • pH Adjustment: The pH of the mobile phase can influence the interaction of the anomers with the stationary phase. For silica-based columns, operating at a pH between 2 and 8 is recommended. Adjusting the pH with a buffer can sometimes enhance resolution.[2]

  • Column Temperature: Operating the column at a controlled, elevated temperature (e.g., 80°C) can sometimes improve peak shape and resolution for sugar analysis by promoting faster interconversion between anomeric forms in solution, leading to sharper peaks. However, for separating stable anomers like methyl glucosides, a lower temperature might enhance the separation by increasing the interaction differences with the stationary phase.[4]

  • Flow Rate: Reducing the flow rate can increase the interaction time of the anomers with the stationary phase, potentially leading to better separation.

  • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase. Phenyl-hexyl or cyano-bonded phases can offer different selectivities for anomers. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a highly effective mode for separating polar compounds like glucosides.[3]

Question: I am observing peak splitting or broad peaks for my this compound anomers. What could be the cause and how do I fix it?

Answer:

Peak splitting or broadening can arise from several factors in HPLC analysis of sugars.[5][6][7]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion. Try dissolving your sample in the initial mobile phase.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[5] Dilute your sample and re-inject.

  • Column Contamination or Degradation: The inlet frit of your column may be partially blocked, or the stationary phase may be degrading.[5] Try back-flushing the column or, if the problem persists, replace the column. Using a guard column can help protect your analytical column.[7]

  • Anomeric Interconversion (Mutarotation): While methyl glucosides are stable anomers, residual starting material (glucose) in your sample can undergo mutarotation in solution, leading to broad or split peaks. Ensure your starting material is fully derivatized.

  • Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening. Ensure your system is optimized for minimal dead volume.

Crystallization-Based Separation

Question: I am having difficulty inducing crystallization of the alpha-methyl glucoside.

Answer:

Inducing crystallization can be a delicate process. Here are some troubleshooting steps:

  • Supersaturation: Ensure your solution is sufficiently concentrated. If the concentration of the alpha anomer is too low, crystallization will not occur. You may need to carefully evaporate more solvent.

  • Seeding: Introduce a few seed crystals of pure alpha-methyl glucoside to the supersaturated solution to provide nucleation sites.[8]

  • Scratching: Gently scratching the inside of the glass vessel with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation points.[8]

  • Temperature: Ensure you are cooling the solution sufficiently. The solubility of this compound decreases significantly at lower temperatures. Cooling to 0°C is often recommended.[8]

  • Solvent Purity: The presence of impurities, including excess water, can inhibit crystallization. Ensure you are using anhydrous methanol.[8]

Question: The yield of my crystallized alpha-methyl glucoside is very low.

Answer:

Low yield can be due to several factors throughout the synthesis and crystallization process:

  • Incomplete Reaction: Ensure the initial glucosidation reaction has gone to completion to maximize the amount of this compound formed.

  • Sub-optimal Crystallization Conditions:

    • Concentration: If the solution is not concentrated enough, a significant amount of the product will remain in the mother liquor.

    • Cooling Rate: Cooling the solution too rapidly can lead to the formation of small crystals that are difficult to filter and may trap impurities. A slower, more controlled cooling process is often beneficial.

    • Equilibration Time: Allow sufficient time for crystallization to complete. This can range from several hours to overnight.[8][9]

  • Mother Liquor Recovery: The mother liquor will still contain a significant amount of the alpha anomer, as well as the beta anomer.[8] You can recover more of the alpha anomer by concentrating the mother liquor and performing subsequent crystallization steps.[8]

Question: The purity of my crystallized alpha-methyl glucoside is low, with contamination from the beta anomer.

Answer:

Achieving high purity often requires careful control of the crystallization process and may necessitate recrystallization.

  • Washing: After filtration, wash the crystals with a small amount of cold, anhydrous methanol to remove residual mother liquor containing the beta anomer.[8]

  • Recrystallization: For higher purity, dissolve the crystals in a minimal amount of hot methanol and allow them to recrystallize. This process can be repeated until the desired purity is achieved.

  • Fractional Crystallization: This technique involves multiple crystallization steps to separate compounds with different solubilities. The alpha anomer is generally less soluble in methanol than the beta anomer, which allows for its preferential crystallization.[10]

Enzymatic Separation

Question: The enzymatic hydrolysis of the beta-anomer is incomplete, leaving a significant amount of it in my product.

Answer:

Incomplete enzymatic reaction can be due to several factors related to the enzyme's activity and the reaction conditions.

  • Enzyme Activity: Ensure your enzyme is active. Enzyme activity can decrease over time, especially if not stored properly.

  • Enzyme Concentration: You may need to increase the concentration of the β-glucosidase to ensure complete hydrolysis of the beta anomer in a reasonable timeframe.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC or HPLC).

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. For β-glucosidase from sweet almond, the activity is pH-dependent.[11][12][13] Ensure your reaction buffer is at the optimal pH and the reaction is run at the recommended temperature.

  • Inhibitors: The presence of inhibitors in your reaction mixture can reduce the enzyme's efficiency. Product inhibition by glucose can also occur.

Question: How do I separate the enzyme and the hydrolysis products (glucose) from my desired alpha-anomer after the reaction is complete?

Answer:

After the enzymatic reaction, you will have a mixture of the alpha-methyl glucoside, the enzyme (a protein), and glucose. These can be separated using standard biochemical techniques:

  • Enzyme Removal: The enzyme can be denatured by heating the solution and then removed by centrifugation. Alternatively, if the enzyme is immobilized, it can be simply filtered off.

  • Glucose Removal: Glucose is highly soluble in water. The alpha-methyl glucoside can be separated from glucose by techniques such as column chromatography on silica (B1680970) gel or by selective crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for separating the alpha and beta anomers of this compound?

A1: The three primary methods for separating the anomers of this compound are:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating the anomers based on their differential interactions with a stationary phase.[4]

  • Fractional Crystallization: This method takes advantage of the different solubilities of the alpha and beta anomers in a particular solvent, most commonly methanol. The less soluble alpha anomer can be selectively crystallized from the solution.[10]

  • Enzymatic Separation: This method utilizes the specificity of certain enzymes. For example, β-glucosidase can selectively hydrolyze the β-glycosidic bond of methyl β-d-glucopyranoside, leaving the α-anomer intact.[11][14][15]

Q2: Which method is best for obtaining high-purity alpha-methyl glucoside?

A2: Both fractional crystallization and preparative HPLC can yield high-purity alpha-methyl glucoside.

  • Fractional crystallization is often used for larger-scale preparations and can be very effective, though it may require multiple recrystallization steps to achieve very high purity.[10]

  • Preparative HPLC can provide very high purity in a single step but is generally more suitable for smaller quantities due to the cost and scale limitations of the columns and solvent consumption.

  • Enzymatic separation is excellent for removing trace amounts of the beta anomer to achieve very high purity of the alpha anomer.[14]

Q3: How can I confirm the anomeric configuration of my separated products?

A3: The most definitive method for determining the anomeric configuration is Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically, ¹H NMR and ¹³C NMR can distinguish between the alpha and beta anomers based on the chemical shift and coupling constants of the anomeric proton (H-1) and carbon (C-1).

Q4: Why is it important to separate the anomers?

A4: The stereochemistry of the anomeric center can have a significant impact on the biological activity and physical properties of glucosides. In drug development and biological research, it is often crucial to work with a single, pure anomer to ensure that the observed effects are attributable to a specific stereoisomer.

Data Presentation

Table 1: HPLC Separation Parameters for this compound Anomers
ParameterC18 Reversed-PhaseHILIC
Column C18, 4.6 x 250 mm, 5 µm[1]Amino- or Amide-bonded silica
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v)[1]Acetonitrile:Water (e.g., 85:15 v/v)
Flow Rate 0.8 - 1.0 mL/min[1]1.0 mL/min
Temperature Ambient or controlled (e.g., 30°C)[1]Controlled (e.g., 35°C)
Detection Refractive Index (RI) or ELSDRefractive Index (RI) or ELSD
Typical Elution Order Beta anomer often elutes before the alpha anomerAlpha anomer often elutes before the beta anomer
Table 2: Crystallization Parameters for Alpha-Methyl Glucoside
ParameterConditionReference
Solvent Anhydrous Methanol[8]
Concentration Concentrated by evaporation to induce supersaturation[8][9]
Temperature Cool to 0°C[8]
Inducement Seeding with pure crystals or scratching[8]
Crystallization Time 12-24 hours[8]
Typical Yield (first crop) Variable, can be ~20-30% of total glucoside[8]
Purity Dependent on washing and may require recrystallization
Table 3: Enzymatic Hydrolysis of Methyl β-D-Glucopyranoside
ParameterConditionReference
Enzyme β-Glucosidase (e.g., from sweet almond)[11][12][13]
Substrate Methyl β-D-glucopyranoside[11][12][13]
pH Dependent on enzyme source (bell-shaped profile)[11][12][13]
Temperature Dependent on enzyme source
Products Glucose and Methanol[11]
kcat/Km ~28 M⁻¹s⁻¹ (for sweet almond β-glucosidase)[11][13]

Experimental Protocols

Protocol 1: HPLC Separation of this compound Anomers (Reversed-Phase)
  • System Preparation:

    • Equip an HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Prepare the mobile phase, for example, a mixture of HPLC-grade acetonitrile and water (75:25 v/v).[1] Degas the mobile phase thoroughly.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Use a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Dissolve a small amount of the this compound mixture in the mobile phase.

  • Injection and Data Acquisition:

    • Inject 10-20 µL of the sample.

    • Acquire the chromatogram for a sufficient time to allow both anomers to elute.

  • Analysis:

    • Identify the peaks corresponding to the alpha and beta anomers based on their retention times (the beta anomer typically elutes first in reversed-phase).

    • Assess the resolution between the two peaks. If inadequate, systematically adjust the mobile phase composition (e.g., decrease the acetonitrile percentage) or other parameters as described in the troubleshooting guide.

Protocol 2: Fractional Crystallization of Alpha-Methyl Glucoside
  • Dissolution: In a clean, dry flask, dissolve the mixture of this compound anomers in a minimal amount of hot, anhydrous methanol.

  • Concentration: Carefully evaporate the methanol under reduced pressure until the solution is saturated. You may observe the solution becoming slightly cloudy.

  • Crystallization:

    • Cool the flask in an ice bath to 0°C.[8]

    • Induce crystallization by adding a seed crystal of pure alpha-methyl glucoside or by scratching the inner surface of the flask with a glass rod.[8]

    • Allow the flask to stand undisturbed in the ice bath for at least 12 hours to allow for complete crystallization.[8]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small volume of ice-cold anhydrous methanol to remove the mother liquor containing the more soluble beta anomer.[8]

  • Drying and Purity Check:

    • Dry the crystals under vacuum.

    • Determine the purity of the crystals using an appropriate analytical method such as HPLC or NMR.

    • If necessary, repeat the crystallization process (recrystallization) to improve purity.

Protocol 3: Enzymatic Removal of Methyl β-D-Glucopyranoside
  • Reaction Setup:

    • Dissolve the mixture of this compound anomers in a suitable buffer at the optimal pH for the chosen β-glucosidase.

    • Add the β-glucosidase to the solution. The amount of enzyme will depend on its specific activity and the amount of beta anomer to be hydrolyzed.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle stirring.

    • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by TLC or HPLC to confirm the disappearance of the beta anomer peak.

  • Reaction Quenching and Enzyme Removal:

    • Once the reaction is complete, quench it by heating the mixture to denature the enzyme (e.g., boiling for 5-10 minutes).

    • Centrifuge the mixture to pellet the denatured protein and collect the supernatant.

  • Product Purification:

    • The supernatant now contains the alpha-methyl glucoside and glucose.

    • Remove the glucose by methods such as column chromatography on silica gel.

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization A Prepare Mobile Phase (e.g., Acetonitrile/Water) C Equilibrate HPLC System with C18 Column A->C B Prepare Sample (dissolve in mobile phase) D Inject Sample B->D C->D E Isocratic Elution D->E F Detect Anomers (RI or ELSD) E->F G Analyze Chromatogram F->G H Assess Resolution G->H I Optimize Method H->I Poor J Collect Fractions (Preparative HPLC) H->J Good I->C Adjust Parameters

Caption: Workflow for HPLC separation of this compound anomers.

Crystallization_Workflow A Dissolve Anomer Mixture in Hot Anhydrous Methanol B Concentrate Solution A->B C Cool to 0°C B->C D Induce Crystallization (Seeding/Scratching) C->D E Allow Crystallization (12-24h) D->E F Filter Crystals E->F G Wash with Cold Methanol F->G H Dry Crystals G->H I Assess Purity (HPLC/NMR) H->I J Recrystallize I->J Impure K Pure α-Anomer I->K Pure J->A Redissolve

Caption: Workflow for fractional crystallization of alpha-methyl glucoside.

Troubleshooting_Logic cluster_hplc HPLC cluster_cryst Crystallization Start Separation Issue Encountered Method Which Separation Method? Start->Method HPLC_Issue What is the HPLC issue? Method->HPLC_Issue HPLC Cryst_Issue What is the Crystallization issue? Method->Cryst_Issue Crystallization PoorRes Poor Resolution HPLC_Issue->PoorRes Resolution PeakSplit Peak Splitting/Broadening HPLC_Issue->PeakSplit Peak Shape Sol_PoorRes Adjust Mobile Phase Change Temperature Lower Flow Rate PoorRes->Sol_PoorRes Sol_PeakSplit Check Sample Solvent Dilute Sample Check Column Health PeakSplit->Sol_PeakSplit NoCryst No Crystals Forming Cryst_Issue->NoCryst Formation LowYield Low Yield Cryst_Issue->LowYield Yield Sol_NoCryst Ensure Supersaturation Seed Crystals Scratch Glassware NoCryst->Sol_NoCryst Sol_LowYield Optimize Concentration Slow Cooling Sufficient Time LowYield->Sol_LowYield

Caption: Logical troubleshooting workflow for separation issues.

References

Technical Support Center: Methyl Glucoside Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of methyl glucoside during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The most common cause of this compound degradation is hydrolysis, which breaks the glycosidic bond to yield glucose and methanol (B129727). This reaction can be catalyzed by acids or enzymes.[1][2][3][4][5] High temperatures can also lead to thermal decomposition.

Q2: What are the ideal storage conditions for solid this compound?

A2: Solid this compound should be stored in a cool, dry, and well-ventilated area.[6][7] It is crucial to keep the container tightly closed as the compound is hygroscopic and can absorb moisture from the air, which may accelerate degradation.[6]

Q3: How should I store aqueous solutions of this compound?

A3: Aqueous solutions of this compound should be stored at low temperatures, either refrigerated (4°C) or frozen.[8] For long-term storage, freezing is generally preferred. To prevent microbial growth in refrigerated solutions, a preservative such as sodium azide (B81097) (0.08%) can be added.[8]

Q4: Can the pH of the solution affect the stability of this compound?

A4: Yes, pH is a critical factor. Acidic conditions can significantly accelerate the rate of hydrolysis.[1][9][10] Therefore, it is advisable to maintain the pH of this compound solutions close to neutral unless the experimental protocol requires acidic conditions.

Q5: Are there different stability considerations for alpha- and beta-anomers of this compound?

A5: Yes, the anomeric form can influence stability. While both anomers undergo hydrolysis, their reaction rates under specific conditions can differ.[5][11] It is important to be aware of the specific anomer you are working with and consult relevant literature if high precision is required.

Troubleshooting Guides

Issue 1: The pH of my this compound solution has decreased over time.

  • Possible Cause: Absorption of atmospheric carbon dioxide can lead to the formation of carbonic acid, slightly lowering the pH. Degradation into acidic byproducts is also a possibility, though less common under proper storage.

  • Solution:

    • Buffer the solution if compatible with your experimental design. A common choice is a HEPES buffered saline solution at a pH between 7.5 and 8.0.[8]

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize CO2 absorption.

    • Prepare fresh solutions more frequently if buffering is not an option.

Issue 2: I observe unexpected peaks in my HPLC/NMR analysis of a stored this compound solution.

  • Possible Cause: These peaks likely correspond to degradation products, primarily glucose and methanol, resulting from hydrolysis.

  • Troubleshooting Steps:

    • Confirm Identity: Run standards of glucose and methanol to confirm if the new peaks match their retention times or chemical shifts.

    • Review Storage Conditions: Check the storage temperature and pH of your solution. Ensure it aligns with the recommended conditions (see table below).

    • Consider Contamination: Evaluate the possibility of enzymatic contamination, especially if the solution was not prepared under sterile conditions. Some microbes produce β-glucosidases that can catalyze hydrolysis.[1][5]

    • Implement Preventative Measures: For future storage, consider sterile filtering the solution, using a preservative, and storing in smaller aliquots to minimize freeze-thaw cycles.

Issue 3: The solid this compound has clumped together.

  • Possible Cause: This is a clear indication of moisture absorption. This compound is hygroscopic.[6]

  • Solution:

    • Store the container in a desiccator to minimize moisture exposure.

    • Ensure the container lid is tightly sealed immediately after use.

    • If clumping is severe, the powder can be dried under vacuum, but it's crucial to verify its purity afterward as some degradation may have occurred.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureContainerAtmosphere/Additives
SolidCool, dry place (Room Temperature)[12]Tightly-closed[6][7]Standard air (desiccator recommended for long-term)
Aqueous Solution4°C (short-term) or Frozen (long-term)[8]Sealed vialFor 4°C storage, consider 0.08% sodium azide as a preservative.[8] pH neutral.
Specialized<-15°C[13]Tightly-closed under inert gas (Nitrogen)[13]For highly sensitive applications requiring minimal degradation.

Experimental Protocols

Protocol: Monitoring this compound Stability by HPLC-ELSD

This protocol outlines a method to quantify the degradation of this compound over time.

  • Objective: To determine the concentration of this compound and its primary degradation product, glucose, in a solution stored under specific conditions.

  • Materials:

    • This compound solution (to be tested)

    • This compound standard (high purity)

    • Glucose standard (high purity)

    • Acetonitrile (HPLC grade)

    • Ultrapure water

    • Hypersil C18 column (4.6 mm x 250 mm, 5 µm) or equivalent[14]

    • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • Methodology:

    • Standard Preparation: Prepare a series of calibration standards for both this compound and glucose in the mobile phase. A suggested concentration range is 0.3 to 2.0 µg for this compound and 0.6 to 5.0 µg for glucose.[14]

    • Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot of the stored this compound solution. Dilute it with the mobile phase to fall within the calibration range.

    • Chromatographic Conditions:

      • Mobile Phase: Acetonitrile:Water (75:25)[14]

      • Flow Rate: 0.8 mL/min[14]

      • Column Temperature: Ambient or controlled at 25°C

      • Injection Volume: 20 µL

    • ELSD Conditions:

      • Drift Tube Temperature: 90-115°C (optimize for your system)

      • Gas Flow Rate: 2.0 L/min[14]

    • Data Analysis:

      • Generate calibration curves for this compound and glucose by plotting peak area versus concentration.

      • Quantify the concentration of this compound and glucose in your stored samples using the calibration curves.

      • Calculate the percentage of degradation at each time point.

Visualizations

cluster_products MG This compound Products Degradation Products MG->Products Hydrolysis H2O Water (H₂O) H2O->Products Catalyst Acid (H⁺) or Enzyme (e.g., β-glucosidase) Catalyst->Products Glucose Glucose Products->Glucose Methanol Methanol Products->Methanol

Caption: Hydrolysis pathway of this compound.

Start Unexpected peak observed in analysis CheckStandards Run glucose and other potential degradation standards Start->CheckStandards Match Peak identity confirmed? CheckStandards->Match ReviewStorage Review storage T°, pH, and handling procedures Match->ReviewStorage Yes NoMatch Investigate other contamination sources (e.g., starting material purity, solvent impurities) Match->NoMatch No ImplementChanges Implement corrective actions: - Adjust T°/pH - Use buffer/preservative - Sterile filter ReviewStorage->ImplementChanges End Problem Resolved ImplementChanges->End NoMatch->End

Caption: Troubleshooting workflow for unexpected analytical peaks.

References

Strategies to improve the regioselectivity of methyl glucoside reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of methyl glucoside reactions.

Troubleshooting Guides

Problem: Poor regioselectivity in acylation reactions, leading to a mixture of products.

Possible Causes and Solutions:

  • Steric Hindrance: The different hydroxyl groups on this compound have varying levels of steric hindrance. The primary hydroxyl group at C6 is the most accessible, followed by the secondary hydroxyl groups.

    • Solution: Employ bulky acylating agents or protecting groups to favor reaction at the less sterically hindered positions. For instance, using pivaloyl chloride can lead to selective acylation.[1]

  • Reaction Conditions: Temperature, solvent, and the nature of the base can significantly influence regioselectivity.

    • Solution:

      • Catalyst: The use of organotin compounds like dibutyltin (B87310) oxide can activate specific hydroxyl groups. For example, tin-mediated acylation is an effective method for differentiating between 1,2- and 1,3-diol pairs.[2] Dimethyltin dichloride (Me₂SnCl₂) has also been used as a catalyst for regioselective benzoylation.[3][4]

      • Enzymatic Acylation: Enzymes can offer high regioselectivity. For example, enzymatic acylation using oxime esters as acyl transfer agents can produce 6-O-monoesters of methyl α-D-glucopyranoside in high yields.[5]

      • Solvent: The choice of solvent can influence the reactivity of different hydroxyl groups.

  • Protecting Groups: The absence of appropriate protecting groups will lead to non-selective reactions.

    • Solution: Introduce protecting groups to block certain hydroxyl groups and direct the reaction to the desired position. For example, a 4,6-O-benzylidene acetal (B89532) protects the C4 and C6 hydroxyls, allowing for selective reactions at C2 and C3.

Problem: Difficulty in achieving regioselective alkylation.

Possible Causes and Solutions:

  • Reactivity of Hydroxyl Groups: The hydroxyl groups of this compound have similar nucleophilicity, making selective alkylation challenging.

    • Solution:

      • Metal Chelating Reagents: The use of metal catalysts such as copper(II), nickel(II), and iron(III) can facilitate regioselective alkylation.[2] Tin intermediates are also commonly used to achieve regioselective protection.[2]

      • One-Pot Silylation and Acetylation: A regioselective one-pot silylation and acetylation method can be employed to form partially acetylated sugars.[2]

      • Solvent Effects: The solvent can play a crucial role. For instance, in the benzylation of allyl 4,6-O-benzylidene α-D-glucopyranoside, using THF instead of DMF can lead to regioselective mono-benzylation at the C2 position.[6]

Frequently Asked Questions (FAQs)

Q1: How can I selectively target the primary hydroxyl group (C6) of this compound?

A1: The primary hydroxyl group at the C6 position is the most sterically accessible and generally the most reactive. To target it selectively:

  • Bulky Reagents: Use sterically demanding reagents such as tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), or trityl (Tr) chlorides. These groups will preferentially react with the primary hydroxyl group.[1]

  • Enzymatic Reactions: Certain enzymes exhibit high regioselectivity for the C6 position.

  • Tin-Mediated Reactions: Organotin reagents can be used to activate the C6 hydroxyl group for subsequent reactions.

Q2: What strategies can be used to functionalize the secondary hydroxyl groups (C2, C3, C4) selectively?

A2: Selectively functionalizing the secondary hydroxyl groups is more challenging due to their similar reactivity. Key strategies include:

  • Protecting Group Strategy: The most common approach is to protect the more reactive primary C6 hydroxyl group first. Then, use other protecting groups to differentiate between the secondary hydroxyls. For example, a 4,6-O-benzylidene acetal can be used to protect C4 and C6, leaving C2 and C3 available for further reaction. The differential reactivity of the remaining hydroxyls can then be exploited.

  • Catalyst-Controlled Reactions: Specific catalysts can direct reactions to a particular secondary hydroxyl group. For example, palladium-catalyzed oxidation has been shown to be highly regioselective for the C3 position of methyl α-D-glucopyranoside.[7] Organocatalysts have also been developed for regioselective acylation at the C4 position.[1]

  • Stannylene Acetals: The formation of a dibutylstannylene acetal across a diol pair can activate one hydroxyl group over the other for subsequent reactions. For cis-diols, the equatorial hydroxyl group is selectively protected, while for trans-diols, the reactivity depends on the specific substrate and reaction conditions.[1]

Q3: Can the anomeric configuration (α or β) of this compound influence regioselectivity?

A3: Yes, the anomeric configuration can influence the conformation of the pyranose ring and the relative orientation and accessibility of the hydroxyl groups, thereby affecting regioselectivity. For example, in selective fluorination with DAST, the anomeric configuration dictates the outcome: methyl α-D-glucopyranoside leads to a 4,6-dideoxy-4,6-difluoro derivative, while methyl β-D-glucopyranoside yields a 3,6-dideoxy-3,6-difluoro derivative.[1]

Q4: What is the role of the solvent in controlling regioselectivity?

A4: The solvent can significantly impact the regioselectivity of reactions by influencing the solubility of reagents, the stability of intermediates, and the hydrogen-bonding network of the this compound.[6][8] For example, a highly selective synthesis of methyl D-glucofuranoside or pyranoside can be achieved by tuning the polarity of the solvent with varying concentrations of DMSO.[9] In another instance, the regioselectivity of Suzuki coupling of pyrrole (B145914) esters was reversed by changing the reaction solvent.[8]

Quantitative Data Summary

Reaction TypeSubstrateReagents/CatalystPosition(s) ModifiedYield (%)Reference
BenzylationMethyl α-D-glucopyranosideBnCl, NaH3-OH (major)61[2]
Acetylation3-O-Benzyl glucoseAc₂O, I₂1,6-di-O-acetate90[2]
BenzoylationMethyl α-D-glucopyranosideMe₂SnCl₂, BzCl, DIPEA2-O-benzoyl82[3]
TosylationMethyl 2-O-benzoyl-α-D-glucopyranosideMe₂SnCl₂, TsCl, DIPEA6-O-tosyl88[3]
OxidationMethyl α-D-glucopyranosidePalladium Catalyst3-ketoHigh[7]
AcylationMethyl α-D-glucopyranosideOxime esters, Enzyme6-O-acylHigh[5]
FluorinationMethyl α-D-glucopyranosideDAST4,6-difluoro-[1]
FluorinationMethyl β-D-glucopyranosideDAST3,6-difluoro-[1]

Key Experimental Protocols

1. Regioselective Benzylation of Methyl α-D-glucopyranoside at the 3-OH Position

  • Reference: Adapted from Koto et al.[2][10]

  • Procedure:

    • To a solution of methyl α-D-glucopyranoside (1.0 eq) in benzyl (B1604629) chloride, add sodium hydride (3.3 eq) portionwise with stirring.

    • Heat the reaction mixture at 100 °C for 3 hours.[10]

    • After cooling, quench the reaction carefully with methanol.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside.

2. Regioselective Oxidation of Methyl α-D-glucopyranoside at the C-3 Position

  • Reference: Based on the palladium-catalyzed oxidation method.[7]

  • Procedure:

    • Dissolve methyl α-D-glucopyranoside in a suitable solvent.

    • Add the palladium catalyst (e.g., a palladium complex).

    • Carry out the reaction under an oxygen atmosphere or in the presence of another suitable oxidant.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, work up the reaction mixture to remove the catalyst.

    • Purify the product by column chromatography.

3. Tin-Mediated Regioselective Acylation

  • Reference: General procedure for tin-mediated acylation.[1][2]

  • Procedure:

    • To a solution of the this compound derivative in a suitable solvent (e.g., toluene), add dibutyltin oxide (1.0 eq).

    • Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus until a clear solution is obtained.

    • Cool the solution to the desired reaction temperature.

    • Add the acylating agent (e.g., benzoyl chloride) and a base (e.g., triethylamine).

    • Stir the reaction mixture until completion (monitor by TLC).

    • Quench the reaction and perform an aqueous workup.

    • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_strategy Strategy Selection cluster_execution Reaction Execution cluster_end Outcome start This compound protecting_groups Protecting Group Strategy start->protecting_groups Target specific OH catalysis Catalytic Approach start->catalysis Enhance reactivity of one OH enzymatic Enzymatic Method start->enzymatic High selectivity needed reaction Perform Reaction protecting_groups->reaction catalysis->reaction enzymatic->reaction workup Workup & Purification reaction->workup product Regioselective Product workup->product protecting_groups_influence cluster_unprotected Unprotected this compound cluster_reaction1 Non-selective Reaction cluster_protected Protected this compound cluster_reaction2 Regioselective Reaction unprotected This compound (All OH groups available) reagent1 Acylating Agent unprotected->reagent1 protected 4,6-O-Benzylidene This compound (C2 & C3 OH available) unprotected->protected Add Benzylidene Acetal mixture Mixture of Products reagent1->mixture reagent2 Acylating Agent protected->reagent2 selective_product Selective C2 or C3 Acylated Product reagent2->selective_product

References

Overcoming challenges in the crystallization of methyl glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of methyl glucoside.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems you may encounter during the crystallization of this compound.

Problem: No crystals are forming after the solution has cooled.

Possible Causes and Solutions:

  • Supersaturation has not been reached: The solution may be too dilute.

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of this compound. Afterwards, allow the solution to cool again.[1]

  • Insufficient cooling: The temperature may not be low enough to induce crystallization.

    • Solution: Cool the solution to 0°C or lower using an ice bath. Allow sufficient time for nucleation and crystal growth, which can sometimes take several hours.[2]

  • Lack of nucleation sites: Spontaneous nucleation can be slow.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[2]

    • Solution 2 (Seeding): If available, add a single, pure crystal of this compound (a "seed crystal") to the cooled solution to induce crystallization.[2]

  • Presence of inhibitory impurities: Certain impurities can inhibit crystal growth.

    • Solution: Consider purifying the crude this compound. Recrystallization from a different solvent system or using activated charcoal to remove colored impurities may be necessary.[2]

Problem: The product "oils out" instead of forming crystals.

Possible Causes and Solutions:

  • Solution is too concentrated or cooled too quickly: The this compound is coming out of solution above its melting point in the solvent system.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.[1]

  • High impurity levels: Impurities can depress the melting point of the solid, leading to oiling out.

    • Solution: Purify the material before crystallization. Techniques like column chromatography or a preliminary purification step can be beneficial. Using decolorizing carbon during the crystallization process can also help remove certain impurities.[1][2]

Problem: The crystal yield is very low.

Possible Causes and Solutions:

  • Too much solvent was used: An excessive amount of solvent will keep a significant portion of the this compound dissolved even at low temperatures.

    • Solution: After filtering the crystals, concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[1][2] To test if significant product remains, dip a glass stirring rod into the mother liquor and let the solvent evaporate; a large residue indicates substantial dissolved product.[1]

  • Incomplete crystallization: Insufficient cooling time or temperature.

    • Solution: Ensure the solution is cooled to 0°C or below and allow it to stand for an extended period (12-24 hours) to maximize crystal growth.[2]

  • Water in the solvent (especially with methanol): Alpha-methyl glucoside is more soluble in aqueous methanol (B129727) than in anhydrous methanol, which can significantly reduce the yield obtained by direct crystallization.[3]

    • Solution: Use anhydrous methanol for the crystallization process and protect the setup from atmospheric moisture with a drying tube.[2]

Problem: The resulting crystals are discolored or appear impure.

Possible Causes and Solutions:

  • Impurities from the reaction mixture: Slight impurities in the starting materials, such as d-glucose, can cause coloration of the reaction mixture.[2]

    • Solution: Recrystallize the product. For complete purification, recrystallizing from five parts of methyl alcohol with the use of decolorizing carbon, if necessary, is effective.[2]

  • Residual glucose: The product may be contaminated with small amounts of unreacted d-glucose.[2]

    • Solution: A thorough recrystallization will help to remove these traces. Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove soluble impurities adhering to the crystal surface.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound? A1: Methanol is a commonly used and effective solvent for the crystallization of α-methyl-D-glucoside.[2][4] It is crucial to use anhydrous methanol to maximize the yield, as the presence of water increases the solubility of this compound.[2][3] Ethanol can also be used.[4]

Q2: At what temperature should I crystallize this compound? A2: For optimal yield, the solution should be cooled to 0°C and held at that temperature for at least 12 hours to allow for complete crystallization.[2]

Q3: My this compound is hygroscopic. How should I handle and store it? A3: this compound is hygroscopic, meaning it absorbs moisture from the air.[5] It is important to handle it in a dry environment and store it in a tightly sealed container with a desiccant. When setting up a crystallization, using a drying tube on the condenser can help exclude moisture.[2]

Q4: What is the expected melting point of pure α-methyl-D-glucoside? A4: The melting point of α-methyl-D-glucoside is in the range of 164-171°C.[2][5] A broad melting range or a melting point lower than this can indicate the presence of impurities.

Q5: How can I differentiate between α- and β-methyl glucoside? A5: The α and β anomers have different physical properties. The β-methyl glucoside has a lower melting point, around 94-96°C, and may crystallize from the mother liquor after the α-anomer has been removed.[2] They also have different optical rotations.

Quantitative Data

Table 1: Solubility of α-D-Methylglucoside

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water20108[5][6]
Methanol205.2[6]
80% Ethanol (w/w)177.3[6]
90% Ethanol (w/w)171.6[6]
Diethyl Ether-Practically Insoluble[6]

Experimental Protocols

Protocol: Recrystallization of α-Methyl-D-Glucoside from Methanol

This protocol is adapted from established procedures for the purification of α-methyl-D-glucoside.[2]

Materials:

  • Crude α-methyl-D-glucoside

  • Anhydrous methanol

  • Decolorizing carbon (optional)

  • Erlenmeyer flask

  • Reflux condenser with drying tube

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For recrystallization, use approximately 5 parts of anhydrous methanol to 1 part of the glucoside (e.g., 50 mL of methanol for 10 g of crude product).

  • Heating: Add a boiling chip, attach a reflux condenser, and gently heat the mixture to boiling to dissolve the solid. If the solid does not completely dissolve, add small portions of additional hot methanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing carbon (e.g., 1-2% of the solute weight) and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the carbon.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cooled, place the flask in an ice bath at 0°C for at least 12 hours to maximize crystal formation.

  • Inducing Crystallization: If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

  • Isolation of Crystals: Collect the crystals by suction filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anhydrous methanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

Troubleshooting_No_Crystals Start Problem: No Crystals Forming Check_Concentration Is the solution concentrated enough? Start->Check_Concentration Concentrate Reheat and evaporate solvent Check_Concentration->Concentrate No Check_Cooling Is the solution adequately cooled? Check_Concentration->Check_Cooling Yes Concentrate->Check_Cooling Cool Cool to 0°C in an ice bath Check_Cooling->Cool No Check_Nucleation Are there nucleation sites? Check_Cooling->Check_Nucleation Yes Cool->Check_Nucleation Induce_Nucleation Scratch flask or add seed crystal Check_Nucleation->Induce_Nucleation No Check_Purity Could impurities be inhibiting growth? Check_Nucleation->Check_Purity Yes Success Crystals Form Induce_Nucleation->Success Purify Consider further purification of crude material Check_Purity->Purify Yes Check_Purity->Success No Purify->Success

Caption: Troubleshooting workflow for when no crystals form.

Troubleshooting_Oiling_Out Start Problem: Product 'Oils Out' Check_Cooling_Rate Was cooling too rapid? Start->Check_Cooling_Rate Adjust_Solvent_Cooling Reheat, add a small amount of hot solvent, cool slowly Check_Cooling_Rate->Adjust_Solvent_Cooling Yes Check_Purity Are there high levels of impurities? Check_Cooling_Rate->Check_Purity No Success Crystals Form Adjust_Solvent_Cooling->Success Purify Purify crude material (e.g., with charcoal) Check_Purity->Purify Yes Check_Purity->Success No Purify->Success

Caption: Troubleshooting workflow for when the product oils out.

References

Impact of anhydrous conditions on methyl glucoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl glucoside, with a specific focus on the critical role of anhydrous conditions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis. For detailed experimental protocols, please refer to the "Experimental Protocols" section.

Issue Potential Cause Recommended Solution
Low Yield of this compound Presence of water in the reaction mixture.Ensure all reagents, especially methanol (B129727), are strictly anhydrous.[1][2][3] Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a drying tube to protect the reaction from atmospheric moisture.[1]
Reaction has not reached equilibrium.The Fischer glycosylation is an equilibrium reaction.[4] Increase the reaction time to ensure the reaction has proceeded to completion. For example, some procedures call for refluxing for up to 72 hours.[1]
Insufficient catalyst concentration.Ensure the correct concentration of the acid catalyst is used. For instance, a 0.25% solution of hydrogen chloride in methanol is a common choice.[1]
Suboptimal reaction temperature.The reaction rate is temperature-dependent. For reactions using cation exchange resins, a temperature range of 60°C to 100°C is recommended.[2] For acid-catalyzed reactions, refluxing methanol (approximately 65°C) is typical, though higher temperatures (100-150°C) under pressure can also be employed.[3][5]
Formation of Dark-Colored Byproducts Impurities in the starting glucose.While slight impurities may not significantly affect the yield, they can cause coloration of the reaction mixture.[1] Using high-purity anhydrous d-glucose (B1605176) is recommended.
Prolonged reaction times at high temperatures.While extended reaction times can improve yield, they may also lead to the formation of colored byproducts. Optimize the reaction time and temperature to find a balance between yield and purity.
Product is a Mixture of Anomers (α and β) Inherent nature of the Fischer glycosylation.The Fischer glycosylation reaction naturally produces a mixture of α and β anomers.[6] The α-anomer is often less soluble in methanol and can be selectively crystallized.[5] Subsequent recrystallizations may be necessary to improve the purity of the desired anomer.
Incomplete Dissolution of Glucose Insufficient methanol or stirring.Ensure an adequate excess of methanol is used to dissolve the glucose and drive the reaction equilibrium towards the product.[4] Vigorous stirring is necessary, especially in the initial stages of the reaction.
Difficulty in Product Crystallization Supersaturated solution or presence of impurities.Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure this compound.[1] Ensure the solution is sufficiently concentrated before cooling.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for this compound synthesis?

A1: The synthesis of this compound via the Fischer glycosylation is a reversible reaction where glucose reacts with methanol to form this compound and water.[4] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials (glucose and methanol), thereby reducing the yield of the desired this compound.[4][5] To maximize the yield, it is essential to minimize the amount of water in the reaction mixture. This is achieved by using anhydrous reagents and protecting the reaction from atmospheric moisture.[1][2]

Q2: What is the role of the acid catalyst in the reaction?

A2: The acid catalyst, typically a strong acid like hydrogen chloride or sulfuric acid, protonates the anomeric hydroxyl group of glucose. This makes it a better leaving group (water), facilitating the nucleophilic attack by methanol to form the oxocarbenium ion intermediate. This intermediate then reacts with another molecule of methanol to form the this compound.

Q3: Can I use a solid acid catalyst instead of a mineral acid?

A3: Yes, solid acid catalysts like sulfonated cation exchange resins can be used.[2] These offer advantages such as easier separation from the reaction mixture (by simple filtration), reduced corrosion of equipment, and the potential for catalyst recycling.[2] Yields as high as 88% have been reported using cation exchange resins, which is significantly higher than yields often obtained with traditional acid catalysts.[2]

Q4: How does the excess of methanol affect the reaction?

A4: According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. In this compound synthesis, using a large excess of methanol helps to drive the reaction forward, favoring the formation of this compound and minimizing the reverse reaction (hydrolysis).[4]

Q5: What is the difference between the kinetic and thermodynamic products in Fischer glycosylation?

A5: In Fischer glycosylation, the furanosides are generally the kinetically favored products, meaning they form faster. The pyranosides are the thermodynamically more stable products and are favored under conditions of prolonged reaction times that allow for equilibrium to be established.[4][7]

Quantitative Data Summary

The following tables summarize quantitative data from various experimental protocols for this compound synthesis.

Table 1: Effect of Catalyst on this compound Yield

CatalystReactantReaction TimeYield (%)Reference
Hydrogen ChlorideAnhydrous d-glucose72 hours (reflux)48.5 - 49.5[1]
Cation Exchange ResinAnhydrous dextrose24 hours (reflux)83 - 85[2]
Sulfuric AcidStarch2 hours (100°C, pressure)~90-100 (based on starch)[5]

Table 2: Impact of Water Content on Reaction

Initial Water ContentSpecial ConditionsImpactReference
Not specified (anhydrous reagents used)NoneBaseline for high yield[1]
Up to 5% (including water from reaction)Cation exchange resin catalystProcess can be carried out, but removal is necessary for recycling mother liquor[2]
Up to 20%Cation exchange resin catalystPossible, but not preferable[2]
Not specifiedAddition of anhydrous, hydratable CaSO4Reduces residual glucose to <1% by removing water as it forms[3]

Experimental Protocols

Protocol 1: Methyl α-D-Glucoside Synthesis using Hydrogen Chloride Catalyst

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Anhydrous d-glucose (finely powdered)

  • Anhydrous methyl alcohol

  • Dry hydrogen chloride gas

  • Soda-lime

Procedure:

  • Prepare a 0.25% solution of hydrogen chloride in anhydrous methyl alcohol by passing dry HCl gas into cooled methanol.

  • Add 500 g of finely powdered anhydrous d-glucose to 2000 g of the methanolic HCl solution.

  • Boil the mixture under reflux for 72 hours. Attach a soda-lime tube to the top of the condenser to exclude moisture.

  • After reflux, cool the clear, pale-yellow solution to 0°C.

  • Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal of α-methyl d-glucoside.

  • Allow the solution to stand at 0°C for 12 hours to facilitate crystallization.

  • Filter the first crop of crystals by suction and wash with two 100-cc portions of cold methyl alcohol.

  • The mother liquor can be subjected to further reflux and concentration to obtain subsequent crops of crystals.

Protocol 2: this compound Synthesis using a Cation Exchange Resin Catalyst

This protocol is based on a patented process.[2]

Materials:

  • Anhydrous dextrose

  • Commercial methanol

  • Sulfonated-type cation exchange resin (in the hydrogen state)

Procedure:

  • Prepare the cation exchanger catalyst by treating the resin with acid and then washing with water and methanol.

  • In a reaction vessel, combine 80 g of anhydrous dextrose, 200 ml of commercial methanol, and 20 g of the prepared cation exchanger catalyst.

  • Stir the mixture at the boiling point. The dextrose should dissolve within 15 minutes.

  • Continue stirring at reflux temperature for 24 hours.

  • Separate the catalyst from the reaction mixture by filtration.

  • Evaporate the combined mother liquor and methanol washes on a steam bath to approximately three-fourths of the original volume.

  • Allow the concentrate to cool to room temperature to crystallize. Stir occasionally.

  • Filter the crystalline product, wash with methanol, and air-dry.

  • Further concentration of the mother liquor can yield additional crops of this compound.

Visualizations

Fischer_Glycosylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Glucose α/β-D-Glucose Protonated_Glucose Protonated Glucose Glucose->Protonated_Glucose + H+ (catalyst) Methanol1 Methanol (CH3OH) Oxocarbenium Oxocarbenium Ion Protonated_Glucose->Oxocarbenium - H2O Oxocarbenium->Protonated_Glucose + H2O Methyl_Glucoside α/β-Methyl Glucoside Oxocarbenium->Methyl_Glucoside + CH3OH Methyl_Glucoside->Oxocarbenium - CH3OH Water Water (H2O)

Caption: Fischer glycosylation pathway for this compound synthesis.

Experimental_Workflow Start Start: Anhydrous Reagents Reaction Reaction: Glucose + Methanol + Catalyst (Reflux under inert atmosphere) Start->Reaction Catalyst_Removal Catalyst Removal (Filtration or Neutralization) Reaction->Catalyst_Removal Concentration Solvent Evaporation (Concentration of product) Catalyst_Removal->Concentration Crystallization Crystallization (Cooling & Seeding) Concentration->Crystallization Isolation Product Isolation (Filtration & Washing) Crystallization->Isolation Drying Drying (Vacuum oven or air dry) Isolation->Drying Recycle Recycle Mother Liquor (for subsequent batches) Isolation->Recycle End End: Pure this compound Drying->End

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Refining Acid Catalyst Concentration for Optimal Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing acid-catalyzed glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, provide troubleshooting guidance, and offer detailed protocols to refine your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of an acid catalyst in a glycosylation reaction?

An acid catalyst is essential for activating the glycosyl donor. In a typical reaction, such as a Fischer glycosylation, the acid protonates the anomeric hydroxyl group of a sugar, facilitating its departure as a water molecule.[1][2] This generates a highly reactive oxocarbenium ion intermediate.[3][4] This electrophilic intermediate is then attacked by a nucleophile (the glycosyl acceptor, typically an alcohol), leading to the formation of the glycosidic bond.[1] The catalyst is regenerated in the process, allowing it to facilitate multiple reaction cycles.

Q2: How does the concentration of the acid catalyst impact reaction yield and stereoselectivity?

The concentration of the acid catalyst is a critical parameter that can significantly influence both the yield and the stereochemical outcome of the reaction.[5][6]

  • Yield: An optimal catalyst concentration is necessary to achieve a reasonable reaction rate. Too low a concentration may lead to a sluggish or incomplete reaction, resulting in low yields.[7] Conversely, an excessively high concentration can promote side reactions, such as the degradation of the sugar or the formation of byproducts, which also lowers the yield of the desired glycoside.[1][8]

  • Stereoselectivity: Catalyst concentration can dramatically affect the ratio of anomers (α vs. β) formed.[6][9] Higher concentrations can sometimes erode stereoselectivity by favoring more concentration-dependent bimolecular displacement pathways over neighboring group participation.[6] In some systems, a small change in concentration can lead to a dramatic switch from a non-selective reaction to a highly stereospecific one.[9][10] Therefore, fine-tuning the concentration is crucial for controlling the stereochemical outcome.

Q3: What are some common acid catalysts used for glycosylation, and how do I choose one?

A variety of acid catalysts are employed, ranging from strong Brønsted acids to Lewis acids. The choice depends heavily on the specific glycosyl donor, acceptor, and the desired outcome.[11][12]

Common catalysts include:

  • Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH), and sulfamic acid (H₃NSO₃).[4][13][14]

  • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl (B98337) triflate (TMSOTf), silver triflate (AgOTf), and various metal triflates.[11][15]

  • Heterogeneous Catalysts: Acidic zeolites or sulfuric acid immobilized on silica (B1680970) offer easier removal from the reaction mixture.[4][14]

The selection process should consider the reactivity of the substrates. For instance, highly reactive donors may only require a mild catalyst, while less reactive systems might need a stronger Lewis acid.[7][11]

Q4: Besides concentration, what other reaction conditions are critical to control?

Optimal glycosylation depends on the interplay of several factors.[16]

  • Temperature: Glycosylation reactions are highly sensitive to temperature. Many are initiated at low temperatures (e.g., -78°C) and allowed to warm gradually to control the reaction rate and minimize side reactions.[8][17] It is recommended to conduct reactions at a single, controlled temperature for better reproducibility.[5][17]

  • Solvent: The choice of solvent can influence reaction rate and stereoselectivity. Ethereal solvents often favor α-glycosides, while nitrile solvents can promote the formation of β-glycosides.[16]

  • Moisture: Glycosylation reactions are extremely sensitive to water, which can quench the reactive intermediates and hydrolyze the glycosyl donor.[11][18] Therefore, using anhydrous reagents and solvents under an inert atmosphere (e.g., argon or nitrogen) is critical.[8][18]

  • Reactant Stoichiometry: The ratio of the glycosyl donor to the acceptor should be carefully considered and optimized.[6]

Q5: Can the acid catalyst promote unwanted side reactions?

Yes, the acid catalyst can lead to several undesirable side reactions if not properly controlled.

  • Anomerization: If the reaction is too acidic, it can promote the anomerization of the desired product, leading to a mixture of stereoisomers.[1]

  • Elimination: The oxocarbenium ion intermediate can undergo elimination to form a glycal byproduct, especially if the acceptor is sterically hindered or not very nucleophilic.[18]

  • Orthoester Formation: With donors having a participating group (e.g., an acetyl group) at the C-2 position, orthoester formation can be a significant side reaction, particularly under neutral or basic conditions. Keeping the reaction mildly acidic is crucial to steer the reaction towards the desired glycoside.[1][8]

  • Degradation: Strong acids and high temperatures can cause the degradation of sensitive sugar substrates.[13]

Troubleshooting Guides

Problem 1: Low to No Product Yield

Low yield is a common issue that can stem from multiple factors related to reagents, catalysts, or reaction conditions.[11][18]

Potential Cause Troubleshooting Steps
Inefficient Donor Activation 1. Increase the concentration of the acid catalyst incrementally. 2. Switch to a more potent catalyst (e.g., from a Brønsted acid to a stronger Lewis acid like TMSOTf).[7][11] 3. Consider a pre-activation protocol where the donor is activated before adding the acceptor.[18]
Presence of Moisture 1. Ensure all glassware is rigorously dried. 2. Use freshly distilled, anhydrous solvents and high-purity reagents. 3. Conduct the reaction under a strict inert atmosphere (argon or nitrogen).[8][18]
Poor Acceptor Reactivity 1. Increase the equivalents of the glycosyl acceptor. 2. If possible, use a more nucleophilic acceptor.[18] 3. Employ more forcing conditions, such as a stronger activator or higher temperature, but monitor closely for byproduct formation.[11]
Catalyst Inactivity 1. Use a fresh batch of the acid catalyst. Lewis acids like TMSOTf can degrade upon exposure to moisture.
Problem 2: Poor Stereoselectivity (Undesired Anomer Ratio)

Controlling the stereochemistry at the anomeric center is a primary challenge in glycoside synthesis.[7]

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Concentration 1. Systematically vary the catalyst concentration. In many cases, particularly with neighboring group participation, lowering the concentration can improve 1,2-trans selectivity.[6] 2. For some systems, a higher concentration may be required to achieve high selectivity.[9]
Incorrect Catalyst Choice 1. The nature of the catalyst can profoundly influence the stereochemical outcome.[7] Screen different types of acid catalysts (e.g., Brønsted vs. Lewis acids of varying strengths).[12]
Solvent Effects 1. The solvent can direct the stereochemical outcome. Try switching between non-participating solvents (like dichloromethane) and participating solvents (like acetonitrile (B52724) or diethyl ether).[16][18]
Temperature Fluctuations 1. Maintain a single, strictly controlled reaction temperature. Gradual, uncontrolled warming can be difficult to reproduce and may erode stereoselectivity.[17][18]
Anomerization of Donor 1. If the donor is anomerizing before glycosylation, consider pre-activating the donor at a low temperature immediately before adding the acceptor.[7]
Problem 3: Significant Formation of Byproducts

The presence of byproducts like glycals or orthoesters complicates purification and reduces the yield of the target molecule.[8][18]

Potential Cause Troubleshooting Steps
Glycal Formation (Elimination) 1. This often indicates that the reaction conditions favor elimination over substitution. 2. Lower the reaction temperature.[18] 3. Use a less acidic promoter or a lower catalyst concentration.[18] 4. Increase the concentration of the glycosyl acceptor to better trap the oxocarbenium intermediate.[18]
Orthoester Formation 1. This is common when using donors with a C-2 participating group (e.g., acetate). 2. Ensure the reaction medium remains mildly acidic, as neutral or basic conditions can favor orthoester formation.[1] 3. If the orthoester forms, adding a catalytic amount of acid to the reaction mixture can sometimes promote its rearrangement to the desired 1,2-trans glycoside.[1]

Data Presentation

Table 1: Impact of Reactant Concentration on Glycosylation Outcome

This table illustrates how reactant concentration can dramatically affect both yield and stereoselectivity in a phase-transfer catalyzed microfluidic sialylation. A significant increase in stereoselectivity is observed above a concentration of 50 mmol/L.

EntryDonor Conc. (mmol/L)Conversion of Donor (%)Yield of Glycoside (%)Anomeric Ratio (α/β)
1565100.9:1
21065151:1
31565202.3:1
42565252.5:1
53565304.3:1
65065366.2:1
760895017.3:1
875896031.6:1
9100896220.4:1
10200896618.5:1
(Data adapted from a study on microfluidic glycosylation.[9])
Table 2: Effect of Acidic Co-Promoter on Reaction Efficiency

This table demonstrates the impact of different acidic co-promoters on the Koenigs-Knorr glycosylation of mannosyl bromide donor 1 with acceptor 2 in the presence of Ag₂O.

EntryAcidic Co-Promoter (0.2 equiv)TimeYield of Disaccharide (%)
1TMSOTf 10 min 99
2MeOTf10 min21
3TESOTf1 h64
4AgOTf 5 min 99
5TfOH 5 min 99
6Tf₂O60 h63
(Data summarized from a study on acid-catalyzed Koenigs-Knorr reactions.[15])

Experimental Protocols

General Protocol for Optimizing Acid Catalyst Concentration

This protocol provides a framework for systematically optimizing the catalyst concentration for a glycosylation reaction.

1. Materials and Setup:

  • Glycosyl Donor

  • Glycosyl Acceptor

  • Acid Catalyst (e.g., TMSOTf, BF₃·OEt₂)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Inert gas supply (Argon or Nitrogen)

  • Oven-dried glassware

  • Magnetic stirrer and stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone)

2. Reaction Setup (Small-Scale Trial):

  • Under an inert atmosphere, add the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2-1.5 equiv) to a round-bottom flask containing a magnetic stir bar and anhydrous solvent (to achieve a starting concentration, e.g., 0.1 M).

  • Cool the solution to the desired starting temperature (e.g., -40 °C).

3. Catalyst Addition and Monitoring:

  • Prepare a stock solution of the acid catalyst in the anhydrous solvent.

  • Add a sub-stoichiometric amount of the acid catalyst (e.g., 0.05 equiv) to the cooled reaction mixture.

  • Monitor the reaction progress over time (e.g., every 15-30 minutes) using Thin Layer Chromatography (TLC) or LC-MS.

  • If the reaction is sluggish after 1-2 hours, add another small aliquot of the catalyst (e.g., another 0.05 equiv) and continue monitoring.

  • Repeat this incremental addition until the reaction proceeds at a reasonable rate or starting materials are consumed. Note the total amount of catalyst used.

4. Optimization Runs:

  • Based on the initial trial, set up a series of parallel reactions varying the catalyst concentration around the effective amount identified (e.g., 0.05, 0.10, 0.15, 0.20 equiv).

  • Run all reactions under identical conditions (temperature, reactant concentrations, time).

5. Workup and Analysis:

  • Once the reaction is complete (as determined by monitoring), quench the reaction by adding a base (e.g., triethylamine (B128534) or pyridine).

  • Allow the mixture to warm to room temperature. Dilute with solvent (e.g., DCM) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR to determine the yield and the anomeric ratio (stereoselectivity).

  • Purify the desired product using flash column chromatography.

Visualizations

G Troubleshooting Workflow for Acid-Catalyzed Glycosylation start Start Glycosylation Experiment check_yield Reaction Outcome: Low Yield or No Reaction? start->check_yield check_selectivity Reaction Outcome: Poor Stereoselectivity? check_yield->check_selectivity No ts_yield_reagents Check Reagent Quality (Purity, Anhydrous) check_yield->ts_yield_reagents Yes check_byproducts Reaction Outcome: Byproducts Formed? check_selectivity->check_byproducts No ts_select_catalyst Optimize Catalyst - Vary Concentration - Screen Different Catalysts check_selectivity->ts_select_catalyst Yes success Successful Glycosylation: Proceed to Purification check_byproducts->success No ts_byprod_catalyst Adjust Catalyst - Lower Concentration - Use Milder Catalyst check_byproducts->ts_byprod_catalyst Yes ts_yield_catalyst Optimize Catalyst - Increase Concentration - Use Stronger Catalyst ts_yield_reagents->ts_yield_catalyst ts_yield_conditions Adjust Conditions - Increase Acceptor Equiv. - Check Temperature ts_yield_catalyst->ts_yield_conditions ts_yield_conditions->start Re-run ts_select_solvent Change Solvent (e.g., DCM vs. MeCN) ts_select_catalyst->ts_select_solvent ts_select_temp Control Temperature - Use Single, Fixed Temp. ts_select_solvent->ts_select_temp ts_select_temp->start Re-run ts_byprod_conditions Adjust Conditions - Lower Temperature - Increase Acceptor Conc. ts_byprod_catalyst->ts_byprod_conditions ts_byprod_conditions->start Re-run

Caption: A logical workflow for diagnosing common glycosylation issues.

G General Mechanism of Acid-Catalyzed Glycosylation cluster_activation 1. Donor Activation cluster_nucleophilic_attack 2. Nucleophilic Attack cluster_final_product 3. Deprotonation donor Glycosyl Donor (with -OH or -OR' at C1) activated_complex Activated Complex donor->activated_complex catalyst Acid Catalyst (H⁺ or Lewis Acid) catalyst->activated_complex oxocarbenium Oxocarbenium Ion (Reactive Intermediate) activated_complex->oxocarbenium leaving_group Leaving Group (H₂O or R'OH) activated_complex->leaving_group glycoside_protonated Protonated Glycoside oxocarbenium->glycoside_protonated Attack by Acceptor acceptor Glycosyl Acceptor (R''-OH) acceptor->glycoside_protonated glycoside_final Glycoside Product glycoside_protonated->glycoside_final catalyst_regen Catalyst (Regenerated) glycoside_protonated->catalyst_regen

Caption: Mechanism of acid-catalyzed glycosidic bond formation.

References

Technical Support Center: Method Development for High-Throughput Screening of Methyl Glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) of methyl glucoside derivatives.

I. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

Issue 1: High variability between replicate wells or assay drift over time.

  • Question: My assay results show high coefficients of variation (%CV) between replicates, or the signal in my control wells is gradually increasing or decreasing across the plate. What could be the cause?

  • Answer: High variability or assay drift can be caused by several factors:

    • Inconsistent dispensing: Ensure that all liquid handlers are properly calibrated and dispensing accurate and precise volumes, especially for low-volume additions in 384- or 1536-well plates.

    • Reagent instability: Some reagents may degrade over the course of the screen. Prepare fresh reagents and keep them on ice or at the recommended temperature. For enzymatic assays, ensure the enzyme solution is stable in the assay buffer for the duration of the screen.[1][2]

    • Temperature fluctuations: Inconsistent temperature across the plate or between plates can affect reaction rates. Allow all plates and reagents to equilibrate to the assay temperature before starting the reaction.[3] Use a temperature-controlled incubator for all incubation steps.

    • Evaporation: Evaporation from the outer wells of a microplate (the "edge effect") can concentrate reagents and alter results. Use plates with lids, consider using breathable seals, and avoid using the outermost wells for samples if the issue persists.

Issue 2: A high number of false positives are being identified.

  • Question: My primary screen has identified a large number of "hits," but many are not confirming in secondary assays. How can I identify and reduce false positives?

  • Answer: False positives in HTS can arise from compound interference with the assay technology rather than true biological activity. Common causes include:

    • Compound Aggregation: At certain concentrations, some compounds can form aggregates that sequester and non-specifically inhibit enzymes, leading to a false-positive signal.[4][5][6] To test for this, include a non-ionic detergent like Triton X-100 (at a final concentration of 0.01%) in the assay buffer.[7] True inhibitors will maintain their activity, while the activity of aggregators will be significantly reduced.[6]

    • Autofluorescence or Colored Compounds: In fluorescence-based assays, compounds that are naturally fluorescent at the excitation and emission wavelengths of the assay will appear as inhibitors. For colorimetric assays, colored compounds can interfere with absorbance readings.[8] Run a parallel screen in the absence of the enzyme or substrate to identify compounds that interfere with the detection method.

    • Reactive Compounds: Some compounds contain reactive chemical groups that can covalently modify the target protein, leading to irreversible inhibition that is often non-specific.[8] These can be flagged by cheminformatics filters that identify known problematic chemical motifs.

Issue 3: Known active compounds (positive controls) are showing weak or no activity.

  • Question: My positive control, a known inhibitor, is not showing the expected level of inhibition. What should I check?

  • Answer: A weak or absent positive control signal points to a problem with the assay conditions or reagents.

    • Incorrect Substrate Concentration: For competitive inhibitors, the apparent potency (IC50) is dependent on the substrate concentration. If the substrate concentration is too high (much greater than the Michaelis constant, Km), it can outcompete the inhibitor, making it appear less potent.[1][3] It is recommended to use a substrate concentration at or below the Km.[1][3]

    • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.[2] Always use freshly thawed and diluted enzyme, and keep it on ice. Verify the enzyme's activity before starting a large screen.

    • DMSO Effects: The final concentration of dimethyl sulfoxide (B87167) (DMSO), the solvent for the compound library, can affect enzyme activity.[9][10] While most assays are optimized to tolerate 1-2% DMSO, some enzymes are more sensitive.[9][11][12] Determine the DMSO tolerance of your enzyme by running a dose-response curve of DMSO in the absence of any inhibitor.

    • Compound Solubility and Stability: The this compound derivatives may have limited solubility in the aqueous assay buffer, or they may be unstable at the assay pH or temperature. Visually inspect the wells for precipitation. If solubility is an issue, consider modifying the assay buffer, but be mindful of the impact on the biological target.

Issue 4: Difficulty in establishing a robust and reproducible assay (low Z'-factor).

  • Question: I'm having trouble optimizing my assay; the Z'-factor is consistently below 0.5. What can I do to improve it?

  • Answer: The Z'-factor is a measure of the statistical separation between the positive and negative controls, and a value greater than 0.5 is desirable for HTS. A low Z'-factor indicates either a small signal window or high data variability.

    • Optimize Reagent Concentrations: Titrate the concentrations of the enzyme and substrate to find conditions that yield a robust signal-to-background ratio. For enzymatic assays, ensure the reaction is in the linear range.[1]

    • Increase Incubation Time: A longer incubation time may be necessary to generate a sufficient signal. However, ensure that the reaction remains in the initial velocity phase for enzymatic assays.[3]

    • Check Control Performance: Ensure your positive and negative controls are performing as expected. The positive control should provide maximal inhibition, and the negative control (e.g., DMSO vehicle) should represent baseline activity.

    • Review Liquid Handling: As mentioned for high variability, ensure all automated liquid handling is precise and accurate. Small errors in volume can have a large impact on the final signal, especially in low-volume assays.

II. Frequently Asked Questions (FAQs)

Q1: What is a suitable primary HTS assay for screening this compound derivatives as potential α-glucosidase inhibitors?

A colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate is a common and cost-effective choice.[13][14] The α-glucosidase enzyme cleaves pNPG to release p-nitrophenol, which is yellow and can be quantified by measuring the absorbance at approximately 405 nm.[3] This assay is readily adaptable to a 96- or 384-well format.

Q2: My this compound derivatives are dissolved in 100% DMSO. What is the maximum final concentration of DMSO I should use in my assay?

Most enzymatic and cell-based assays can tolerate a final DMSO concentration of up to 1% without significant loss of activity.[10][11] However, it is crucial to experimentally determine the DMSO tolerance for your specific enzyme or cell line, as some can be sensitive to higher concentrations.[9][12] Always include a vehicle control with the same final DMSO concentration as your test compounds.

Q3: How do I distinguish between competitive, non-competitive, and uncompetitive inhibitors from my HTS hits?

A primary HTS typically identifies hits at a single compound concentration. To determine the mechanism of inhibition, you must perform kinetic studies.[7] This involves measuring the initial reaction rates at various substrate concentrations in the presence of different concentrations of the inhibitor.[7] The data can then be plotted using a Lineweaver-Burk plot to visualize the inhibition mechanism.

Q4: What are some potential cell-based assays for screening this compound derivatives?

Given their structural similarity to glucose, this compound derivatives could be screened for their ability to modulate glucose transport. A common cell-based assay measures the uptake of a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in a relevant cell line (e.g., adipocytes or muscle cells).[15] A decrease or increase in intracellular fluorescence would indicate inhibition or enhancement of glucose uptake, respectively.

Q5: What is a "hit," and how do I select hits for follow-up studies?

A "hit" is a compound that produces a signal in the primary screen that is statistically significant compared to the negative control, typically defined as a signal that is greater than three standard deviations from the mean of the negative controls. After the primary screen, hits should be re-tested to confirm their activity. Confirmed hits are then typically tested in dose-response experiments to determine their potency (e.g., IC50 value). Promising hits are then subjected to secondary and orthogonal assays to rule out false positives and further characterize their biological activity.

III. Experimental Protocols

Protocol 1: High-Throughput Screening for α-Glucosidase Inhibitors (Colorimetric Assay)

This protocol describes a method for screening this compound derivatives for inhibitory activity against α-glucosidase in a 384-well format.

A. Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3), 200 mM

  • Acarbose (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 405 nm

B. Assay Procedure

  • Compound Plating: Prepare a master plate of this compound derivatives and controls (acarbose and DMSO) dissolved in 100% DMSO. Using an automated liquid handler, transfer 1 µL of each compound solution to the wells of a 384-well assay plate.

  • Enzyme Addition: Prepare a working solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8). Add 50 µL of the enzyme solution to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C.

  • Initiate Reaction: Prepare a working solution of pNPG substrate in 100 mM sodium phosphate buffer (pH 6.8). Add 50 µL of the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate for 20 minutes at 37°C.

  • Stop Reaction: Add 25 µL of 200 mM sodium carbonate to each well to stop the reaction and develop the color of the p-nitrophenol product.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

C. Data Analysis

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Abs_compound: Absorbance of the well with the test compound.

    • Abs_vehicle: Average absorbance of the negative control wells (DMSO only).

    • Abs_blank: Average absorbance of the blank wells (no enzyme).

  • Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - [3 * (SD_positive + SD_negative) / |Mean_positive - Mean_negative|]

    • SD_positive and Mean_positive: Standard deviation and mean of the positive control (acarbose).

    • SD_negative and Mean_negative: Standard deviation and mean of the negative control (DMSO).

Protocol 2: Cell-Based Assay for Modulators of Glucose Uptake

This protocol outlines a method for screening this compound derivatives for their effect on glucose uptake using the fluorescent glucose analog 2-NBDG in a 96-well format.

A. Materials and Reagents

  • L6 myotubes or 3T3-L1 adipocytes (or other suitable insulin-responsive cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Insulin (B600854) (positive control for stimulation)

  • Phloretin (B1677691) (positive control for inhibition)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

B. Assay Procedure

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluence or differentiation state (e.g., differentiated L6 myotubes).

  • Serum Starvation: The day before the assay, replace the culture medium with serum-free DMEM and incubate overnight.

  • Compound Treatment: Wash the cells twice with KRP buffer. Add 100 µL of KRP buffer containing the test compounds or controls (insulin, phloretin, DMSO vehicle) to the respective wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Glucose Uptake: Add 10 µL of 2-NBDG solution to each well to a final concentration of 100 µM.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Stop Uptake: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRP buffer to remove extracellular fluorescence.

  • Measurement: Add 100 µL of KRP buffer to each well and measure the intracellular fluorescence using a microplate reader (Ex/Em ~485/535 nm).

C. Data Analysis

  • Calculate the percentage change in glucose uptake relative to the vehicle control. % Change = [(Fluo_compound - Fluo_vehicle) / Fluo_vehicle] * 100

    • Fluo_compound: Fluorescence of the well with the test compound.

    • Fluo_vehicle: Average fluorescence of the negative control wells (DMSO only).

  • Normalize the data using positive controls (e.g., set vehicle control to 0% and insulin stimulation to 100% for activators, or vehicle to 100% and phloretin to 0% for inhibitors).

IV. Data Presentation

Table 1: Representative Data from a Primary Screen of α-Glucosidase Inhibitors

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
MGD-001108.2No
MGD-0021095.1Yes
MGD-0031012.5No
MGD-0041065.8Yes
Acarbose1098.5N/A
DMSON/A0.0N/A

Hit Threshold: >50% inhibition

Table 2: Dose-Response Data for Confirmed Hits (α-Glucosidase Inhibition)

Compound IDIC50 (µM)Hill Slope
MGD-0021.5 ± 0.21.1
MGD-0048.9 ± 0.70.9
Acarbose0.8 ± 0.11.0

V. Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen HTS Execution cluster_analysis Data Analysis & Follow-up Lib Compound Library (this compound Derivatives) Plating Compound Plating (384-well) Lib->Plating Reagent Reagent Preparation (Enzyme, Substrate, Buffer) Addition Reagent Addition Reagent->Addition Plating->Addition Incubate Incubation Addition->Incubate Read Plate Reading (e.g., Absorbance) Incubate->Read Primary Primary Data Analysis (% Inhibition, Z'-factor) Read->Primary Hit_ID Hit Identification Primary->Hit_ID Confirm Hit Confirmation Hit_ID->Confirm Dose Dose-Response (IC50 Determination) Confirm->Dose Secondary Secondary Assays (Orthogonal & Counter-screens) Dose->Secondary

Caption: Experimental workflow for high-throughput screening.

Troubleshooting_Tree Start Problem Encountered High_CV High CV or Assay Drift? Start->High_CV False_Pos High False Positive Rate? Start->False_Pos Weak_Signal Weak Positive Control Signal? Start->Weak_Signal Dispense Check Liquid Handler Calibration High_CV->Dispense Yes Reagent_Stab Verify Reagent Stability High_CV->Reagent_Stab Yes Edge_Effect Assess for Edge Effects High_CV->Edge_Effect Yes Aggregate Test with Detergent (e.g., Triton X-100) False_Pos->Aggregate Yes Interfere Run Counter-Screen (No Enzyme/Substrate) False_Pos->Interfere Yes Substrate_Conc Check Substrate Conc. (Should be <= Km) Weak_Signal->Substrate_Conc Yes Enzyme_Act Verify Enzyme Activity Weak_Signal->Enzyme_Act Yes DMSO_Tol Determine DMSO Tolerance Weak_Signal->DMSO_Tol Yes

Caption: Decision tree for troubleshooting common HTS issues.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Regulates GLUT4_vesicle GLUT4 Storage Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Membrane Plasma Membrane

Caption: Insulin signaling pathway leading to glucose uptake.

References

Validation & Comparative

A Comparative Analysis of Phlorizin and Methyl Glucoside in the Study of SGLT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of two key molecules, phlorizin (B1677692) and methyl glucoside, and their respective interactions with Sodium-Glucose Cotransporters (SGLTs). While both are crucial tools in SGLT research, they serve fundamentally different roles. Phlorizin is a potent, non-selective competitive inhibitor, whereas α-methyl-D-glucopyranoside (this compound) is a non-metabolizable substrate used to quantify transporter activity. This document details their mechanisms, comparative binding affinities, and their applications in key experimental protocols.

Mechanism of SGLT Interaction: Inhibitor vs. Substrate

Sodium-glucose cotransporters are membrane proteins that transport glucose into cells by harnessing the sodium gradient.[1][2] SGLT1 is found primarily in the small intestine and the S3 segment of the kidney's proximal tubule, while SGLT2 is responsible for the majority of glucose reabsorption in the S1 and S2 segments of the proximal tubule.[2][3][4]

Phlorizin , a natural glucoside isolated from apple tree bark, acts as a potent competitive inhibitor of both SGLT1 and SGLT2.[5][6][7] It binds to the same external site as glucose, effectively blocking the transporter and preventing glucose reabsorption.[4] Its high affinity but poor oral bioavailability and lack of selectivity between SGLT isoforms limited its clinical use, but established it as a foundational tool for SGLT research.[5][7][8]

This compound (specifically α-methyl-D-glucopyranoside, or AMG) is not an inhibitor in the traditional sense but is a high-affinity substrate for SGLTs.[9] Because it is transported into the cell but not subsequently metabolized, it is an ideal tool for measuring the rate of SGLT-mediated transport. Radiolabeled versions, such as [14C]-AMG, are widely used to quantify SGLT activity and to determine the potency of actual inhibitors, like phlorizin.[10]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Glucose Glucose SGLT SGLT Transporter Glucose/Phlorizin Site Na+ Site Glucose->SGLT:g Binds Na+ Na+ Na+->SGLT:n Binds Phlorizin Phlorizin Phlorizin->SGLT:g Competitively Binds (Inhibition) Transport Transport SGLT->Transport Conformational Change & Translocation

Figure 1. Mechanism of SGLT transport and competitive inhibition by phlorizin.

Quantitative Comparison of SGLT Interaction

The interaction of a substrate with a transporter is typically quantified by its Michaelis constant (Km), which represents the substrate concentration at which transport is at half its maximum velocity. A lower Km indicates higher affinity. For an inhibitor, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is used. A lower Ki or IC50 value signifies a more potent inhibitor.

The table below summarizes the kinetic parameters for this compound (as a substrate) and the inhibitory constants for phlorizin against human SGLT1 and SGLT2.

Compound Parameter hSGLT1 hSGLT2 Selectivity (SGLT1/SGLT2)
α-Methyl Glucoside Km (mM)46~0.67
Phlorizin Ki (nM)14011 - 12~12
IC50 (nM)290 - 33021 - 36~8 - 15

Data compiled from multiple sources.[4][11]

As the data indicates, phlorizin binds to both transporters with nanomolar affinity, making it a highly potent inhibitor.[4][11] It is approximately 8 to 15 times more selective for SGLT2 over SGLT1.[9] In contrast, this compound has a higher affinity (lower Km) for SGLT1 compared to SGLT2.

Experimental Protocols

Phlorizin and this compound are central to in vitro assays designed to screen for and characterize SGLT inhibitors.

Radioactive Substrate Uptake Assay

This is the most common method for determining the inhibitory potency (IC50) of a test compound. It measures the uptake of a radiolabeled substrate, like [14C]-α-methyl-D-glucopyranoside ([14C]-AMG), in cells engineered to express a specific SGLT isoform.

Objective: To quantify the extent to which a test compound (e.g., phlorizin or a novel drug candidate) inhibits SGLT-mediated transport of a substrate (e.g., [14C]-AMG).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express human SGLT1 or SGLT2.[10] The cells are seeded in multi-well plates and grown to confluence.

  • Pre-incubation: Cells are washed with a sodium-containing buffer (for total uptake) or a sodium-free buffer (to measure non-SGLT mediated uptake). They are then pre-incubated for 15-30 minutes with various concentrations of the test inhibitor or a vehicle control.[1]

  • Substrate Addition: A solution containing a fixed concentration of [14C]-AMG is added to each well to initiate the uptake reaction.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with an ice-cold, sodium-free buffer. A lysis buffer is then added to release the intracellular contents.

  • Quantification: The amount of intracellular [14C]-AMG is measured using a liquid scintillation counter.[12]

  • Data Analysis: SGLT-specific uptake is calculated by subtracting the uptake in the sodium-free buffer from the total uptake. The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.[1]

A Seed SGLT-expressing cells in 96-well plate B Wash cells with Na+ buffer A->B C Pre-incubate with Inhibitor (e.g., Phlorizin) B->C D Add radiolabeled substrate (e.g., [14C]-AMG) C->D E Incubate at 37°C D->E F Terminate uptake with ice-cold buffer E->F G Lyse cells F->G H Measure radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and determine IC50 H->I

Figure 2. Workflow for a radioactive SGLT inhibition assay.

Electrophysiological Assays

SGLT-mediated transport is electrogenic because it involves the movement of positive charge (Na+) into the cell. This property allows for the use of electrophysiological techniques, such as the two-electrode voltage clamp in Xenopus laevis oocytes, to measure transporter activity.

Objective: To measure the substrate-induced currents generated by SGLT activity and their inhibition by test compounds.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding for the SGLT of interest and are incubated to allow for protein expression on the cell membrane.

  • Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a set value (e.g., -60 mV).[4]

  • Substrate Perfusion: The oocyte is perfused with a buffer containing a substrate like this compound. The inward cotransport of Na+ and the substrate generates a measurable inward current.

  • Inhibitor Application: The oocyte is then perfused with a buffer containing both the substrate and an inhibitor (e.g., phlorizin). The inhibitor blocks the transporter, leading to a reduction in the measured current.

  • Data Analysis: The magnitude of the current inhibition is used to determine the inhibitor's potency and mechanism of action.

Summary and Conclusion

This compound and phlorizin are indispensable tools in the study of SGLT pharmacology, yet they serve distinct and complementary functions.

  • This compound acts as a stable, transportable substrate , providing a reliable method for quantifying the functional activity of SGLT1 and SGLT2. Its transport kinetics (Km) are a benchmark for substrate affinity.

  • Phlorizin is a potent, non-selective competitive inhibitor that binds with high affinity to the glucose-binding site of both SGLT1 and SGLT2. Its inhibitory constants (Ki, IC50) make it the classic reference compound against which new, more selective SGLT inhibitors are compared.

For researchers and drug development professionals, understanding the differential roles of these two molecules is fundamental to designing robust screening assays, interpreting experimental data, and advancing the development of next-generation SGLT-targeted therapeutics.

References

Validating Glucose Uptake Assays: A Comparative Guide to Using Methyl Glucoside as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of glucose uptake is critical for understanding cellular metabolism in various physiological and pathological states, including diabetes and cancer. This guide provides a comprehensive comparison of glucose uptake assays, focusing on the validation of these assays using α-methyl-D-glucopyranoside (methyl glucoside) as a robust negative control.

This document outlines the principles behind using non-metabolizable glucose analogs, provides detailed experimental protocols, and presents comparative data to aid in the design and validation of your glucose uptake experiments.

The Principle of Non-Metabolizable Glucose Analogs

Glucose uptake is a fundamental cellular process mediated by glucose transporters (GLUTs). To accurately measure the rate of glucose transport without the influence of downstream metabolic pathways, non-metabolizable or slowly-metabolized glucose analogs are employed. The most common of these is 2-deoxy-D-glucose (2-DG). Once transported into the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). This phosphorylated form cannot be further metabolized and is trapped within the cell, allowing for the quantification of glucose uptake.

To validate that the measured uptake is specifically through glucose transporters, a negative control is essential. α-methyl-D-glucopyranoside, a non-metabolizable glucose analog, serves as an excellent competitive inhibitor for this purpose. It competes with 2-DG for binding to glucose transporters but is not significantly transported or phosphorylated. By comparing the uptake of 2-DG in the presence and absence of this compound, the specificity of the glucose uptake can be confirmed. High glucose concentrations have been shown to significantly inhibit the uptake of α-methyl-D-glucopyranoside, confirming their interaction at the transporter level.[1]

Comparative Analysis of Glucose Analogs

The choice of glucose analog is critical for the accuracy and interpretation of glucose uptake assays. This table summarizes the key characteristics of 2-deoxy-D-glucose and α-methyl-D-glucopyranoside, particularly in the context of GLUT1-mediated transport.

Feature2-Deoxy-D-glucose (2-DG)α-Methyl-D-glucopyranosideReference
Transport via GLUT1 YesYes (competitive inhibitor)[2][3][4]
Metabolism Phosphorylated to 2-DG6P and trapped intracellularlyNot significantly metabolized
Typical Use Measurement of glucose uptake rateNegative control, competitive inhibition[5]
Km for GLUT1 ~9.5 mMNot readily available for GLUT1, but has a Km of ~2 mM for SGLT2[2][5]
Vmax for GLUT1 ~5,988 pmol/oocyte/30 minNot applicable as it is primarily an inhibitor for GLUT1[2]

Experimental Protocols

This section provides a detailed protocol for a common 2-DG-based glucose uptake assay, incorporating the use of α-methyl-D-glucopyranoside as a negative control. This protocol is adaptable for various adherent cell types.

Materials
  • Cells of interest (e.g., cancer cell line with high GLUT1 expression)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4, 25 mM HEPES, pH 7.4)

  • [³H]-2-deoxy-D-glucose (radiolabeled) or a non-radioactive 2-DG detection kit

  • α-methyl-D-glucopyranoside

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail (for radiolabeled assays)

  • Microplate reader or scintillation counter

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis A Seed cells in a multi-well plate B Culture overnight to allow attachment A->B C Wash cells with warm PBS B->C D Starve cells in glucose-free KRH buffer C->D E Pre-incubate with or without α-methyl-D-glucopyranoside (Negative Control) D->E F Add [³H]-2-deoxy-D-glucose E->F G Incubate for a defined period (e.g., 15-30 min) F->G H Stop uptake by washing with ice-cold PBS G->H I Lyse cells H->I J Measure radioactivity (scintillation counting) or colorimetric/fluorometric signal I->J K Normalize to protein concentration J->K L Compare 2-DG uptake with and without This compound K->L

Figure 1. Experimental workflow for a glucose uptake assay using a negative control.

Detailed Method
  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight.

  • Cell Starvation: On the day of the assay, gently wash the cells twice with warm PBS. Then, incubate the cells in glucose-free KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose stores.

  • Negative Control Pre-incubation: For the negative control wells, add α-methyl-D-glucopyranoside to the glucose-free KRH buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at 37°C. For the experimental wells (measuring 2-DG uptake), add only the glucose-free KRH buffer.

  • Initiate Glucose Uptake: Add [³H]-2-deoxy-D-glucose to all wells to a final concentration of 0.5-1.0 µCi/mL. For non-radioactive assays, add 2-DG as per the kit manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for a predetermined time (typically 15-30 minutes). This time should be optimized for your specific cell line to ensure linear uptake.

  • Stop Uptake: To stop the glucose uptake, quickly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 200-500 µL of lysis buffer to each well and incubating at room temperature for 20-30 minutes with gentle agitation.

  • Quantification:

    • Radiolabeled Assay: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Non-Radioactive Assay: Follow the detection steps outlined in the specific kit's protocol, which typically involves an enzymatic reaction to generate a colorimetric or fluorescent signal that is proportional to the amount of intracellular 2-DG6P. Measure the signal using a microplate reader.

  • Data Normalization: Determine the protein concentration of a parallel set of wells to normalize the glucose uptake data (e.g., cpm/µg protein or signal/µg protein). This accounts for any variations in cell number between wells.

GLUT1 Signaling Pathway

The uptake of glucose is primarily regulated by the GLUT family of transporters. GLUT1 is ubiquitously expressed and is responsible for basal glucose uptake in many cell types. Its activity and translocation to the plasma membrane are influenced by various signaling pathways.

G cluster_extracellular cluster_membrane cluster_intracellular cluster_signaling Signaling Cascade Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 binds Glucose_in Glucose GLUT1->Glucose_in transport Hexokinase Hexokinase Glucose_in->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P phosphorylates Glycolysis Glycolysis G6P->Glycolysis Insulin (B600854) Insulin InsulinR Insulin Receptor Insulin->InsulinR PI3K PI3K InsulinR->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT1_vesicle GLUT1 Vesicle AKT->GLUT1_vesicle promotes translocation GLUT1_vesicle->GLUT1 inserts into membrane

Figure 2. Simplified GLUT1-mediated glucose uptake and its regulation.

Conclusion

References

A Comparative Analysis of Alpha- and Beta-Methyl Glucoside in Enzyme Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding performance of alpha-methyl glucoside and beta-methyl glucoside with carbohydrate-binding proteins. The information presented is supported by experimental data from published research, offering insights into the stereospecificity of enzyme-ligand interactions.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available quantitative data for the binding of alpha- and beta-methyl glucoside to Concanavalin (B7782731) A and the inhibition of glucosidases by their parent monosaccharide, glucose.

LigandProteinMethodParameterValueReference
Alpha-Methyl Glucoside Concanavalin ACalorimetryBinding Enthalpy (ΔH)-11.5 kJ/mol[2]
Beta-Methyl Glucoside Concanavalin ATheoreticalMultiple Binding Modes3 modes[1]
Alpha-Methyl Glucoside Concanavalin ATheoreticalSingle Binding Mode1 mode[1]
Glucose (as proxy for Beta-Methyl Glucoside) Almond β-GlucosidaseEnzyme KineticsInhibition Constant (Ki)210 mM[3]

Note: A direct Ki value for methyl-beta-glucoside was not available. The Ki for glucose is used as a proxy, assuming a similar binding affinity of the glycone portion.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC) for Concanavalin A Binding

Objective: To determine the thermodynamic parameters of methyl glucoside binding to Concanavalin A.

Methodology:

  • Sample Preparation:

    • Concanavalin A is dialyzed against a buffer of 100 mM acetate, pH 4.6, containing 1 mM MnCl₂, 1 mM CaCl₂, and 30 mM NaCl[4].

    • The concentration of Concanavalin A is determined spectrophotometrically at 280 nm[4].

    • Alpha-methyl glucoside is dissolved in the same dialysis buffer to the desired concentration.

    • All solutions are degassed prior to use to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • The ITC instrument (e.g., Microcal iTC₂₀₀) is equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell (typically ~200 µL) is filled with the Concanavalin A solution (e.g., 0.06-0.42 mM)[4].

    • The injection syringe (typically ~40 µL) is loaded with the this compound solution (e.g., 7.5-8.0 mM)[4].

    • A series of injections (e.g., 19 injections of 2 µL each) are made at regular intervals (e.g., 150 seconds).

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Enzyme Kinetics for Inhibition of β-Glucosidase

Objective: To determine the inhibition constant (Ki) of a glucoside for β-glucosidase.

Methodology:

  • Reagents and Buffers:

    • Almond β-glucosidase solution.

    • Substrate solution: p-nitrophenyl-β-D-glucopyranoside (pNPG) in a suitable buffer (e.g., sodium citrate, pH 5.0)[3].

    • Inhibitor solution: Glucose (as a proxy for methyl-beta-glucoside) at various concentrations in the same buffer[3].

    • Stop solution: A basic solution (e.g., sodium carbonate) to quench the reaction.

  • Enzyme Assay:

    • A series of reaction mixtures are prepared containing the enzyme, buffer, and varying concentrations of the substrate (pNPG) and the inhibitor (glucose).

    • The reactions are initiated by the addition of the enzyme and incubated at a constant temperature (e.g., 37°C).

    • At specific time points, aliquots are taken and the reaction is stopped by adding the stop solution.

    • The amount of product (p-nitrophenol) formed is determined by measuring the absorbance at 405 nm.

  • Data Analysis:

    • The initial reaction velocities (V₀) are calculated for each substrate and inhibitor concentration.

    • The data is plotted using a Lineweaver-Burk or Dixon plot.

    • The type of inhibition (competitive, non-competitive, etc.) is determined from the pattern of the plots.

    • The inhibition constant (Ki) is calculated from the intercepts of the plots[3].

Visualizations

Signaling Pathway: Carbohydrate Digestion and Absorption

This diagram illustrates the role of α-glucosidase in the digestion of carbohydrates and the subsequent absorption of glucose into the bloodstream.

Signaling_Pathway cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Starch Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides Pancreatic Amylase Sucrose Sucrose alpha_glucosidase α-Glucosidase Sucrose->alpha_glucosidase Oligosaccharides->alpha_glucosidase Glucose Glucose alpha_glucosidase->Glucose Hydrolysis Blood_Glucose Blood Glucose Glucose->Blood_Glucose Absorption

Caption: Role of α-glucosidase in carbohydrate digestion.

Experimental Workflow: Isothermal Titration Calorimetry

This diagram outlines the major steps involved in determining the binding thermodynamics of a ligand to a protein using ITC.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Prepare Protein Solution D Load Protein into Cell A->D B Prepare Ligand Solution E Load Ligand into Syringe B->E C Degas Solutions C->D C->E F Titrate Ligand into Protein D->F E->F G Integrate Raw Data F->G H Fit Binding Isotherm G->H I Determine Thermodynamic Parameters (Kd, ΔH, n) H->I

Caption: Workflow for Isothermal Titration Calorimetry.

Logical Relationship: Anomeric Specificity

This diagram illustrates the concept of anomeric specificity, where the alpha and beta anomers of a glucoside exhibit different binding affinities for a given enzyme.

Anomeric_Specificity Glucoside This compound Alpha Alpha Anomer Glucoside->Alpha is an Beta Beta Anomer Glucoside->Beta is an Enzyme Enzyme Active Site Alpha->Enzyme Interacts with Beta->Enzyme Interacts with Binding_High High Affinity Binding Enzyme->Binding_High Leads to Binding_Low Low Affinity Binding Enzyme->Binding_Low Leads to

Caption: Anomeric specificity in enzyme-ligand binding.

References

Methyl Glucoside Versus 2-Deoxy-D-Glucose: A Comparative Guide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, the choice of molecular tools is paramount to unraveling the complexities of cellular energy pathways. Among the arsenal (B13267) of compounds available, methyl glucoside and 2-deoxy-D-glucose (2-DG) stand out as critical probes for dissecting glucose transport and metabolism. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific scientific inquiries.

Introduction to the Molecules

This compound: A glycoside derived from glucose where a methyl group is attached to the anomeric carbon.[1] It is recognized by glucose transporters but is not a substrate for the initial enzymes of glycolysis. This characteristic makes it a valuable tool for studying glucose transport mechanisms in isolation from downstream metabolic events.

2-Deoxy-D-Glucose (2-DG): A glucose analog in which the 2-hydroxyl group is replaced by a hydrogen atom.[2] This structural modification allows it to be transported into the cell and phosphorylated by hexokinase, but it cannot be further metabolized in the glycolytic pathway.[2][3] This leads to the intracellular accumulation of 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) and subsequent inhibition of glycolysis.[3][4]

Mechanism of Action: A Head-to-Head Comparison

The fundamental difference between this compound and 2-DG lies in their intracellular fate and, consequently, their impact on cellular metabolism.

This compound acts as a competitive inhibitor for glucose uptake through glucose transporters. However, it is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway. Its primary use is to probe the kinetics and specificity of glucose transporters without inducing metabolic stress.

2-Deoxy-D-Glucose , on the other hand, is a potent inhibitor of glycolysis.[5] After being transported into the cell, it is phosphorylated by hexokinase to 2-DG-6-P.[3] This phosphorylated form cannot be isomerized by phosphoglucose (B3042753) isomerase, the next enzyme in the glycolytic pathway, leading to its accumulation.[3][4] This accumulation has two major consequences:

  • Feedback inhibition of hexokinase: 2-DG-6-P competitively inhibits hexokinase, reducing the phosphorylation of glucose.[3]

  • Depletion of intracellular ATP: By trapping phosphate (B84403) in the form of 2-DG-6-P and inhibiting glycolysis, 2-DG leads to a significant decrease in cellular ATP levels.[5][6]

This disruption of glycolysis makes 2-DG a powerful tool for studying the effects of energy deprivation on various cellular processes, including cancer cell metabolism, apoptosis, and signaling pathways.[5][7]

Performance in Metabolic Studies: Quantitative Data

The distinct mechanisms of this compound and 2-DG lead to different applications and outcomes in metabolic studies. The following table summarizes key quantitative data from various experimental settings.

ParameterThis compound2-Deoxy-D-GlucoseReferences
Primary Function Study of glucose transportInhibition of glycolysis, study of metabolic stress[2][3][4][8][9]
Intracellular Fate Not metabolizedPhosphorylated to 2-DG-6-P, trapped in the cell[1][3][4][10]
Effect on Glycolysis No direct inhibitionPotent competitive inhibitor[1][3][11]
Effect on ATP Levels No significant changeSignificant depletion[5][6][12]
Common Application Measuring glucose transport kineticsInducing metabolic stress, cancer research, virology[3][5][9][13]
Typical Concentration Varies by study (e.g., mM range)Varies by study (e.g., mM range)[9][12][14]
Side Effects Minimal metabolic disruptionCan induce ER stress, alter N-linked glycosylation[2][15]

Experimental Protocols

Key Experiment: Glucose Uptake Assay

This assay is fundamental to studying the effects of both this compound and 2-DG on glucose transport. Radiolabeled analogs are often used for this purpose.

Objective: To measure the rate of glucose uptake into cultured cells.

Materials:

  • Cultured cells (e.g., L929 fibroblasts)[16]

  • 24-well plates[16]

  • Glucose-free HEPES buffer (140 mM NaCl, 5 mM KCl, 20 mM HEPES/Na pH 7.4, 2.5 mM MgSO4, 1 mM CaCl2, 2 mM NaPyruvate, 1 mM mannitol)[16]

  • Radiolabeled 2-deoxy-D-[³H]glucose (³H-2DG) or 3-O-[¹⁴C]methyl-D-glucose (¹⁴C-3-O-MG)

  • Unlabeled 2-DG or this compound

  • Inhibitors (e.g., cytochalasin B)

  • 0.3 M NaOH[16]

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Seed cells in 24-well plates and grow to near confluency.[16]

  • Wash cells twice with glucose-free HEPES buffer.

  • Replace the buffer with 0.2 mL of glucose-free HEPES buffer containing the desired concentration of radiolabeled glucose analog (e.g., 1.0 mM ³H-2DG, 0.3 µCi/mL).[16] For competition assays, include varying concentrations of unlabeled this compound or 2-DG.

  • Incubate for a specific time (e.g., 15 minutes), during which uptake is linear.[16]

  • Stop the uptake by washing the cells twice with ice-cold glucose-free HEPES buffer.[16]

  • Lyse the cells by adding 0.25 mL of 0.3 M NaOH.[16]

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of each well.

Signaling Pathways and Experimental Workflows

Glycolysis Inhibition by 2-Deoxy-D-Glucose

The following diagram illustrates the mechanism by which 2-DG inhibits glycolysis.

glycolysis_inhibition cluster_cell Cell Glucose Glucose GLUT GLUT Glucose->GLUT Uptake 2-DG 2-DG 2-DG->GLUT Uptake G6P Glucose-6-Phosphate GLUT->G6P Glucose 2-DG-6-P 2-Deoxy-D-Glucose-6-Phosphate GLUT->2-DG-6-P 2-DG Hexokinase Hexokinase G6P->Hexokinase Glycolysis Glycolysis G6P->Glycolysis 2-DG-6-P->Hexokinase Inhibition 2-DG-6-P->Glycolysis Blocks ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to

Caption: Mechanism of 2-DG-mediated glycolysis inhibition.

Experimental Workflow for Comparing Glucose Analogs

This diagram outlines a typical workflow for comparing the effects of this compound and 2-DG on cellular metabolism.

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment_MG Treat with This compound Cell_Culture->Treatment_MG Treatment_2DG Treat with 2-Deoxy-D-Glucose Cell_Culture->Treatment_2DG Control Control (No Treatment) Cell_Culture->Control Glucose_Uptake Glucose Uptake Assay Treatment_MG->Glucose_Uptake ATP_Measurement ATP Measurement Treatment_MG->ATP_Measurement Metabolomics Metabolomics Analysis Treatment_MG->Metabolomics Treatment_2DG->Glucose_Uptake Treatment_2DG->ATP_Measurement Treatment_2DG->Metabolomics Control->Glucose_Uptake Control->ATP_Measurement Control->Metabolomics Compare_Uptake Compare Glucose Uptake Glucose_Uptake->Compare_Uptake Compare_ATP Compare ATP Levels ATP_Measurement->Compare_ATP Compare_Metabolites Compare Metabolite Profiles Metabolomics->Compare_Metabolites

Caption: Workflow for comparing metabolic effects.

Conclusion: Choosing the Right Tool

The choice between this compound and 2-deoxy-D-glucose hinges on the specific research question.

  • For studying glucose transport kinetics and transporter specificity without altering the cell's energy status, this compound is the ideal choice. Its inability to be metabolized ensures that the observed effects are solely due to its interaction with the transport machinery.

  • For investigating the consequences of glycolytic inhibition and cellular energy stress, 2-deoxy-D-glucose is the superior tool. Its ability to halt glycolysis provides a powerful model for studying a wide range of metabolic and signaling responses to energy deprivation.

By understanding the distinct mechanisms and applications of these two glucose analogs, researchers can design more precise and informative experiments to advance our understanding of cellular metabolism in both health and disease.

References

Cross-Validation of HPLC and NMR for Anomeric Purity of Methyl Glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of anomeric purity is a critical aspect of quality control for glycosidic compounds. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative assessment of anomeric purity in methyl glucoside.

This document outlines detailed experimental protocols for both methods, presents a comparative data summary, and includes workflow diagrams to assist in methodological selection and implementation. The use of orthogonal techniques like HPLC and NMR provides a more comprehensive and reliable purity assessment than a single method alone.

Data Presentation: Quantitative Comparison of Anomeric Purity

The following table summarizes representative data for the anomeric purity of a this compound sample as determined by HPLC and ¹H-NMR. This data illustrates the comparable quantitative performance of the two techniques.

AnomerHPLC (% Area)¹H-NMR (% Integral)
α-methyl glucoside65.866.2
β-methyl glucoside34.233.8

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol details a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the separation and quantification of this compound anomers. HILIC is particularly well-suited for the analysis of polar compounds like carbohydrates.[1][2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

  • Column: A HILIC-based column with an amino-bonded stationary phase is recommended for optimal separation of underivatized carbohydrates.[2] An example is a Shodex Asahipak NH2P-50 4E column (4.6 mm I.D. x 250 mm).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water. A typical starting point is 80:20 (v/v) acetonitrile:water.[1] The exact ratio may need to be optimized for baseline separation of the anomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: ELSD (Drift Tube Temperature: 60°C, Nebulizer Gas Flow: 1.5 L/min) or RI detector.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

The percentage of each anomer is calculated based on the peak area of the corresponding anomer relative to the total peak area of both anomers.

Quantitative ¹H Nuclear Magnetic Resonance (q¹H-NMR) Spectroscopy

q¹H-NMR is a primary ratio method that allows for the direct and accurate determination of the relative amounts of substances in a mixture by comparing the integrals of their respective NMR signals.[3]

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Pulse Sequence: A standard 1D proton experiment (e.g., zg30 or similar).

  • Acquisition Parameters:

    • Number of Scans (NS): 16 or higher for good signal-to-noise.

    • Relaxation Delay (D1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified. For carbohydrates, a D1 of 10-20 seconds is recommended to ensure full relaxation of the anomeric protons.[3]

    • Acquisition Time (AQ): At least 3 seconds.

    • Spectral Width (SW): Approximately 10-12 ppm.

Data Analysis:

The anomeric purity is determined by integrating the well-resolved signals of the anomeric protons for the α and β anomers. The anomeric protons of α-glycosides typically resonate downfield from those of the corresponding β-glycosides.[4] For this compound in D₂O, the anomeric proton signals are typically observed around:

  • α-anomer (H-1): ~4.8 ppm (doublet)

  • β-anomer (H-1): ~4.4 ppm (doublet)

The percentage of each anomer is calculated from the integral value of its anomeric proton signal relative to the sum of the integrals for both anomeric protons.

Mandatory Visualization

anomeric_purity_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_comparison Cross-Validation sample This compound Sample hplc_instrument HILIC-HPLC-ELSD/RI sample->hplc_instrument Inject nmr_instrument q¹H-NMR (≥400 MHz) sample->nmr_instrument Dissolve in D₂O hplc_separation Anomer Separation hplc_instrument->hplc_separation hplc_data Chromatogram (Peak Area) hplc_separation->hplc_data hplc_result Anomeric Purity (% Area) hplc_data->hplc_result comparison Compare Results hplc_result->comparison nmr_acquisition Data Acquisition (Long D1) nmr_instrument->nmr_acquisition nmr_data ¹H Spectrum (Signal Integration) nmr_acquisition->nmr_data nmr_result Anomeric Purity (% Integral) nmr_data->nmr_result nmr_result->comparison

Workflow for Anomeric Purity Determination

Conclusion

Both HPLC and q¹H-NMR are robust and reliable methods for determining the anomeric purity of this compound. HPLC, particularly with a HILIC stationary phase, provides excellent separation of the anomers, allowing for straightforward quantification based on peak area. q¹H-NMR offers the advantage of being a primary ratio method, providing direct and accurate quantification from the integration of well-resolved anomeric proton signals without the need for an identical reference standard for each anomer. The choice of method may depend on available instrumentation, sample throughput requirements, and the need for structural confirmation. For a comprehensive quality assessment, the use of both orthogonal techniques is highly recommended to ensure the accuracy and reliability of the anomeric purity determination.

References

A comparative study of the chemical stability of different glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of different types of glycosides, including O-, C-, N-, and S-glycosides. Understanding the stability of the glycosidic bond is crucial for the development of glycoside-based drugs and other applications, as it dictates their shelf-life, bioavailability, and efficacy. This document presents experimental data on the factors influencing glycoside stability and details the methodologies used to assess it.

Factors Influencing Glycosidic Bond Stability

The stability of a glycosidic bond is not intrinsic but is significantly influenced by a variety of factors. These include the nature of the aglycone and glycone moieties, the type of glycosidic linkage, and the surrounding chemical environment.

Key factors affecting stability include:

  • Type of Glycosidic Linkage: The atom connecting the glycone and aglycone (oxygen, carbon, nitrogen, or sulfur) fundamentally dictates the bond's stability.

  • pH of the Medium: Glycosidic bonds are susceptible to acid- and base-catalyzed hydrolysis. The rate of hydrolysis is often pH-dependent.

  • Temperature: As with most chemical reactions, the rate of glycosidic bond cleavage increases with temperature.

  • Enzymatic Degradation: Specific enzymes, known as glycosidases or glycoside hydrolases, can catalyze the cleavage of glycosidic bonds with high specificity.

The interplay of these factors determines the overall stability of a glycoside. A conceptual workflow for assessing these influences is presented below.

G cluster_factors Influencing Factors cluster_process Stability Assessment Workflow pH pH (Acidic/Basic Conditions) Incubation Incubation under Controlled Conditions pH->Incubation Temp Temperature Temp->Incubation Enzyme Enzymes (Glycosidases) Enzyme->Incubation Structure Glycoside Structure (Linkage, Aglycone, Glycone) Start Glycoside Sample Structure->Start Start->Incubation Analysis Quantitative Analysis (HPLC, NMR, etc.) Incubation->Analysis Data Data Interpretation (Rate Constants, Half-life) Analysis->Data

Caption: Workflow for assessing the impact of various factors on glycoside stability.

Comparative Stability of Glycoside Types

The chemical nature of the glycosidic linkage is the primary determinant of a glycoside's stability. The following sections compare the stability of O-, C-, N-, and S-glycosides, supported by experimental data.

O-Glycosides

O-glycosides are the most common type of glycosides found in nature. The oxygen-carbon bond is susceptible to hydrolysis under both acidic and alkaline conditions.

C-Glycosides

In C-glycosides, the sugar moiety is linked to the aglycone via a carbon-carbon bond. This bond is significantly more resistant to both chemical and enzymatic hydrolysis compared to the O-glycosidic bond.[1] This enhanced stability makes C-glycosides attractive candidates for drug development, as they are more likely to remain intact in the gastrointestinal tract.[1] For instance, studies on flavonoid glycosides have shown that while O-glycosides are hydrolyzed during in vitro digestion, C-glycosides remain largely unchanged.[1]

N-Glycosides

N-glycosides, or glycosylamines, contain a nitrogen-carbon bond. Their stability is highly dependent on the nature of the aglycone and the pH of the environment. Generally, they are more stable in neutral and alkaline conditions but are prone to hydrolysis in acidic media. The rate of hydrolysis is influenced by the basicity of the nitrogen atom and the stereochemistry of the sugar moiety.

S-Glycosides

S-glycosides, or thioglycosides, feature a sulfur-carbon bond. These glycosides are generally more resistant to chemical and enzymatic hydrolysis than their O-glycoside counterparts.[2] This increased stability is attributed to the lower polarity and greater soft-nucleophilic character of sulfur compared to oxygen. The resistance of thioglycosides to hydrolysis by intracellular hexosaminidases contributes to their potency as metabolic decoys in glycosylation pathways.[2]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of different glycosides under various conditions.

Table 1: Stability of Iridoid Glycosides under Different pH Conditions at 40°C

CompoundpH 2 (%)pH 4 (%)pH 6 (%)pH 8 (%)pH 10 (%)pH 12 (%)
Geniposidic acid000000
Scyphiphin D000015.3100
Ulmoidoside A000012.1100
Ulmoidoside C000018.5100
Ulmoidoside B12.500045.2100
Ulmoidoside D15.800055.6100
Data represents the degradation percentage after 30 hours. Data sourced from a study on iridoid glycosides from Eucommia ulmoides Oliver.[3]

Table 2: Stability of Iridoid Glycosides under Different Temperatures

Compound20°C (%)40°C (%)60°C (%)80°C (%)
Geniposidic acid0000
Scyphiphin D0000
Ulmoidoside A0000
Ulmoidoside C0000
Ulmoidoside B0010.235.7
Ulmoidoside D0012.340.1
Data represents the degradation percentage after 30 hours. Data sourced from a study on iridoid glycosides from Eucommia ulmoides Oliver.[3]

Table 3: pH-Rate Profile for Verbascoside Degradation at 25°C

pHRate Constant (k) x 10-3 (day-1)
2.05.8
3.04.5
4.03.9
5.05.2
6.010.1
7.025.3
8.055.0
Data adapted from a study on the thermal degradation kinetics and pH-rate profile of verbascoside.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of glycoside stability. The following are protocols for key experiments.

Protocol 1: Stability Testing under Different pH and Temperature Conditions

This protocol is adapted from a study on iridoid glycosides.[3]

Objective: To determine the stability of a glycoside under various pH and temperature conditions.

Materials:

  • Glycoside of interest

  • Buffer solutions of varying pH (e.g., pH 2, 4, 6, 8, 10, 12)

  • Water bath or incubator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV)

  • Methanol (B129727) or other suitable solvent for sample dilution

Procedure:

  • Sample Preparation: Prepare a stock solution of the glycoside in water.

  • pH Stability:

    • Mix an aliquot of the stock solution with each buffer solution to achieve the desired final concentration.

    • Incubate the solutions at a constant temperature (e.g., 40°C).

    • At predetermined time intervals (e.g., 0, 3, 6, 12, 24, 30 hours), withdraw an aliquot of each solution.

    • Dilute the withdrawn aliquot with a suitable solvent (e.g., methanol) to stop the reaction and prepare it for analysis.

  • Temperature Stability:

    • Prepare aliquots of the glycoside stock solution in a neutral buffer (e.g., water).

    • Incubate the solutions at different temperatures (e.g., 20, 40, 60, 80°C).

    • At predetermined time intervals, withdraw and process aliquots as described in the pH stability section.

  • HPLC Analysis:

    • Analyze the prepared samples using a validated HPLC method to quantify the remaining glycoside.

    • The degradation percentage (P) can be calculated using the formula: P (%) = [(Ck - C'k) / Ck] * 100 where Ck is the initial concentration and C'k is the concentration at a given time point.

Protocol 2: Enzymatic Hydrolysis of Flavonoid Glycosides

This protocol is a general method for the enzymatic hydrolysis of flavonoid glycosides to their aglycones for quantification.

Objective: To determine the susceptibility of a flavonoid glycoside to enzymatic hydrolysis.

Materials:

  • Flavonoid glycoside extract or pure compound

  • Enzyme solution (e.g., snailase, β-glucosidase, or a specific glycosidase)

  • Buffer solution appropriate for the chosen enzyme (e.g., acetate (B1210297) buffer, pH 5.0)

  • Incubator or water bath

  • Methanol or other quenching solvent

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a reaction vial, combine the flavonoid glycoside sample with the appropriate buffer.

  • Enzyme Addition: Add the enzyme solution to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 1-24 hours).

  • Reaction Termination: Stop the reaction by adding a quenching solvent like methanol or by heat inactivation.

  • Sample Preparation: Centrifuge the reaction mixture to pellet the enzyme and any precipitate. The supernatant is then ready for analysis.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of aglycone released and any remaining glycoside.

Below is a diagram illustrating the general workflow for enzymatic hydrolysis and analysis.

G Start Flavonoid Glycoside Sample AddBuffer Add Buffer (e.g., Acetate pH 5.0) Start->AddBuffer AddEnzyme Add Glycosidase (e.g., Snailase) AddBuffer->AddEnzyme Incubate Incubate (e.g., 37°C, 24h) AddEnzyme->Incubate Terminate Terminate Reaction (e.g., Methanol) Incubate->Terminate Analyze HPLC Analysis (Quantify Aglycone) Terminate->Analyze

Caption: Experimental workflow for enzymatic hydrolysis of flavonoid glycosides.

Conclusion

The chemical stability of glycosides is a multifaceted property governed by the type of glycosidic linkage, the molecular structure, and environmental factors such as pH and temperature. The general order of stability for the glycosidic bond is C-glycoside > S-glycoside > O-glycoside > N-glycoside, although this can be influenced by the specific aglycone and glycone structures. C-glycosides exhibit the highest resistance to hydrolysis, making them particularly interesting for pharmaceutical applications where stability in the digestive tract is paramount. The provided experimental protocols offer a framework for researchers to systematically evaluate and compare the stability of different glycosides, aiding in the selection and development of robust glycosidic compounds for various scientific and therapeutic purposes.

References

A Comparative Guide to Methyl Glucoside and Other Non-Hydrolyzable Glucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism, neuroscience, and drug development, glucose analogs are indispensable tools for dissecting the intricate mechanisms of glucose transport and metabolism. Non-hydrolyzable or slowly metabolized analogs allow for the isolation and study of specific transport systems and enzymatic steps without the confounding effects of downstream glycolysis. This guide provides a detailed comparison of methyl glucoside against other widely used glucose analogs, focusing on their mechanisms, kinetic properties, and experimental applications.

Overview of Key Glucose Analogs

This compound , specifically α-methyl-D-glucopyranoside (AMG), is primarily recognized as a substrate for sodium-glucose cotransporters (SGLTs). Its resistance to intracellular metabolism makes it an excellent tool for studying SGLT-mediated transport activity, particularly in tissues like the intestine and kidney.

2-Deoxy-D-glucose (2-DG) is a well-known analog transported by facilitated glucose transporters (GLUTs). Upon entering the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This phosphorylated form cannot be further metabolized and is effectively trapped within the cell. This property makes 2-DG, particularly in its radiolabeled form, a valuable probe for measuring glucose uptake rates.

3-O-Methyl-D-glucose (3-OMG) is another GLUT substrate. Crucially, the methyl group at the C-3 position prevents its phosphorylation by hexokinase. Consequently, 3-OMG is transported into the cell but is not metabolized or trapped, eventually reaching equilibrium across the cell membrane. This makes it ideal for studying the kinetics of bidirectional glucose transport.

Phlorizin and Phloretin are naturally occurring flavonoids that act as potent inhibitors of glucose transport. Phlorizin is a high-affinity, competitive inhibitor of SGLTs, with a preference for SGLT2.[1][2][3] Its aglycone, Phloretin , is an inhibitor of facilitated diffusion through GLUTs.[4][5]

Data Presentation: Quantitative Comparison of Glucose Analogs

The performance of these analogs is best understood through their kinetic parameters—the Michaelis-Menten constant (Kₘ) for substrates and the inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) for inhibitors. These values indicate the affinity of the analog for a specific transporter isoform.

Analog/InhibitorTransporter FamilyTarget IsoformParameterValue (approx.)Species/SystemCite
D-Glucose SGLThSGLT1Kₘ1.8 mMHuman[6]
hSGLT2Kₘ4.9 mMHuman[6]
GLUTGLUT1Kₘ3-7 mMHuman[7]
GLUT2Kₘ15-20 mMHuman[8]
GLUT4Kₘ5 mMHuman[7]
α-Methyl Glucoside SGLThSGLT2Kₘ2-6 mMHuman (HEK293 cells)[9][10]
2-Deoxy-D-glucose GLUThGLUT1Kₘ11.7 mMHuman (Xenopus oocytes)[11]
bGLUT1Kₘ9.8 mMBovine (Xenopus oocytes)[11]
GLUT (basolateral)Kₘ1.5 mMLLC-PK1 cells[12]
hGLUT10Kₘ0.3 mMHuman[9]
3-O-Methyl-D-glucose GLUTrGLUT1Kₘ20-26 mMRat (3T3-L1/Xenopus oocytes)[13][14]
rGLUT4Kₘ4.3-7 mMRat (3T3-L1/Xenopus oocytes)[13][14]
GLUT (liver)Kₘ17-18 mMRat Hepatocytes[15]
Phlorizin SGLThSGLT1Kᵢ140-300 nMHuman[1][2][6]
hSGLT2Kᵢ11-39 nMHuman[1][2][6]
Phloretin GLUTGLUT1IC₅₀49-61 µMYeast / Human Erythrocyte[4]

h: human, r: rat, b: bovine. Kₘ and Kᵢ/IC₅₀ values can vary based on the expression system and experimental conditions.

Signaling Pathways and Experimental Workflows

Visualizing the interactions of these analogs with cellular machinery is crucial for understanding their application.

Caption: Transport and metabolic fate of glucose and its analogs.

G cluster_prep 1. Cell Preparation cluster_treat 2. Treatment / Inhibition cluster_uptake 3. Uptake Assay cluster_stop 4. Termination and Lysis cluster_analysis 5. Analysis P1 Seed cells in multi-well plates and culture to desired confluence. P2 Wash cells with Krebs-Ringer-HEPES (KRH) buffer to remove media. P1->P2 P3 Starve cells in KRH buffer (e.g., 1-2 hours) to deplete intracellular glucose. P2->P3 T1 Pre-incubate cells with test compounds (e.g., Phlorizin, Phloretin) or vehicle control for a defined period. P3->T1 U1 Add uptake solution containing radiolabeled analog (e.g., [3H]2-DG) and non-radiolabeled analog. T1->U1 U2 Incubate for a short, defined time (e.g., 5-15 minutes) at 37°C. U1->U2 S1 Stop uptake by rapidly aspirating solution and washing cells with ice-cold KRH buffer containing an inhibitor (e.g., Phloretin). U2->S1 S2 Lyse cells with NaOH or similar lysis buffer. S1->S2 A1 Transfer lysate to scintillation vials. S2->A1 A2 Measure radioactivity using a scintillation counter (counts per minute - CPM). A1->A2 A3 Normalize CPM to protein concentration of the lysate (e.g., via BCA assay). A2->A3

Caption: Experimental workflow for a radiolabeled glucose uptake assay.

Experimental Protocols

Protocol: Competitive Glucose Uptake Assay Using [³H]2-Deoxy-D-Glucose

This protocol provides a method to measure glucose uptake via GLUTs and assess the inhibitory potential of test compounds.

1. Materials and Reagents:

  • Cell line of interest (e.g., HEK293, 3T3-L1 adipocytes, primary myotubes)

  • Multi-well culture plates (e.g., 24-well)

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]2-Deoxy-D-Glucose ([³H]2-DG)

  • Non-radiolabeled 2-Deoxy-D-Glucose (2-DG)

  • Test inhibitors (e.g., Phloretin, Cytochalasin B as a positive control)

  • Ice-cold stop solution (KRH buffer + 20 µM Cytochalasin B or 100 µM Phloretin)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

2. Procedure:

  • Cell Culture: Seed cells in a 24-well plate and grow to ~80-90% confluency. For insulin-sensitive cells like myotubes, differentiate as required.[16]

  • Cell Starvation: Gently aspirate the culture medium. Wash the cell monolayer twice with 1 mL of warm KRH buffer. Add 0.5 mL of KRH buffer to each well and incubate at 37°C for 1-2 hours to deplete intracellular glucose.

  • Inhibitor Pre-incubation: Aspirate the starvation buffer. Add 0.5 mL of KRH buffer containing the desired concentration of the test inhibitor or vehicle control. Incubate for 15-30 minutes at 37°C.

  • Uptake Initiation: Prepare an uptake solution containing KRH buffer, a final concentration of 1 µCi/mL [³H]2-DG, and a final concentration of 1 mM non-radiolabeled 2-DG.[16] To start the assay, aspirate the inhibitor solution and immediately add 0.5 mL of the uptake solution to each well.

  • Uptake Incubation: Incubate the plate at 37°C for a predetermined linear uptake period (typically 5-15 minutes). This duration should be optimized for the specific cell line.[12]

  • Uptake Termination: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold stop solution. The cold temperature and presence of a potent GLUT inhibitor will halt any further transport.

  • Cell Lysis: Aspirate the final wash completely. Add 0.4 mL of lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.

  • Scintillation Counting: Transfer the lysate from each well into a separate scintillation vial. Add 4 mL of scintillation cocktail, cap, and vortex thoroughly. Measure the radioactivity in a scintillation counter, recording the counts per minute (CPM).[16]

  • Protein Quantification: Use a small aliquot of the remaining cell lysate from each well to determine the total protein concentration using a BCA or Bradford assay.

  • Data Analysis: Calculate the rate of glucose uptake by normalizing the CPM value to the protein concentration (mg) and the incubation time (min). The final units will be pmol/mg/min. Compare the uptake rates between control and inhibitor-treated groups to determine the percent inhibition.

Note: To measure SGLT-specific uptake using α-methyl glucoside, the protocol would be adapted to use radiolabeled AMG and a sodium-containing buffer, with a sodium-free buffer used as a negative control. Phlorizin would be used as the specific inhibitor.

References

A Comparative Guide to the Synthesis of Methyl Glucoside: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl glucoside and its derivatives are fundamental building blocks in a wide array of applications, from the synthesis of complex carbohydrates and glycoconjugates to their use as surfactants and in drug delivery systems.[1] The choice of synthetic methodology is a critical decision that impacts yield, purity, stereoselectivity, and environmental footprint. This guide provides an objective comparison between the traditional chemical synthesis (Fischer glycosidation) and modern enzymatic approaches, supported by experimental data and detailed protocols.

At a Glance: Chemical vs. Enzymatic Synthesis

The production of this compound is primarily achieved through two distinct routes: the acid-catalyzed chemical method and the biocatalytic enzymatic method. Chemical synthesis, often referred to as Fischer glycosidation, is a well-established process that involves reacting glucose with methanol (B129727) in the presence of a strong acid catalyst.[1][2] In contrast, enzymatic synthesis utilizes glycosidases, such as cellulases or β-glucosidases, to catalyze the formation of the glycosidic bond under significantly milder conditions.[3][4]

The primary trade-offs between these methods relate to reaction conditions, stereoselectivity, and scalability. Chemical methods are robust and can achieve high yields but often require harsh conditions and produce anomeric mixtures (both α- and β-isomers), necessitating extensive purification.[2][5] Enzymatic methods offer exceptional regio- and stereoselectivity, operating under benign aqueous conditions, but may face challenges with substrate solubility and lower overall yields.[3][4]

Quantitative Data Comparison

The following table summarizes key performance metrics for representative chemical and enzymatic synthesis protocols.

ParameterChemical Synthesis (Fischer Glycosidation)Enzymatic Synthesis (Cellulase-catalyzed)
Starting Material Anhydrous D-glucoseCellulose (pretreated with ionic liquid)
Primary Reagent Anhydrous MethanolMethanol
Catalyst 0.25% Hydrogen Chloride (HCl)Cellulase
Temperature Boiling/Reflux (~65°C)50°C
Reaction Time 72 hours48 hours
Product(s) Mixture of α- and β-methyl glucosidePredominantly Methyl β-D-glucoside
Reported Yield 48.5–49.5% (crystalline α-anomer)[2]~40% (33% isolated yield)[3]
Key Advantages High potential yields, well-established method.[5]High stereoselectivity, mild "green" conditions.[4]
Key Disadvantages Harsh acidic conditions, anomeric mixture produced, long reaction times.[2]Requires substrate pretreatment, potential enzyme inhibition by methanol.[3]

Experimental Workflows and Signaling Pathways

Visualizing the synthesis process is crucial for understanding the sequence of operations and the underlying mechanisms.

G cluster_chemical Chemical Synthesis Workflow (Fischer Glycosidation) A Anhydrous Glucose + Anhydrous Methanol B Add Acid Catalyst (e.g., HCl) A->B C Reflux (e.g., 72 hours) B->C D Cool Solution to 0°C & Induce Crystallization C->D E Filter & Wash (Cold Methanol) D->E F α-Methyl Glucoside (Crystalline Product) E->F G Mother Liquor (Contains β-anomer & unreacted material) E->G

Caption: Workflow for the chemical synthesis of α-methyl glucoside.

G cluster_enzymatic Enzymatic Synthesis Workflow A Cellulose Pretreatment (Ionic Liquid + Cosolvent) B Regenerate & Wash Cellulose A->B C Add Buffer (pH 4.5), Methanol, and Cellulase B->C D Incubate with Agitation (50°C, 48 hours) C->D E Inactivate Enzyme (Heat to 105°C) D->E F Purification (e.g., Column Chromatography) E->F G Methyl β-D-Glucoside (Purified Product) F->G G cluster_pathway Mechanism of Retaining Glycosidase A Enzyme-Substrate Complex B Glycosyl-Enzyme Intermediate (Covalent) A->B Glycosylation C Product Release B->C Deglycosylation H Leaving Group B->H E Enzyme (Active Site) C->E G Product (this compound) C->G D Substrate (Glycosyl Donor) D->A E->A F Acceptor (Methanol) F->B

References

The Anomeric Distinction: How a Simple Change in Configuration Dictates Biological Activity of Methyl Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anomeric specifics of α- and β-methyl glucoside reveals that the orientation of a single methoxy (B1213986) group dramatically influences their interaction with biological systems. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, detailing how the anomeric configuration of methyl glucoside correlates with its biological activity, supported by experimental data and protocols.

The seemingly minor structural difference between α-methyl glucoside and β-methyl glucoside—the axial versus equatorial position of the methoxy group at the anomeric carbon (C1)—results in significant variations in their biological functions. These differences are primarily observed in their roles as enzyme substrates, inhibitors of glucose transporters, and their binding affinity to lectins. While both are non-metabolizable glucose analogs and generally non-toxic, their specific applications in research and potential therapeutic development are distinct.[1]

Comparative Biological Activity

The differential biological activities of α- and β-methyl glucoside are most evident in their interactions with enzymes and transporters. The spatial arrangement of the methoxy group dictates the molecule's ability to fit into the active or binding sites of proteins.

Enzyme Specificity and Kinetics

Glucosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, exhibit a high degree of anomeric specificity.

  • β-Glucosidases: These enzymes are highly specific for the β-anomeric linkage. Sweet almond β-glucosidase, for instance, hydrolyzes methyl β-D-glucopyranoside at a rate approximately 4 x 1015 times faster than spontaneous hydrolysis.[2][3] The catalytic efficiency (kcat/Km) for this reaction has been determined to be 28 M-1s-1.[2][3] In contrast, α-methyl glucoside is a poor substrate for β-glucosidases.

  • α-Glucosidases: Conversely, α-glucosidases specifically cleave α-glycosidic bonds. While α-methyl glucoside can act as a substrate for α-glucosidases, it is often a weaker substrate compared to natural disaccharides like maltose. The inhibitory activity of various compounds against α-glucosidase is a key area of research for managing type 2 diabetes.[4][5]

AnomerEnzymeKinetic ParameterValueSource
β-Methyl GlucosideSweet Almond β-Glucosidasekcat/Km28 M-1s-1[2][3]
α-Methyl GlucosideYeast α-Glucosidase-Not a substrate[3]

Table 1: Comparative Enzyme Kinetics of this compound Anomers. Data for the hydrolysis of α-methyl glucoside by a comparable α-glucosidase was not available in the searched literature.

Interaction with Glucose Transporters

Methyl glucosides are valuable tools for studying glucose transport mechanisms due to their inability to be metabolized intracellularly.

  • Sodium-Glucose Cotransporters (SGLTs): The high-affinity Na+/glucose cotransporter 1 (SGLT1) is known to transport α-methyl-D-glucopyranoside (α-MDG).[6] The half-saturation concentration (K0.5) for α-MDG with human SGLT1 is approximately 0.2 mM.[6] Information regarding the transport or binding affinity of β-methyl glucoside to SGLT1 is not as readily available, suggesting a preference of SGLT1 for the α-anomer. SGLT2, another key renal glucose transporter, is also known to transport α-methylglucose.[7]

AnomerTransporterParameterValueSource
α-Methyl GlucosideHuman SGLT1K0.50.2 mM[6]
β-Methyl GlucosideHuman SGLT1-Data not available

Table 2: Affinity of this compound Anomers for SGLT1. The lack of data for the β-anomer suggests it is not a primary substrate for this transporter.

Lectin Binding Affinity

Lectins are carbohydrate-binding proteins that exhibit high specificity. The orientation of the anomeric substituent is a critical determinant of binding affinity.

  • Concanavalin (B7782731) A (ConA): This lectin, which primarily recognizes α-D-mannosyl and α-D-glucosyl residues, shows a higher affinity for α-methyl glucoside.[8][9] Theoretical studies suggest that while β-methyl glucoside can bind to Concanavalin A in multiple orientations, the α-anomer forms more favorable hydrogen bonds and hydrophobic interactions within the binding site, leading to a stronger interaction.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and comparative study of this compound anomers.

β-Glucosidase Activity Assay

This protocol outlines a common method to determine the kinetic parameters of β-glucosidase using a chromogenic substrate.

  • Reagent Preparation:

    • Prepare a 50 mM sodium acetate (B1210297) buffer (pH 5.0).

    • Prepare a stock solution of the substrate, p-nitrophenyl-β-D-glucopyranoside (β-PNPGLU), at a concentration of 5 mM in the acetate buffer.

    • Prepare a stop solution of 1 M sodium carbonate (Na2CO3).

    • Prepare the enzyme solution (e.g., from sweet almond) at a suitable concentration in the acetate buffer.

  • Assay Procedure:

    • Set up a series of reactions with varying concentrations of β-methyl glucoside (as a competitive inhibitor, if studying inhibition) or with β-PNPGLU as the substrate to determine Km and Vmax.

    • In a microplate well or cuvette, add 100 µL of the substrate solution.

    • Add 50 µL of the enzyme solution to initiate the reaction.

    • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding 50 µL of the 1 M Na2CO3 solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a spectrophotometer.

    • Create a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

    • Calculate the initial reaction velocity (V0) for each substrate concentration.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Beta_Glucosidase_Assay cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Acetate Buffer (pH 5.0) Substrate β-PNPGLU Solution Buffer->Substrate Enzyme β-Glucosidase Solution Buffer->Enzyme Mix Mix Substrate & Enzyme Substrate->Mix Enzyme->Mix Stop Na2CO3 Solution Stop_Reaction Add Stop Solution Stop->Stop_Reaction Incubate Incubate at 37°C Mix->Incubate Incubate->Stop_Reaction Measure_Abs Measure Absorbance at 405 nm Stop_Reaction->Measure_Abs Calculate Calculate Kinetic Parameters Measure_Abs->Calculate

Figure 1: Workflow for a typical β-glucosidase activity assay.

Cellular Glucose Uptake Assay

This protocol describes a common method to measure the inhibition of glucose uptake by this compound anomers using a radiolabeled glucose analog like 2-deoxy-D-[3H]glucose (3H-2DG).

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 cells expressing a specific glucose transporter) in appropriate media until confluent.

    • Seed the cells into 24-well plates and grow to the desired density.

  • Uptake Assay:

    • Wash the cells twice with a glucose-free Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 10-15 minutes in KRH buffer containing the desired concentrations of α- or β-methyl glucoside (as competitive inhibitors).

    • Initiate glucose uptake by adding KRH buffer containing 3H-2DG (e.g., 0.5 µCi/mL) and a known concentration of unlabeled 2-deoxyglucose.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.

    • Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing a glucose transport inhibitor like phloretin.

  • Quantification and Analysis:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the cell lysates to normalize the uptake data.

    • Calculate the rate of glucose uptake and the inhibitory constant (Ki) for each this compound anomer.

Glucose_Uptake_Assay cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_quantification Quantification Culture Culture Cells Wash1 Wash with Glucose-Free Buffer Culture->Wash1 Pre_Incubate Pre-incubate with this compound Wash1->Pre_Incubate Add_Radiolabel Add 3H-2DG Pre_Incubate->Add_Radiolabel Incubate_Uptake Incubate for Uptake Add_Radiolabel->Incubate_Uptake Stop_Wash Stop and Wash with Cold Buffer Incubate_Uptake->Stop_Wash Lyse Lyse Cells Stop_Wash->Lyse Scintillation Scintillation Counting Lyse->Scintillation Normalize Normalize to Protein Content Scintillation->Normalize Analyze Calculate Ki Normalize->Analyze

Figure 2: Experimental workflow for a cellular glucose uptake assay.

Conclusion

The anomeric configuration of this compound is a critical determinant of its biological activity. The α-anomer generally shows higher affinity for certain glucose transporters like SGLT1 and lectins such as Concanavalin A. In contrast, the β-anomer is the preferred substrate for β-glucosidases. These distinctions are fundamental for researchers utilizing these compounds as probes for studying carbohydrate-protein interactions and for professionals in drug development exploring glucosidase inhibitors or targeted delivery via glucose transporters. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced roles of these anomers in various biological systems.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Methyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the proper use of Methyl Glucoside, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationStandard
Eye Protection Safety Glasses or GogglesShould be worn to protect against dust particles and splashes.Conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1][2]
Hand Protection Chemical-resistant GlovesGloves must be inspected before use. Proper removal technique is essential to avoid skin contact.Must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[3]
Respiratory Protection Dust Mask or RespiratorUse type N95 (US) or type P1 (EN 143) dust masks if nuisance levels of dust are present. For higher exposures, a NIOSH/MSHA approved respirator is recommended.[1][3]Approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[4][5]N/A
Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][2][3]
Skin Contact Wash the affected area with soap and plenty of water.[2][3] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and give 2-4 cupfuls of milk or water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage Protocol
  • Engineering Controls : Ensure adequate ventilation in areas where this compound is handled and stored to keep airborne concentrations low.[1] Provide appropriate exhaust ventilation where dust may form.[2][3]

  • Safe Handling Practices : Avoid contact with skin and eyes.[1][6][7] Do not ingest or inhale.[1][6] Wash hands thoroughly after handling.[1][7]

  • Storage Conditions : Store in a cool, dry, and well-ventilated area.[1][3][7] Keep the container tightly closed when not in use.[1][3][7] The substance is hygroscopic, so protection from moisture is important.[4][7]

Disposal Plan
  • Unused Product : Dispose of unused this compound as chemical waste in accordance with federal, state, and local regulations.[7] It should not be released into the environment.[4]

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[2][3] Do not reuse empty containers.[7]

  • Spill Cleanup : In case of a spill, sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1][2] Avoid generating dust.[1][2][4]

Logical Workflow for Handling this compound

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Weighing and Transfer Weighing and Transfer Ensure Ventilation->Weighing and Transfer Experimentation Experimentation Weighing and Transfer->Experimentation Decontamination Decontamination Experimentation->Decontamination Storage Storage Decontamination->Storage Segregate Waste Segregate Waste Decontamination->Segregate Waste Storage->Assess Risks Dispose according to Regulations Dispose according to Regulations Segregate Waste->Dispose according to Regulations

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.